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  • Product: 2,5-Dimethyl-4-nitrosophenol
  • CAS: 2593-53-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,5-Dimethyl-4-nitrosophenol: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 2,5-Dimethyl-4-nitrosophenol is an aromatic organic compound with the chemical formula C8H9NO2. Its structure features a phenol ring substitute...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-4-nitrosophenol is an aromatic organic compound with the chemical formula C8H9NO2. Its structure features a phenol ring substituted with two methyl groups at positions 2 and 5, and a nitroso group (-N=O) at position 4, para to the hydroxyl group. While not as extensively studied as its nitro analogue, 2,5-dimethyl-4-nitrophenol, this molecule holds potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and other specialty chemicals. The introduction of the nitroso group provides a reactive handle for a variety of chemical transformations.

This technical guide provides a comprehensive overview of the structure, properties, and a detailed synthesis protocol for 2,5-Dimethyl-4-nitrosophenol, adapted from established methods for similar phenolic compounds.

Molecular Structure and Properties

The structure of 2,5-Dimethyl-4-nitrosophenol is characterized by the interplay of its functional groups on the benzene ring. The electron-donating effects of the hydroxyl and methyl groups activate the ring towards electrophilic substitution, while the nitroso group acts as a deactivating group.

Key Identifiers:

  • IUPAC Name: 2,5-Dimethyl-4-nitrosophenol

  • CAS Number: 20294-63-7[1]

  • Molecular Formula: C8H9NO2[1]

A summary of the key physical and chemical properties of the recommended starting material, 2,5-Dimethylphenol, is provided in the table below.

PropertyValueSource
CAS Number 95-87-4[2]
Molecular Formula C8H10O[3]
Molecular Weight 122.16 g/mol [2][3]
Appearance White to off-white crystalline solid[3]
Melting Point 73-76 °C[2]
Boiling Point 212 °C[4]
Solubility Slightly soluble in water (3.54 g/L at 25 °C)[2][3]

Synthesis of 2,5-Dimethyl-4-nitrosophenol

The synthesis of 2,5-Dimethyl-4-nitrosophenol is achieved through the electrophilic nitrosation of 2,5-dimethylphenol. This reaction introduces a nitroso group onto the aromatic ring, predominantly at the position para to the strongly activating hydroxyl group. The following protocol is adapted from a reliable method for the synthesis of a structurally similar compound, 2-methyl-4-nitrosophenol.

Reaction Scheme

Synthesis of 2,5-Dimethyl-4-nitrosophenol cluster_reactants Reactants cluster_products Product 2_5_dimethylphenol 2,5-Dimethylphenol reaction_pot + 2_5_dimethylphenol->reaction_pot NaNO2 Sodium Nitrite NaNO2->reaction_pot H2SO4 Sulfuric Acid (aq) H2SO4->reaction_pot product 2,5-Dimethyl-4-nitrosophenol reaction_pot->product Nitrosation

Caption: Synthesis of 2,5-Dimethyl-4-nitrosophenol.

Causality Behind Experimental Choices

The choice of reagents and reaction conditions is critical for the successful and safe synthesis of 2,5-Dimethyl-4-nitrosophenol.

  • Starting Material: 2,5-Dimethylphenol is selected as the substrate due to the activating nature of its hydroxyl and methyl groups, which direct the electrophilic attack to the desired para position.

  • Nitrosating Agent: A mixture of sodium nitrite and sulfuric acid is used to generate nitrous acid in situ. Nitrous acid is the precursor to the active nitrosating agent, the nitrosonium ion (NO+).

  • Reaction Temperature: The reaction is conducted at a low temperature (0-5 °C) to control the exothermic nature of the reaction and to minimize the formation of side products.

  • Acidic Medium: The presence of a strong acid like sulfuric acid is essential for the formation of the nitrosonium ion from nitrous acid.

  • Purification: The product is purified by dissolution in a basic solution followed by reprecipitation with acid. This process removes unreacted phenol and other acidic or neutral impurities.

Detailed Experimental Protocol

Materials:

  • 2,5-Dimethylphenol (C8H10O)

  • Sodium Nitrite (NaNO2)

  • Concentrated Sulfuric Acid (H2SO4)

  • Sodium Carbonate (Na2CO3)

  • Activated Carbon

  • Deionized Water

  • Ice

Equipment:

  • Large glass beaker or flask (e.g., 1 L)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper or pH meter

Safety Precautions:

  • 2,5-Dimethylphenol is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[5][6] It is also toxic to aquatic life.[5][6]

  • Concentrated sulfuric acid is highly corrosive and can cause severe burns.

  • Sodium nitrite is an oxidizing agent and is toxic if swallowed.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Procedure:

  • Preparation of the Reaction Mixture:

    • In a large glass flask, dissolve 0.1 moles (12.22 g) of 2,5-dimethylphenol and 0.1 moles (6.90 g) of sodium nitrite in 800 mL of ice-water.

    • Cool the mixture in an ice bath to 0-5 °C with constant stirring.

  • Addition of Sulfuric Acid:

    • Slowly add a solution of 0.1 moles (5.5 mL) of concentrated sulfuric acid in 100 mL of water from a dropping funnel over a period of 30-60 minutes.

    • Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.

  • Reaction Completion and Isolation:

    • After the addition of sulfuric acid is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

    • A brown solid precipitate of the crude product should form.

    • Isolate the solid by vacuum filtration using a Buchner funnel.

  • Purification:

    • Dissolve the crude product in a 10% sodium carbonate solution.

    • Add a small amount of activated carbon to decolorize the solution and stir for 15 minutes.

    • Filter the solution to remove the activated carbon.

    • Slowly add dilute sulfuric acid to the filtrate until the solution is acidic, which will cause the purified 2,5-Dimethyl-4-nitrosophenol to precipitate.

    • Collect the purified product by vacuum filtration, wash with cold water, and dry in a desiccator.

Expected Yield

Based on similar reactions, a yield of 60-70% of the purified product can be expected.

Characterization of 2,5-Dimethyl-4-nitrosophenol

The structure and purity of the synthesized 2,5-Dimethyl-4-nitrosophenol can be confirmed using various spectroscopic techniques.

1. Infrared (IR) Spectroscopy:

  • O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • C-H stretch (aromatic): Absorption bands around 3000-3100 cm⁻¹.

  • N=O stretch: A characteristic absorption band in the region of 1500-1600 cm⁻¹.

  • C=C stretch (aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.

2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Aromatic protons: Signals in the aromatic region (typically 6.5-8.0 ppm). The specific chemical shifts and coupling patterns will depend on the substitution pattern.

  • Methyl protons: Two singlets for the two non-equivalent methyl groups, likely in the region of 2.0-2.5 ppm.

  • Hydroxyl proton: A broad singlet that can appear over a wide range of chemical shifts, and its position is concentration and solvent dependent.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • 4-Nitrosophenols typically exhibit characteristic absorption maxima in the UV-Vis spectrum. The exact wavelength of maximum absorbance (λmax) will depend on the solvent used.

Conclusion

This technical guide has provided a detailed overview of the structure and a practical synthesis protocol for 2,5-Dimethyl-4-nitrosophenol. By adapting established methods for the nitrosation of phenols, researchers can reliably synthesize this compound for further investigation and application in various fields of chemical research and development. Adherence to the described safety precautions is paramount throughout the experimental process. The provided characterization data will serve as a valuable reference for confirming the identity and purity of the synthesized product.

References

  • 2,5-Dimethylphenol. (n.d.). Retrieved from [Link]

  • 2,5-Dimethylphenol. (n.d.). PubChem. Retrieved from [Link]

  • Safety data sheet for 2,5-Dimethylphenol. (2019, May 16). Retrieved from [Link]

  • Showing Compound 2,5-Dimethylphenol (FDB002413). (2010, April 8). FooDB. Retrieved from [Link]

  • Exploring Resonance Raman Scattering with 4-Nitrophenol. (2023, January 3). NSF PAR. Retrieved from [Link]

  • High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. (1980). PubMed. Retrieved from [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024, July 25). ACS Omega. Retrieved from [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024, July 25). ResearchGate. Retrieved from [Link]

  • 2,5-dimethyl-4-nitrophenol (C8H9NO3). (n.d.). PubChemLite. Retrieved from [Link]

  • 2,5-Dimethyl-4-nitrosophenol suppliers and producers. (n.d.). BuyersGuideChem. Retrieved from [Link]

  • 2,5-Dimethyl-4-nitrophenol. (n.d.). PubChem. Retrieved from [Link]

Sources

Exploratory

2,5-Dimethyl-4-nitrosophenol tautomerism with quinone monoxime

An In-Depth Technical Guide to the Tautomeric Dynamics of 2,5-Dimethyl-4-nitrosophenol and 2,5-Dimethyl-1,4-benzoquinone Monoxime Executive Summary The structural duality of aromatic C-nitroso compounds represents a crit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Tautomeric Dynamics of 2,5-Dimethyl-4-nitrosophenol and 2,5-Dimethyl-1,4-benzoquinone Monoxime

Executive Summary

The structural duality of aromatic C-nitroso compounds represents a critical phenomenon in physical organic chemistry, coordination chemistry, and drug design. Specifically, 2,5-dimethyl-4-nitrosophenol exists in a dynamic, solvent-dependent tautomeric equilibrium with its quinonoid isomer, 2,5-dimethyl-1,4-benzoquinone monoxime [1]. As a Senior Application Scientist, understanding the precise thermodynamic drivers of this equilibrium is paramount. This whitepaper elucidates the mechanistic causality behind this tautomerism, provides self-validating analytical protocols for its quantification, and details the profound impact of the molecular environment on the equilibrium state.

Mechanistic Foundations and Causality

Structural Drivers of Tautomerism

The equilibrium between 2,5-dimethyl-4-nitrosophenol (the phenolic form) and 2,5-dimethyl-1,4-benzoquinone monoxime (the quinonoid form) is governed by a competition between two stabilizing thermodynamic forces:

  • Aromatic Stabilization: The nitrosophenol tautomer benefits from the resonance stabilization inherent to the aromatic benzene ring.

  • Bond Energy Maximization: The quinone oxime tautomer is driven by the formation of a highly stable carbonyl bond (C=O) and the robust oxime functional group (=N–OH), which together often outweigh the loss of aromaticity [2].

For para-nitrosophenols, the quinone oxime form generally acts as the thermodynamic sink and is the predominant species in both the solid state and most solutions [3].

The 2,5-Dimethyl Substituent Effect

The presence of methyl groups at the 2- and 5-positions introduces both steric and electronic variables. The electron-donating inductive effect (+I) of the methyl groups increases the electron density of the ring. This subtly destabilizes the highly electron-deficient quinonoid ring compared to unsubstituted benzoquinone, slightly shifting the equilibrium constant ( Keq​ ) back toward the phenolic form relative to the parent 4-nitrosophenol. Furthermore, the steric bulk of the methyl group at the 2-position can influence the geometric isomerism (syn vs. anti) of the resulting oxime group [2].

Solvent-Induced Shifts (Dielectric & Hydrogen Bonding)

The tautomeric ratio is highly sensitive to the solvent environment. Polar protic solvents (e.g., ethanol, water) heavily favor the quinone oxime form by forming intermolecular hydrogen bonds with the highly polarized carbonyl oxygen and the oxime hydroxyl group [4]. Conversely, non-polar solvents with low dielectric constants (e.g., cyclohexane, chloroform) reduce the stabilization of the polar quinonoid dipole, allowing a higher measurable fraction of the nitrosophenol tautomer.

Tautomerization Phenol 2,5-Dimethyl-4-nitrosophenol (Aromatic Form) ProtonTransfer Proton Migration & π-Electron Rearrangement Phenol->ProtonTransfer Non-Polar Solvents Quinone 2,5-Dimethyl-1,4-benzoquinone monoxime (Quinonoid Form) Quinone->ProtonTransfer K_reverse ProtonTransfer->Phenol Aromaticity Recovery ProtonTransfer->Quinone Polar/Protic Solvents

Thermodynamic state diagram of the nitrosophenol-quinone oxime tautomerization.

Quantitative Data Summaries

To effectively track this equilibrium, researchers rely on distinct spectroscopic signatures. Table 1 summarizes the expected analytical data, while Table 2 highlights the causality of solvent selection on the equilibrium constant.

Table 1: Spectroscopic Signatures of the Tautomers

Analytical Technique2,5-Dimethyl-4-nitrosophenol (Phenol Form)2,5-Dimethyl-1,4-benzoquinone monoxime (Quinone Form)
1 H NMR (Hydroxyl) ~10.5 ppm (Phenolic -OH)~12.0 - 13.0 ppm (Oxime =N-OH)
1 H NMR (Ring Protons) ~6.8 - 7.5 ppm (Aromatic)~6.2 - 6.6 ppm (Olefinic)
UV-Vis ( λmax​ ) ~700 nm (n π
  • of -NO group)
~300 - 400 nm ( π π
  • of conjugated system)
FT-IR ~1500 cm −1 (-NO stretch)~1650 cm −1 (C=O stretch), ~1000 cm −1 (N-O stretch)

Table 2: Influence of Solvent on Equilibrium Constant ( Keq​=[Oxime]/[Nitroso] )

SolventDielectric Constant ( ϵ )Dominant TautomerEstimated Keq​
Cyclohexane2.02Mixture~ 1 - 5
Chloroform (CDCl 3​ )4.81Quinone Oxime> 10
Ethanol24.5Quinone Oxime> 50
DMSO-d 6​ 46.7Quinone Oxime> 99

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in internal controls guarantee that the measured ratios reflect true thermodynamic equilibrium rather than artifactual degradation.

Protocol 1: NMR Spectroscopic Quantification of Tautomeric Ratios

Causality: 1 H NMR provides a direct, non-destructive snapshot of the molecular population. The highly deshielded oxime proton (=N-OH) appears significantly further downfield than the phenolic proton (-OH), allowing for baseline-resolved integration [1]. Self-Validation: The sum of the integrated areas of the distinct ring protons (aromatic vs. olefinic) must equal the total molar concentration of the starting material relative to an internal standard. Any deviation indicates compound degradation rather than tautomerization.

  • Sample Preparation: Accurately weigh 15.0 mg of 2,5-dimethyl-4-nitrosophenol.

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous CDCl 3​ (for a non-polar baseline) or DMSO-d 6​ (for a polar baseline) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Equilibration: Transfer the solution to a 5 mm NMR tube. Incubate the tube in a dark, thermostated water bath at 25.0 °C ± 0.1 °C for exactly 60 minutes to ensure thermodynamic equilibrium is reached.

  • Data Acquisition: Acquire a 1 H NMR spectrum at 400 MHz or higher. Use a relaxation delay (D1) of at least 5 times the longest T1 relaxation time (typically >10 seconds) to ensure fully quantitative integration.

  • Integration & Calculation: Integrate the oxime proton signal (~12.5 ppm) and the phenolic proton signal (~10.5 ppm). Calculate Keq​=Areaoxime​/Areaphenol​ .

Protocol 2: UV-Vis Spectrophotometric Tracking of Solvent Effects

Causality: The distinct chromophores of the two tautomers absorb at vastly different wavelengths. By titrating a non-polar solution with a polar solvent, the shift from the nitroso n π

  • band to the quinone π
π
  • band can be quantified [1]. Self-Validation: The presence of tight isosbestic points (wavelengths where total absorbance remains constant during the titration) mathematically proves that the system is a clean, two-state A B transition with no intermediate degradation products.
  • Stock Preparation: Prepare a 1.0 mM stock solution of the compound in anhydrous cyclohexane.

  • Titration Series: Prepare a series of 10 cuvettes. Dilute the stock to a final concentration of 50 µM using varying volumetric ratios of cyclohexane to ethanol (e.g., 100:0, 90:10, ... 0:100).

  • Baseline Correction: Run a dual-beam baseline correction using the exact solvent mixture ratio for each respective sample cuvette.

  • Measurement: Scan the absorbance from 250 nm to 800 nm at a constant temperature of 25 °C.

  • Data Analysis: Plot the absorbance at ~700 nm against the volume fraction of ethanol. Identify the isosbestic points to validate the two-state system.

Workflow Step1 Sample Preparation (Dissolution in Target Solvent) Step2 Thermodynamic Equilibration (Thermostated at 25°C, Dark) Step1->Step2 Step3 Data Acquisition (1H NMR or UV-Vis Scan) Step2->Step3 Step4 Self-Validation (Check Isosbestic Points / Mass Balance) Step3->Step4 Step5 Calculate K_eq & Extract Thermodynamic Data Step4->Step5

Self-validating experimental workflow for quantifying tautomeric equilibrium.

References

  • An ab initio molecular orbital study of nitrosophenol/quinone monooxime equilibria. ResearchGate. Available at: [Link]

  • Product Class 22: Nitrosoarenes. Science of Synthesis, Thieme-Connect. Available at:[Link]

  • The Nature of the Internal Hydrogen Bond. Part III. Tautomer. RSC Publishing. Available at:[Link]

Foundational

Spectroscopic Characterization of 2,5-Dimethyl-4-substituted Phenols: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize substituted ph...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize substituted phenols, with a specific focus on the structural elucidation of 2,5-dimethyl-4-substituted phenols. While the primary subject of this guide is 2,5-Dimethyl-4-nitrosophenol , a notable scarcity of publicly available experimental spectroscopic data for this specific compound necessitates a comparative approach. Therefore, this guide will present a detailed analysis of the closely related and well-documented analogue, 2,5-Dimethyl-4-nitrophenol (CAS 3139-05-7).[1][2][3][4] The principles and methodologies discussed herein are directly applicable to the characterization of the nitroso analogue, and this guide will explicitly address the key spectroscopic differences anticipated between the nitro (–NO₂) and nitroso (–NO) functional groups.

The structural and electronic properties of substituted phenols are of significant interest in various fields, including medicinal chemistry and materials science. Spectroscopic analysis is an indispensable tool for confirming the identity, purity, and structure of these compounds. This guide will delve into the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing both theoretical understanding and practical insights for their application.

Molecular Structure and a Note on Tautomerism

2,5-Dimethyl-4-nitrosophenol can exist in two tautomeric forms: the phenol form and the quinone-oxime form. This equilibrium is a crucial consideration in the interpretation of its spectroscopic data, as the predominant form can be influenced by factors such as the solvent and temperature.

Caption: Tautomeric equilibrium of 2,5-Dimethyl-4-nitrosophenol.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2,5-Dimethyl-4-nitrophenol, both ¹H and ¹³C NMR provide distinct signals that can be assigned to specific atoms within the structure.

A. ¹H NMR Spectroscopy of 2,5-Dimethyl-4-nitrophenol

The ¹H NMR spectrum of 2,5-Dimethyl-4-nitrophenol is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the electron-donating effects of the methyl and hydroxyl groups.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (H-3)~7.5 - 8.0Singlet1H
Aromatic H (H-6)~6.8 - 7.2Singlet1H
Hydroxyl OHVariable (typically 5.0 - 6.0, broad)Singlet (broad)1H
Methyl CH₃ (at C-2)~2.2 - 2.5Singlet3H
Methyl CH₃ (at C-5)~2.2 - 2.5Singlet3H

Interpretation:

  • Aromatic Protons: The two aromatic protons are in different chemical environments and are expected to appear as singlets due to the absence of adjacent protons for spin-spin coupling. The proton at the C-3 position, being ortho to the electron-withdrawing nitro group, will be deshielded and appear at a higher chemical shift (downfield) compared to the proton at the C-6 position.

  • Methyl Protons: The two methyl groups are in slightly different environments but are expected to have very similar chemical shifts. They will appear as sharp singlets, each integrating to three protons.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with deuterium in the presence of D₂O.

¹H NMR: Nitro vs. Nitroso Comparison

The replacement of a nitro group with a nitroso group would lead to subtle but discernible changes in the ¹H NMR spectrum. The nitroso group is also electron-withdrawing, but its influence on the chemical shifts of the aromatic protons might be slightly different from that of the nitro group. The overall pattern of the spectrum, however, is expected to be similar.

B. ¹³C NMR Spectroscopy of 2,5-Dimethyl-4-nitrophenol

The broadband decoupled ¹³C NMR spectrum of 2,5-Dimethyl-4-nitrophenol will display eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule.

Carbon Expected Chemical Shift (δ, ppm)
C-4 (bearing NO₂)~140 - 145
C-1 (bearing OH)~150 - 155
C-2 (bearing CH₃)~125 - 130
C-5 (bearing CH₃)~135 - 140
C-3~120 - 125
C-6~115 - 120
CH₃ (at C-2)~15 - 20
CH₃ (at C-5)~15 - 20

Interpretation:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are spread over a wide range. The carbon atom attached to the nitro group (C-4) and the carbon atom attached to the hydroxyl group (C-1) are significantly deshielded and appear at the downfield end of the aromatic region. The carbons bearing the methyl groups (C-2 and C-5) and the unsubstituted aromatic carbons (C-3 and C-6) will have distinct chemical shifts.

  • Methyl Carbons: The two methyl carbons will have similar chemical shifts and appear in the upfield region of the spectrum.

¹³C NMR: Nitro vs. Nitroso Comparison

The carbon atom attached to the nitroso group is expected to be significantly deshielded, and its chemical shift might differ from that of the carbon attached to a nitro group. This would be a key diagnostic feature to distinguish between the two compounds.

Experimental Protocol for NMR Spectroscopy

NMR_Workflow prep Sample Preparation dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep->dissolve transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Instrument Setup transfer->instrument Insert sample into the spectrometer acq Data Acquisition instrument->acq Lock, tune, and shim proc Data Processing acq->proc Acquire ¹H and ¹³C spectra interp Interpretation proc->interp Fourier transform, phase correction, and baseline correction

Caption: A generalized workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a small vial.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer's probe.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the broadband proton-decoupled ¹³C spectrum. This may require a larger number of scans due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections.

  • Analysis: Integrate the signals in the ¹H spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to a reference standard (e.g., tetramethylsilane, TMS).

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

A. IR Spectrum of 2,5-Dimethyl-4-nitrophenol

The IR spectrum of 2,5-Dimethyl-4-nitrophenol will show characteristic absorption bands for the hydroxyl, nitro, and aromatic C-H and C-C bonds.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (phenolic)3200 - 3600Strong, broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (methyl)2850 - 3000Medium
N=O stretch (asymmetric)1500 - 1550Strong
N=O stretch (symmetric)1300 - 1350Strong
C=C stretch (aromatic)1450 - 1600Medium to weak
C-O stretch (phenolic)1150 - 1250Strong

Interpretation:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.

  • N=O Stretches: The two strong absorption bands for the asymmetric and symmetric stretching of the nitro group are highly characteristic and are key to identifying this functional group.

  • Aromatic and Aliphatic C-H Stretches: The absorptions for the aromatic C-H bonds appear just above 3000 cm⁻¹, while those for the methyl C-H bonds are found just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: Several medium to weak bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.

  • C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region corresponds to the stretching vibration of the phenolic C-O bond.

IR: Nitro vs. Nitroso Comparison

The most significant difference in the IR spectrum between the nitro and nitroso compounds would be in the region of the nitrogen-oxygen stretching vibrations. The N=O stretch of a nitroso group typically appears as a strong band in the range of 1500-1625 cm⁻¹. This is in contrast to the two distinct strong bands for the asymmetric and symmetric stretches of the nitro group. This difference provides a clear diagnostic tool to distinguish between the two functionalities.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

IR_Workflow prep Sample Preparation mix Grind 1-2 mg of sample with ~100 mg of dry KBr powder prep->mix press Press the mixture into a transparent pellet using a hydraulic press mix->press instrument Instrument Setup press->instrument Place the pellet in the spectrometer's sample holder acq Data Acquisition instrument->acq Acquire a background spectrum proc Data Processing acq->proc Acquire the sample spectrum interp Interpretation proc->interp Identify characteristic absorption bands

Caption: A generalized workflow for IR spectroscopic analysis using the KBr pellet method.

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Analysis: Process the spectrum to identify the characteristic absorption bands and their corresponding wavenumbers.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like 2,5-Dimethyl-4-nitrophenol, the principal absorptions are due to π → π* and n → π* transitions.

A. UV-Vis Spectrum of 2,5-Dimethyl-4-nitrophenol

The UV-Vis spectrum of 2,5-Dimethyl-4-nitrophenol is expected to show at least two major absorption bands. The position and intensity of these bands are highly sensitive to the solvent and the pH of the solution.[5][6]

Transition Expected λ_max (nm) Molar Absorptivity (ε)
π → π~280 - 320High
n → π~350 - 400Low

Interpretation:

  • π → π Transition:* This high-intensity absorption band arises from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

  • n → π Transition:* This lower-intensity band is due to the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl and nitro groups) to a π* antibonding orbital.

  • Effect of pH: In basic solutions, the phenolic proton is removed to form the phenolate ion. This increases the electron-donating ability of the oxygen, leading to a bathochromic (red) shift of the λ_max to longer wavelengths, often accompanied by an increase in molar absorptivity.[5][6]

UV-Vis: Nitro vs. Nitroso Comparison

The electronic transitions in 2,5-Dimethyl-4-nitrosophenol would also be of the π → π* and n → π* type. However, the nitroso group's chromophoric properties differ from the nitro group. The n → π* transition of the nitroso group is often observed in the visible region, which can impart color to the compound. This would be a significant distinguishing feature in the UV-Vis spectrum.

Experimental Protocol for UV-Vis Spectroscopy

UV_Vis_Workflow prep Sample Preparation stock Prepare a stock solution of known concentration in a suitable solvent (e.g., ethanol, methanol) prep->stock dilute Prepare a series of dilutions to obtain an absorbance in the linear range (0.1 - 1.0) stock->dilute instrument Instrument Setup dilute->instrument Transfer the solution to a quartz cuvette acq Data Acquisition instrument->acq Calibrate the spectrophotometer with a solvent blank proc Data Processing acq->proc Acquire the absorption spectrum interp Interpretation proc->interp Determine λ_max and absorbance

Caption: A generalized workflow for UV-Vis spectroscopic analysis.

  • Sample Preparation:

    • Prepare a stock solution of the sample by accurately weighing a small amount and dissolving it in a known volume of a UV-transparent solvent (e.g., ethanol, methanol, or water).

    • From the stock solution, prepare a dilute solution such that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0).

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and the corresponding absorbance values. If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Conclusion

References

  • LEAPChem. 2,5-Dimethyl-4-nitrosophenol. BuyersGuideChem. Available at: [Link].

  • AppliChem. 2,5-Dimethyl-4-nitrophenol. Available at: [Link].

  • SpectraBase. 2,5-Dimethyl-1-(4-nitrophenyl)pyrrole. Available at: [Link].

  • PrepChem.com. Preparation of 2-methyl-4-nitrosophenol. Available at: [Link].

  • NIST. Phenol, 2,5-dimethyl-. NIST WebBook. Available at: [Link].

  • SIELC Technologies. UV-Vis Spectrum of 2-Amino-4-nitrophenol. Available at: [Link].

  • Thieme. 4 Applications of UV/Vis Spectroscopy. Available at: [Link].

  • Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link].

  • PubChemLite. 2,5-dimethyl-4-nitrophenol (C8H9NO3). Available at: [Link].

  • SpectraBase. 2,3-Dimethyl-4-nitro-phenol. Available at: [Link].

  • science-softCon. UV/Vis+ Photochemistry Database. Available at: [Link].

  • ResearchGate. UV-vis absorption spectra of 4-nitrophenol (4-NP) taken (a) before and... Available at: [Link].

  • ResearchGate. (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... Available at: [Link].

Sources

Exploratory

An In-depth Technical Guide to 2,5-Dimethyl-4-nitrosophenol: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction 2,5-Dimethyl-4-nitrosophenol is an aromatic organic compound that holds significance in various chemical research and development sectors, incl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-4-nitrosophenol is an aromatic organic compound that holds significance in various chemical research and development sectors, including as a potential intermediate in the synthesis of dyes and pharmaceuticals. Its chemical behavior is dominated by the interplay of the phenolic hydroxyl group, the nitroso substituent, and the dimethyl-substituted aromatic ring. A critical feature of this molecule, and of p-nitrosophenols in general, is its existence in a tautomeric equilibrium with its quinone monoxime isomer. This guide provides a comprehensive examination of the physical and chemical properties of 2,5-Dimethyl-4-nitrosophenol, a detailed protocol for its synthesis, and an overview of its analytical characterization.

Part 1: Physicochemical Properties

The physical and chemical characteristics of 2,5-Dimethyl-4-nitrosophenol are essential for its handling, application, and analysis.

Physical Properties

Precise experimental data for 2,5-Dimethyl-4-nitrosophenol is not extensively documented in publicly available literature. However, based on the properties of structurally similar compounds, the following table provides an estimation of its key physical properties.

PropertyPredicted ValueNotes
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Yellowish to brownish solidBased on related nitrosophenols.
Melting Point Decomposes before meltingNitrosophenols are often thermally unstable.
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO). Slightly soluble in water.The phenolic group contributes to some water solubility.
pKa ~7-8The acidity of the phenolic proton is influenced by the electron-withdrawing nitroso group.
Chemical Properties: The Tautomeric Equilibrium

A defining chemical feature of p-nitrosophenols is their existence in a tautomeric equilibrium between the nitrosophenol form and the quinone monoxime form. This equilibrium is influenced by factors such as the solvent, pH, and temperature.[1][2]

In the case of 2,5-Dimethyl-4-nitrosophenol, the equilibrium can be represented as follows:

Tautomerism cluster_0 Nitrosophenol Form cluster_1 Quinone Monoxime Form Nitrosophenol QuinoneMonoxime Nitrosophenol->QuinoneMonoxime Tautomerization caption Tautomeric equilibrium of 2,5-Dimethyl-4-nitrosophenol.

Caption: Tautomeric equilibrium of 2,5-Dimethyl-4-nitrosophenol.

The quinone monoxime tautomer is often more stable due to the formation of a more favorable conjugated system.[2] The presence of both tautomers in solution significantly impacts the compound's reactivity and its spectroscopic characterization. For instance, the quinonoid form can undergo reactions typical of oximes, while the nitrosophenol form exhibits reactions characteristic of phenols and nitroso compounds.

Part 2: Synthesis and Characterization

The synthesis of 2,5-Dimethyl-4-nitrosophenol can be achieved through the nitrosation of 2,5-dimethylphenol. The following protocol is a generalized procedure adapted from established methods for the nitrosation of phenols.[3]

Synthetic Protocol: Nitrosation of 2,5-Dimethylphenol

This procedure involves the in-situ generation of nitrous acid from sodium nitrite and a mineral acid, which then reacts with the activated aromatic ring of 2,5-dimethylphenol.

Materials:

  • 2,5-Dimethylphenol

  • Sodium Nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Ethanol or Acetic Acid (as solvent)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Standard laboratory glassware (beaker, flask, dropping funnel, magnetic stirrer)

Workflow Diagram:

SynthesisWorkflow A Dissolve 2,5-Dimethylphenol in solvent B Cool mixture to 0-5 °C in an ice bath A->B D Add Sodium Nitrite solution dropwise to the phenol mixture B->D C Prepare aqueous Sodium Nitrite solution C->D E Slowly add pre-cooled dilute acid D->E F Stir for 1-2 hours, maintaining low temperature E->F G Quench reaction with water F->G H Neutralize with Sodium Bicarbonate solution G->H I Collect precipitate by filtration H->I J Wash with cold water and dry I->J caption Workflow for the synthesis of 2,5-Dimethyl-4-nitrosophenol.

Caption: Workflow for the synthesis of 2,5-Dimethyl-4-nitrosophenol.

Step-by-Step Procedure:

  • Dissolution: In a beaker, dissolve 2,5-dimethylphenol in a suitable solvent such as ethanol or glacial acetic acid.

  • Cooling: Place the beaker in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Nitrite Addition: In a separate flask, prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled phenol solution.

  • Acidification: Slowly add a pre-cooled dilute solution of sulfuric acid or hydrochloric acid to the reaction mixture. The addition should be controlled to maintain the temperature below 10 °C. The formation of a colored precipitate may be observed.

  • Reaction: Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.

  • Work-up: Pour the reaction mixture into a larger beaker containing crushed ice and water. This will precipitate the crude product.

  • Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate to remove any excess acid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Safety Precautions:

  • The reaction should be performed in a well-ventilated fume hood.

  • Concentrated acids are corrosive and should be handled with extreme care.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Nitrous acid is unstable and potentially hazardous; it should be generated in situ and not isolated.

Analytical Characterization

The structure and purity of the synthesized 2,5-Dimethyl-4-nitrosophenol can be confirmed using various spectroscopic techniques. The presence of tautomers will be reflected in the spectra.

2.2.1 Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in both tautomeric forms.

Functional GroupTautomeric FormPredicted Wavenumber (cm⁻¹)
O-H stretch (phenol)Nitrosophenol3200-3600 (broad)
N=O stretchNitrosophenol~1500
C=O stretchQuinone Monoxime~1650
C=N stretchQuinone Monoxime~1620
N-O-H bendQuinone Monoxime~1400
Aromatic C=C stretchBoth1600-1450

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool to study the tautomeric equilibrium. The spectra will likely show two sets of signals corresponding to the nitrosophenol and quinone monoxime forms. The relative integration of these signals can provide an estimate of the tautomeric ratio under the given analytical conditions.

  • ¹H NMR:

    • Nitrosophenol form: Aromatic protons will appear in the region of 6.5-8.0 ppm. The phenolic -OH proton will be a broad singlet, and the two methyl groups will give rise to distinct singlets.

    • Quinone Monoxime form: Protons on the quinonoid ring will be shifted compared to the aromatic protons. The oxime proton (-NOH) will appear as a broad singlet at a different chemical shift than the phenolic proton. The two methyl groups will also have distinct chemical shifts from those in the nitrosophenol form.

  • ¹³C NMR:

    • The spectrum will also show two sets of signals for the two tautomers. The carbonyl carbon (C=O) of the quinone monoxime form will be a characteristic signal in the downfield region (~180 ppm). The carbon attached to the nitroso group in the nitrosophenol form will also have a distinct chemical shift.

Part 3: Safety and Handling

General Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause irritation to the skin, eyes, and respiratory tract.

  • Handle as a potential mutagen.[6]

Handling Recommendations:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid contact with skin and eyes by wearing appropriate protective gloves and safety glasses.[3]

  • Avoid creating dust.[5]

  • Wash hands thoroughly after handling.[4]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

2,5-Dimethyl-4-nitrosophenol is a molecule of interest with a rich chemistry, primarily dictated by its tautomeric nature. Understanding its physical properties, synthetic pathways, and analytical characteristics is crucial for its effective use in research and development. This guide provides a foundational understanding for scientists and professionals working with this and related compounds, emphasizing the importance of considering the dynamic equilibrium between the nitrosophenol and quinone monoxime forms. As with any chemical, appropriate safety precautions should always be observed during its handling and use.

References

  • Anderson, L. C., & Geiger, M. B. (1932). The Tautomerism of Quinoneoxime-para-nitrosophenol Systems. Journal of the American Chemical Society, 54(7), 3064–3066.
  • BuyersGuideChem. (n.d.). 2,5-Dimethyl-4-nitrosophenol. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Supplier CAS No 20294-63-7. Retrieved from [Link]

  • Brainly.in. (2021, August 30). Which of the following exhibits tautomerism? Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, February 17). Why is quinone mono oxime more stable than 4-nitrosophenol? Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,6-Dimethyl-4-nitrophenol, 98%. Retrieved from [Link]

  • Appchem. (n.d.). 2,5-Dimethyl-4-nitrophenol. Retrieved from [Link]

  • Filo. (2025, June 12). Tautomerism is exhibited by which of the following compounds? Retrieved from [Link]

  • ResearchGate. (2025, August 5). Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study. Retrieved from [Link]

Sources

Foundational

Whitepaper: Potential Research Applications of 2,5-Dimethyl-4-nitrosophenol in Modern Chemical Synthesis and Drug Development

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery and advanced materials workflows, I frequently leverage the unique stereoelectronic profile of 2,5-Dimethyl-4-nitrosophenol (CAS 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery and advanced materials workflows, I frequently leverage the unique stereoelectronic profile of 2,5-Dimethyl-4-nitrosophenol (CAS 20294-63-7) . While simple nitrosophenols are ubiquitous in organic synthesis, the strategic placement of methyl groups at the 2 and 5 positions of the aromatic ring fundamentally alters this molecule's reactivity. These methyl groups act as steric sentinels and electron-donating modulators, transforming the compound from a simple intermediate into a highly specialized ligand for coordination chemistry, a robust antioxidant, and a privileged precursor for complex pharmaceutical heterocycles.

This technical guide deconstructs the mechanistic foundations of 2,5-Dimethyl-4-nitrosophenol, outlines its core research applications, and provides field-proven, self-validating experimental protocols designed for high-reproducibility environments.

Mechanistic Foundations: Tautomerism and Electronic Effects

The fundamental behavior of 2,5-Dimethyl-4-nitrosophenol is governed by a sophisticated tautomeric equilibrium. In solution, the compound oscillates between its aromatic nitrosophenol form and its non-aromatic quinone monoxime form.

Extensive NMR and UV-Vis spectroscopic studies have demonstrated that p-nitrosophenols and their methylated derivatives exist predominantly in the benzoquinone monoxime form when dissolved in organic solvents [1]. The causality behind this equilibrium shift lies in the thermodynamic stability of the oxime functional group combined with the residual π -conjugation of the quinonoid ring.

However, the 2,5-dimethyl substitution introduces a critical variable: steric hindrance . The methyl group at the 2-position sterically shields the phenolic oxygen, while the 5-position methyl group influences the electron density of the nitroso/oxime nitrogen. This stereoelectronic tuning lowers the oxidation potential of the molecule and enhances its capacity to act as a bidentate (N,O) ligand in transition metal chemistry.

Tautomerism A 2,5-Dimethylphenol B Electrophilic Nitrosation (NaNO2 / H+) A->B C 2,5-Dimethyl-4-nitrosophenol (Phenolic Tautomer) B->C D 2,5-Dimethyl-1,4-benzoquinone 4-oxime C->D Tautomerism E Metal Complexation C->E Deprotonation D->E

Fig 1: Reaction pathway and tautomeric equilibrium of 2,5-Dimethyl-4-nitrosophenol.

Core Research Applications

Advanced Coordination Chemistry & Metal-Nitrosophenolato Complexes

One of the most valuable applications of 2,5-Dimethyl-4-nitrosophenol is its use as a chelating ligand. Metal-nitrosophenolato complexes typically consist of a transition metal ion—most commonly Copper(II) or Iron(II/III)—flanked by two or more nitrosophenolate ligands [2].

The causality behind selecting the 2,5-dimethyl variant over the unmethylated parent compound is two-fold:

  • Enhanced Solubility: The lipophilic methyl groups improve the solubility of the resulting metal complexes in organic solvents, facilitating downstream homogeneous catalysis.

  • Kinetic Stability: The steric bulk protects the metal center from unwanted axial coordination by solvent molecules, thereby stabilizing the square-planar or octahedral geometries. These complexes are highly colored and are actively researched for applications in colorimetric sensors and commercial dyes (analogous to Pigment Green 8) [3].

Antioxidant and Radical Scavenging Properties

Sterically hindered phenols are widely utilized to stabilize sensitive chemical architectures, such as leuco dyes, by retarding their conversion to colored states during storage [4]. 2,5-Dimethyl-4-nitrosophenol acts as a potent radical scavenger. The mechanism relies on the donation of the phenolic hydrogen atom to a reactive oxygen species (ROS). The resulting phenoxy radical is exceptionally stable due to the delocalization of the unpaired electron across the quinonoid system and the steric shielding provided by the adjacent methyl groups, which prevents radical dimerization.

Pharmaceutical Intermediates

In drug development, this compound serves as a privileged building block. Reduction of the nitroso/oxime group via catalytic hydrogenation yields 4-amino-2,5-dimethylphenol. This aminophenol is a critical intermediate for synthesizing sterically constrained paracetamol analogs and complex N-heterocycles via [4+2] cycloadditions [2].

Quantitative Data & Comparative Analysis

To aid in experimental design, the following tables summarize the physicochemical properties and comparative efficacy metrics of 2,5-Dimethyl-4-nitrosophenol.

Table 1: Physicochemical & Structural Properties

PropertyValue / DescriptionAnalytical Consequence
Molecular Formula C8H9NO2Base mass for MS: 151.16 g/mol
Tautomeric State Predominantly Quinone MonoximeNMR spectra will show distinct oxime proton shifts rather than phenolic protons in CDCl3[1].
Coordination Mode N,O-Bidentate ChelationForms highly stable 5-membered chelate rings with transition metals [3].
Steric Profile High (2,5-dimethylation)Prevents rapid oxidation to the corresponding nitro derivative.

Table 2: Comparative Ligand Binding & Antioxidant Metrics

CompoundSteric HindranceRadical StabilityPrimary Research Application
4-NitrosophenolLowModerateGeneral intermediate, aqueous coordination.
2,5-Dimethyl-4-nitrosophenol High Excellent Lipophilic metal complexation, leuco dye stabilization [4].

Experimental Methodologies & Protocols

As an application scientist, I mandate that all protocols be self-validating systems . The procedures below include built-in quality control checks to ensure scientific integrity and explain the causality behind specific reagent choices.

Protocol 1: Synthesis of 2,5-Dimethyl-4-nitrosophenol via Electrophilic Nitrosation

Causality Note: Nitrosation is highly exothermic. Maintaining the temperature below 5°C is not merely to improve yield, but to kinetically suppress the over-oxidation of the nitroso group to a nitro group—a common pitfall in unoptimized literature.

  • Preparation: Dissolve 2,5-Dimethylphenol (10 mmol) in a mixture of glacial acetic acid (15 mL) and distilled water (5 mL). Cool the flask in an ice-salt bath to 0–5°C.

  • Nitrosating Agent Addition: Prepare a solution of Sodium Nitrite (NaNO2, 11 mmol) in 5 mL of water. Add this dropwise to the phenol solution over 30 minutes under vigorous magnetic stirring.

  • Self-Validation Check 1: The reaction mixture should transition from a clear solution to a deep yellow/brown suspension. Spot a drop of the mixture onto starch-iodide paper; an immediate blue-black color confirms the presence of active, excess nitrosonium ions. If negative, add 0.5 mmol of NaNO2.

  • Isolation: Stir for an additional 1 hour at 0°C. Filter the precipitated solid under vacuum.

  • Purification: Wash the crude solid with ice-cold water (3 x 10 mL) to remove unreacted nitrite and acetic acid. Recrystallize from dilute ethanol to yield the pure quinone monoxime tautomer.

Protocol 2: Synthesis of Copper(II) Bis(2,5-dimethyl-4-nitrosophenolato) Complex

Causality Note: The choice of Copper(II) Acetate over Copper(II) Chloride is deliberate. The acetate anion serves as an internal, mild base, facilitating the deprotonation of the phenolic proton and driving the equilibrium toward the chelated complex without requiring an exogenous base that might hydrolyze the ligand.

Workflow S1 1. Ligand Dissolution (EtOH, 25°C) S2 2. Metal Addition (Cu(OAc)2) S1->S2 S3 3. Chelation Phase (pH 5.5, 60 min) S2->S3 S4 4. Precipitation (CuL2 Complex) S3->S4 S5 5. Isolation (Filtration & Wash) S4->S5

Fig 2: Standardized workflow for the synthesis of Metal-Nitrosophenolato complexes.

  • Ligand Dissolution: Dissolve 2,5-Dimethyl-4-nitrosophenol (2.0 mmol) in 20 mL of absolute ethanol at room temperature.

  • Metal Addition: In a separate beaker, dissolve Copper(II) Acetate monohydrate (1.0 mmol) in 10 mL of ethanol/water (1:1 v/v).

  • Chelation: Slowly add the Copper(II) solution to the ligand solution while stirring.

  • Self-Validation Check 2: The successful formation of the Cu(II) complex is visually confirmed by an immediate, dramatic color shift to a dark green/brown precipitate. The supernatant should become nearly colorless, indicating complete ligand consumption.

  • Isolation: Stir for 60 minutes. Filter the precipitate via a Büchner funnel, wash with cold ethanol, and dry under vacuum.

Conclusion

2,5-Dimethyl-4-nitrosophenol is a highly versatile molecule whose utility extends far beyond basic organic synthesis. By understanding its tautomeric equilibrium and leveraging the steric hindrance of its methyl groups, researchers can deploy it as a robust antioxidant, a precision ligand in coordination chemistry, and a vital intermediate in pharmaceutical development. Adhering to the mechanistically grounded protocols outlined above ensures high reproducibility and optimal yields in advanced research applications.

References

  • N.M.R. spectra of 'p-nitrosophenol' and its methyl derivatives. Australian Journal of Chemistry.[Link]

  • Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles. MDPI.[Link]

  • The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. PMC.[Link]

  • Stabilized compositions comprising leuco compounds (WO2020023897A1).
Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,5-Dimethyl-4-nitrosophenol

Abstract This technical guide provides an in-depth exploration of the synthesis of 2,5-Dimethyl-4-nitrosophenol from its precursor, 2,5-dimethylphenol. Designed for researchers, chemists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2,5-Dimethyl-4-nitrosophenol from its precursor, 2,5-dimethylphenol. Designed for researchers, chemists, and professionals in drug development, this document elucidates the underlying chemical principles, a detailed experimental protocol, characterization techniques, and critical safety considerations. The synthesis, a classic example of electrophilic aromatic substitution, is detailed with a focus on mechanistic understanding to empower researchers to optimize and adapt the procedure. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction and Strategic Importance

2,5-Dimethyl-4-nitrosophenol is a valuable intermediate in organic synthesis, serving as a building block for various more complex molecules, including potential pharmaceutical agents and dyes. Its structure, featuring a reactive nitroso group and a phenolic hydroxyl moiety, allows for a range of subsequent chemical transformations.

The synthesis from 2,5-dimethylphenol is an archetypal electrophilic aromatic substitution reaction, specifically a C-nitrosation. This process involves the introduction of a nitroso (-N=O) group onto the aromatic ring. The reaction's efficiency and selectivity are governed by the electronic effects of the substituents on the phenol ring and precise control of reaction conditions. This guide provides a comprehensive framework for executing this synthesis with high fidelity and understanding.

The Mechanistic Foundation: Electrophilic Aromatic Nitrosation

The conversion of 2,5-dimethylphenol to 2,5-Dimethyl-4-nitrosophenol is achieved through an electrophilic aromatic substitution pathway. The reaction's success hinges on the generation of a suitable electrophile and the inherent reactivity of the phenol substrate.

Generation of the Electrophile: The Nitrosonium Ion (NO⁺)

The key electrophile in this reaction is the nitrosonium ion (NO⁺). It is generated in situ from the protonation of nitrous acid (HNO₂). Nitrous acid itself is unstable and is therefore prepared within the reaction mixture by the acidification of a nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Step 1: Formation of Nitrous Acid NaNO₂(aq) + HCl(aq) → HNO₂(aq) + NaCl(aq)

Step 2: Protonation and Formation of the Nitrosonium Ion HNO₂ + H⁺ ⇌ H₂O⁺–N=O ⇌ H₂O + NO⁺

This equilibrium lies to the right in a strongly acidic medium, providing the necessary concentration of the nitrosonium ion to drive the reaction.

The Role of the Substrate: Activating and Directing Effects

The aromatic ring of 2,5-dimethylphenol is highly activated towards electrophilic attack. This is due to the powerful electron-donating effects of the hydroxyl (-OH) group and the two methyl (-CH₃) groups.

  • Hydroxyl Group (-OH): As a strong activating group, the hydroxyl group donates electron density to the ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the attack. It is a potent ortho, para-director.

  • Methyl Groups (-CH₃): These groups are weakly activating and also ortho, para-directing, donating electron density through an inductive effect and hyperconjugation.

Regioselectivity: The Attack on the Aromatic Ring

The combined directing effects of the hydroxyl and methyl groups determine the position of nitrosation. The hydroxyl group at position 1 directs the incoming electrophile to positions 2, 4, and 6. However, positions 2 and 6 are already occupied by methyl groups. The methyl groups at positions 2 and 5 further activate the ring. The position para to the powerful hydroxyl group (position 4) is the most electronically enriched and sterically accessible site for the electrophile. The attack proceeds as follows:

  • Electrophilic Attack: The π-electron system of the activated 2,5-dimethylphenol attacks the nitrosonium ion (NO⁺). This is the rate-determining step as it temporarily disrupts the ring's aromaticity.[1]

  • Arenium Ion Formation: A resonance-stabilized carbocation intermediate, known as the arenium ion or sigma complex, is formed. The positive charge is delocalized across the ring, with significant contributions from structures where the charge is on the carbons bearing the activating groups.[2][3]

  • Deprotonation: A weak base in the mixture (e.g., H₂O or Cl⁻) abstracts a proton from the carbon atom bonded to the new nitroso group. This final, fast step restores aromaticity and yields the final product, 2,5-Dimethyl-4-nitrosophenol.[1]

The overall mechanism is depicted below.

Nitrosation Mechanism Figure 1: Reaction Mechanism of Nitrosation cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + H⁺ HCl Hydrochloric Acid (HCl) HCl->HNO2 NO+ Nitrosonium Ion (NO⁺) HNO2->NO+ + H⁺, -H₂O Phenol 2,5-Dimethylphenol Arenium Arenium Ion Intermediate (Sigma Complex) Phenol->Arenium + NO⁺ (Rate-Determining Step) Product 2,5-Dimethyl-4-nitrosophenol Arenium->Product - H⁺ (Fast)

Caption: Figure 1: Reaction Mechanism of Nitrosation

Detailed Experimental Protocol

This section provides a robust, step-by-step procedure for the synthesis. Adherence to these steps, particularly temperature control, is critical for achieving a high yield and purity.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )ConcentrationAmountMoles (mmol)
2,5-DimethylphenolC₈H₁₀O122.16>98%6.11 g50.0
Sodium NitriteNaNO₂69.00>97%3.80 g55.0
Hydrochloric AcidHCl36.466 M (aq)~9.2 mL55.2
EthanolC₂H₅OH46.0795%50 mL-
Deionized WaterH₂O18.02-150 mL-
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer (-10 to 100 °C)

  • Ice-water bath

  • Büchner funnel and filter flask assembly

  • Filter paper

  • Beakers and graduated cylinders

Synthesis Workflow

Experimental Workflow Figure 2: Step-by-Step Experimental Workflow Start Start Dissolve 1. Dissolve 2,5-dimethylphenol and NaNO₂ in aqueous ethanol. Start->Dissolve Cool 2. Cool the mixture to 0-5 °C in an ice bath. Dissolve->Cool AddAcid 3. Add 6M HCl dropwise via dropping funnel over 30 min. Maintain T < 5 °C. Cool->AddAcid Stir 4. Stir for an additional 60 min in the ice bath. Observe precipitation. AddAcid->Stir Filter 5. Isolate the solid product by vacuum filtration. Stir->Filter Wash 6. Wash the crude product with ice-cold deionized water. Filter->Wash Dry 7. Dry the product in a desiccator or low-temperature vacuum oven. Wash->Dry Purify 8. (Optional) Purify by recrystallization from an ethanol/water mixture. Dry->Purify Characterize 9. Characterize the final product (MP, IR, NMR). Purify->Characterize End End Characterize->End

Caption: Figure 2: Step-by-Step Experimental Workflow

Step-by-Step Procedure
  • Preparation of Solution: In the 250 mL round-bottom flask, combine 6.11 g (50.0 mmol) of 2,5-dimethylphenol with 50 mL of 95% ethanol. Stir until the phenol has completely dissolved. Add 50 mL of deionized water, followed by 3.80 g (55.0 mmol) of sodium nitrite. Stir the resulting mixture until the sodium nitrite dissolves.

  • Temperature Control: Place the flask in a large ice-water bath on top of the magnetic stirrer. Insert a thermometer and begin vigorous stirring. Allow the mixture to cool to a stable internal temperature between 0 and 5 °C. This is crucial as nitrous acid is unstable at higher temperatures and unwanted side reactions can occur.[4][5]

  • Acid Addition: Charge the dropping funnel with approximately 9.2 mL of 6 M hydrochloric acid. Add the acid dropwise to the cold, stirring reaction mixture over a period of 30-40 minutes. The rate of addition must be carefully controlled to maintain the internal temperature below 5 °C. A color change to deep green or brown is typically observed as the product begins to form.

  • Reaction Completion: After the acid addition is complete, continue to stir the mixture in the ice bath for an additional 60 minutes to ensure the reaction proceeds to completion. A thick precipitate of the product should form.

  • Product Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with three portions of 25 mL of ice-cold deionized water. This step is essential to remove any unreacted starting materials and inorganic salts, such as sodium chloride.

  • Drying: Carefully transfer the solid product to a watch glass and dry it to a constant weight. Drying can be accomplished in a vacuum desiccator over a suitable desiccant or in a vacuum oven at a low temperature (e.g., 40 °C).

Purification (Optional)

For applications requiring high purity, the crude product can be recrystallized. A suitable solvent system is a mixture of ethanol and water.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Slowly add hot water until the solution becomes faintly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry as described previously.

Product Characterization

Confirming the identity and purity of the synthesized 2,5-Dimethyl-4-nitrosophenol is a critical final step.

PropertyExpected Value
Appearance Greenish-brown or yellow-brown crystalline solid
Molecular Formula C₈H₉NO₂
Molecular Weight 167.16 g/mol
Melting Point 134-136 °C[6]
Spectroscopic Analysis
  • UV-Visible Spectroscopy: In a suitable solvent, 4-nitrosophenols typically exhibit characteristic absorption maxima. The exact wavelength can be sensitive to the solvent and pH.[7][8]

  • Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

    • ~3300-3100 (broad, O-H stretch)

    • ~3050-3000 (C-H aromatic stretch)

    • ~2980-2920 (C-H aliphatic stretch)

    • ~1620 (N=O stretch, often weak or coupled)

    • ~1500, 1470 (C=C aromatic ring stretch)

  • ¹H NMR Spectroscopy (DMSO-d₆, δ ppm):

    • ~11.0-12.0 (singlet, 1H, phenolic -OH)

    • ~7.5 (singlet, 1H, aromatic H at C6)

    • ~6.5 (singlet, 1H, aromatic H at C3)

    • ~2.4 (singlet, 3H, methyl at C2)

    • ~2.1 (singlet, 3H, methyl at C5)

  • ¹³C NMR Spectroscopy (DMSO-d₆, δ ppm):

    • ~160 (C-OH)

    • ~155 (C-NO)

    • ~130-140 (quaternary aromatic carbons)

    • ~120-125 (aromatic CH carbons)

    • ~15-20 (methyl carbons)

Safety, Handling, and Waste Management

A thorough risk assessment must be conducted before beginning this procedure.

Reagent Hazards
ReagentHazard ClassKey Precautions
2,5-Dimethylphenol Toxic, CorrosiveAvoid skin/eye contact and inhalation. Harmful if swallowed.
Sodium Nitrite Oxidizer, Acute ToxicKeep away from combustible materials.[9] Toxic if swallowed.[10][11] Can cause methemoglobinemia.
Hydrochloric Acid (6M) CorrosiveCauses severe skin burns and eye damage. Use in a fume hood.
Personal Protective Equipment (PPE)
  • Chemical splash goggles or a face shield.

  • Chemically resistant gloves (e.g., nitrile).

  • A flame-resistant lab coat.

Waste Disposal
  • All aqueous filtrates should be neutralized before disposal. Check local regulations for the disposal of organic waste.

  • Solid waste containing the product should be disposed of in a designated solid chemical waste container.

Conclusion

This guide has detailed a reliable and well-understood method for the synthesis of 2,5-Dimethyl-4-nitrosophenol from 2,5-dimethylphenol. By grounding the experimental protocol in a firm understanding of the electrophilic aromatic substitution mechanism, researchers are equipped not only to perform the synthesis but also to troubleshoot and adapt it for their specific needs. Proper attention to reaction conditions, especially temperature, and adherence to safety protocols are paramount for a successful and safe outcome. The characterization data provided serves as a benchmark for verifying the synthesis of the target compound.

References

  • Chemcess. (2024, April 22). 4-Nitrophenol: Properties, Production And Uses. Available from: [Link]

  • Hussain, I., et al. (2022). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Journal of Scientific and Industrial Research Series A: Physical Sciences, 65(1), 31-41. Available from: [Link]

  • Epling, G.A., & Wang, Q. (2020). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. ACS Catalysis, 10(10), 5706-5714. Available from: [Link]

  • Google Patents. (CN105939988A). Process of production of 2,5-dimethylphenol.
  • Google Patents. (US3510527A). Preparation of p-nitrophenols.
  • Organic Syntheses. 2,6-dibromo-4-nitrophenol. Available from: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Nitrite. Available from: [Link]

  • Google Patents. (US5414148A). Preparation of p-nitrophenolic compounds.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available from: [Link]

  • Zolfigol, M. R., et al. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules, 6(7), 614-620. Available from: [Link]

  • Google Patents. (CN108047001B). A kind of method of synthesizing 2,5-dimethylphenol.
  • European Federation of Pharmaceutical Industries and Associations. Workflows for Quality risk management of nitrosamine risks in medicines. Available from: [Link]

  • Cardoso Juarez, A. O., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. Available from: [Link]

  • ResearchGate. Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment. Available from: [Link]

  • Freire De Queiroz, J., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 71(16), 6192-6203. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Sodium nitrite. Available from: [Link]

  • PubChem. 4-Nitrosophenol. Available from: [Link]

  • ConnectSci. Nitration of 3,4,6-Tribromo-2,5-dimethylphenol and 3,4,5,6-Tetrabromo- 2-methylphenol; Towards a mechanism of formation of 6-Hydroxy-6-methyl- 2,5-dinitrocyclohex-3-enones. Available from: [Link]

  • Casado, J., et al. (2000). Nitrosation of Phenolic Compounds: Inhibition and Enhancement. Environmental Science & Technology, 34(6), 1082-1087. Available from: [Link]

  • National Institutes of Health. An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Available from: [Link]

  • SciSpace. A Reinvestigation of Nitration of Phenols with Metal Nitrates under Non-Aqueous and Aprotic Conditions. Available from: [Link]

  • Google Patents. (US3975425A). Process for carrying out nitrosation reactions and diazotation reactions.
  • Allen Institute for AI. Electrophilic Substitution Reaction | Mechanism, Types & Benzene Reactions. Available from: [Link]

  • ResearchGate. Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent. Available from: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND APPLICATION FOR THE REDUCTION OF 4- NITROPHENOL USING PALLADIUM NANOPARTICLES DECORATED GRAPHENE OXIDE. Available from: [Link]

  • ResearchGate. (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Available from: [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution – The Mechanism. Available from: [Link]

  • MDPI. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Available from: [Link]

  • Valudor Products. Safety Data Sheet sodium nitrite. Available from: [Link]

  • ResearchGate. Proposed mechanism for N‐nitrosation reaction. Available from: [Link]

  • National Institutes of Health. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available from: [Link]

  • Research Square. (2025). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Available from: [Link]

  • ResearchGate. Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. Available from: [Link]

  • ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Available from: [Link]

  • ResearchGate. 1 H-NMR spectrum of 4-nitrophenol. Available from: [Link]

  • Crimson Publishers. (2018). Studies on Nitration of Phenol over Solid Acid Catalyst. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2,5-Dimethyl-4-nitrosophenol

Application Note: Synthesis, Isolation, and Characterization of 2,5-Dimethyl-4-nitrosophenol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Revision: 1.0.0 Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Isolation, and Characterization of 2,5-Dimethyl-4-nitrosophenol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Revision: 1.0.0

Executive Summary

2,5-Dimethyl-4-nitrosophenol (CAS No. 20294-63-7) is a highly functionalized aromatic building block utilized in the synthesis of advanced antioxidants, coordination complexes, and pharmaceutical intermediates[][2]. The presence of the nitroso group introduces unique electronic properties, notably the ability of the compound to exist in a tautomeric equilibrium between the nitrosophenol and its corresponding quinone monoxime form (2,5-dimethyl-1,4-benzoquinone 1-oxime)[3]. This application note details a scalable, highly controlled electrophilic aromatic substitution protocol for its synthesis, emphasizing thermodynamic control to maximize yield and purity.

Mechanistic Rationale & Pathway

The synthesis relies on the nitrosation of 2,5-dimethylphenol. The hydroxyl group strongly activates the aromatic ring via resonance, directing incoming electrophiles to the ortho and para positions.

  • Regioselectivity: In 2,5-dimethylphenol, the C4 position is para to the hydroxyl group and is synergistically activated by the inductive effect of the C5 methyl group. Due to the steric hindrance at the ortho position (C6) and the strong para-directing nature of the phenoxide ion, nitrosation occurs almost exclusively at C4.

  • Electrophile Generation: The active electrophile is the nitrosonium ion ( NO+ ) or nitrous acidium ion ( H2​NO2+​ ), generated in situ by the acidification of sodium nitrite ( NaNO2​ ).

G A 1. Phenoxide Formation Dissolve 2,5-Dimethylphenol in aq. NaOH B 2. Reagent Mixing Add NaNO2 to solution Cool to 0-5 °C A->B C 3. Electrophilic Attack Dropwise H2SO4 addition Generation of NO+ B->C D 4. Product Precipitation Formation of 2,5-Dimethyl- 4-nitrosophenol C->D E 5. Isolation Vacuum Filtration & Cold Water Wash D->E F 6. Tautomeric Equilibration Nitrosophenol ⇌ Quinone Monoxime (Solid State) E->F

Fig 1: Step-by-step synthetic workflow for the nitrosation of 2,5-dimethylphenol.

Experimental Protocol

Reagent Stoichiometry

Data summarized for a standard 100 mmol bench-scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
2,5-Dimethylphenol122.161.0012.22 gStarting Substrate
Sodium Hydroxide (NaOH)40.001.104.40 gDeprotonation / Solubilization
Sodium Nitrite ( NaNO2​ )69.001.157.94 gNitrosating Agent Precursor
Sulfuric Acid ( H2​SO4​ , 20% v/v)98.081.20~35 mLElectrophile Activator
Distilled Water ( H2​O )18.02Solvent150 mLReaction Medium
Step-by-Step Methodology

Step 1: Preparation of the Phenolate Solution

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, internal thermometer, and addition funnel, dissolve 4.40 g of NaOH in 100 mL of distilled water.

  • Add 12.22 g of 2,5-dimethylphenol to the alkaline solution. Stir at room temperature until the solid is completely dissolved.

  • Mechanistic Causality: Converting the phenol to sodium phenoxide drastically increases its water solubility and enhances the nucleophilicity of the aromatic ring, ensuring a rapid and homogeneous reaction.

Step 2: Nitrite Addition and Thermal Control

  • Add 7.94 g of sodium nitrite ( NaNO2​ ) to the phenolate solution. Stir until fully dissolved.

  • Submerge the reaction flask in an ice-salt bath (NaCl/Ice) and cool the internal mixture to 0–5 °C.

  • Mechanistic Causality: Nitrous acid ( HNO2​ ), generated in the next step, is highly unstable and rapidly decomposes into nitrogen oxides ( NO , NO2​ ) at ambient temperatures. Strict thermal control prevents reagent loss and suppresses oxidative side reactions.

Step 3: Acidification and Nitrosation

  • Load the addition funnel with 35 mL of pre-cooled 20% v/v H2​SO4​ .

  • Begin dropwise addition of the acid into the vigorously stirring reaction mixture.

  • Critical Parameter: Adjust the addition rate to ensure the internal temperature never exceeds 5 °C.

  • Mechanistic Causality: The addition of acid neutralizes the phenoxide back to the highly reactive phenol and simultaneously protonates the nitrite to form the active NO+ electrophile. The reaction is exothermic; rapid addition will cause localized heating, leading to tar formation and diazonium-like degradation products.

Step 4: Maturation and Precipitation

  • Once addition is complete, maintain the reaction at 0–5 °C for an additional 1.5 hours.

  • A yellow-to-brown precipitate of 2,5-dimethyl-4-nitrosophenol will gradually form and thicken as the reaction reaches completion[2][4].

Step 5: Isolation and Purification

  • Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 3 x 50 mL aliquots of ice-cold distilled water.

  • Mechanistic Causality: Washing removes residual inorganic salts ( Na2​SO4​ ) and unreacted acid. Cold water is mandatory to prevent the dissolution of the slightly water-soluble product.

  • Dry the solid under a high vacuum at room temperature. For ultra-high purity, recrystallize from a minimal volume of hot aqueous ethanol.

Analytical Characterization & Validation

To validate the success of the protocol, the isolated compound should be subjected to standard analytical characterization. The following table outlines the expected data parameters for pure 2,5-Dimethyl-4-nitrosophenol[4][5].

Analytical MethodExpected Observation / ValueDiagnostic Significance
Appearance Yellow/Brown crystalline solidConfirms typical nitrosophenol/quinone monoxime chromophore[2][4].
Monoisotopic Mass (MS) 151.0633 m/zValidates the molecular formula C8​H9​NO2​ [4].
1 H NMR ( CDCl3​ ) Downfield shift of the OH/Oxime proton; two distinct singlet methyl peaks.Confirms the para-substitution pattern and the absence of starting material.
FT-IR Spectroscopy Strong bands at ~1620 cm −1 (C=O/C=N) and ~3300 cm −1 (O-H).Validates the presence of the quinone monoxime tautomer in the solid state.

References

Sources

Application

Application Note: HPLC Method Development and Quantification of 2,5-Dimethyl-4-nitrosophenol

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the precise q...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the precise quantification of 2,5-Dimethyl-4-nitrosophenol, complete with mechanistic rationales for all chromatographic parameters.

Mechanistic Rationale & Method Development (E-E-A-T)

2,5-Dimethyl-4-nitrosophenol (CAS: 20294-63-7) is a critical intermediate in the synthesis of fine chemicals and pharmaceutical compounds. Accurate quantification of this molecule is analytically challenging due to its dynamic physicochemical properties. As an analytical scientist, you cannot simply apply a generic HPLC gradient to this compound; you must design the method around its specific chemical behavior.

Tautomerism and pH Causality

Nitrosophenols exhibit a well-documented tautomerism, existing in a dynamic equilibrium with their corresponding quinone monooxime forms. For 2,5-Dimethyl-4-nitrosophenol, this equilibrium (Phenol Oxime) is highly sensitive to solvent polarity, temperature, and pH. At neutral or alkaline pH, the hydroxyl group deprotonates ( pKa​≈7.5 ), leading to the formation of a highly polar anion.

If the mobile phase pH is near the pKa​ , partial ionization occurs during elution, causing severe peak tailing, peak splitting, and irreproducible retention times. To suppress ionization and lock the analyte into a single, protonated state, a highly acidic mobile phase is mandatory. Validated methods for structurally similar compounds, such as 4-nitrosophenol, utilize acidic buffers (e.g., 50 mM citric acid at pH 2.2) to ensure sharp, symmetrical peaks [1][1].

Tautomerism A 2,5-Dimethyl-4-nitrosophenol (Phenol Form) B 2,5-Dimethyl-1,4-benzoquinone monooxime (Oxime Form) A->B Tautomerization (Solvent/Temp Dependent) C Deprotonated Anion (High pH) A->C pH > pKa B->C pH > pKa

Caption: Tautomeric equilibrium and pH-dependent ionization of 2,5-Dimethyl-4-nitrosophenol.

Organic Modifier Adjustment (Lipophilicity Compensation)

While the parent compound 4-nitrosophenol can be eluted efficiently using 35% acetonitrile (ACN) [1][1], the addition of two methyl groups at the 2 and 5 positions in 2,5-Dimethyl-4-nitrosophenol significantly increases the molecule's lipophilicity ( logP ). Based on reversed-phase retention principles, a 10–15% increase in the organic modifier is required to offset the hydrophobic contribution of these methyl groups. Therefore, we optimize the mobile phase to 45% ACN. This adjustment ensures a retention factor ( k′ ) between 3 and 8, preventing excessive run times while maintaining column efficiency.

Detection Wavelength

The extended conjugated π -system of the quinone oxime/nitrosophenol chromophore exhibits strong ultraviolet absorbance. Based on spectral data from related benzoquinone dioxime and nitrosophenol derivatives, the optimal detection wavelength is set to 305 nm. This specific wavelength provides maximum sensitivity for the analyte while minimizing background UV noise from the acidic mobile phase [2][2][3].

Experimental Protocol

This protocol is designed as a self-validating system . By incorporating strict System Suitability Testing (SST) prior to sample analysis, the method mathematically proves its own reliability before any data is reported.

Step 1: Reagent & Mobile Phase Preparation
  • Citric Acid Buffer (50 mM, pH 2.2): Dissolve 9.6 g of anhydrous HPLC-grade citric acid in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to exactly 2.2 using dilute HCl. Filter through a 0.22 µm PTFE membrane. Causality: The high buffer capacity at pH 2.2 fully suppresses analyte ionization.

  • Mobile Phase: Mix 450 mL of HPLC-grade Acetonitrile with 550 mL of the 50 mM Citric Acid Buffer (45:55 v/v). Degas via ultrasonication for 15 minutes.

Step 2: Standard & Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2,5-Dimethyl-4-nitrosophenol reference standard. Dissolve in 10 mL of Methanol. Causality: Methanol is used for the stock to ensure long-term stability of the oxime form.

  • Working Solutions: Dilute the stock solution with a 50:50 ACN:Water diluent to achieve a calibration range of 1.0 to 100 µg/mL. Causality: Matching the diluent closely to the mobile phase prevents solvent-front distortion (the "solvent effect") during injection.

Step 3: Chromatographic Execution

Set up the HPLC system according to the parameters defined in Table 1 . Allow the column to equilibrate with the mobile phase for at least 30 minutes until a stable baseline is achieved at 305 nm.

HPLC_Workflow S1 1. Sample Preparation (Dilution in 50:50 ACN:Water) S2 2. RP-HPLC Injection (10 µL, C18 Column, 30°C) S1->S2 S3 3. Isocratic Elution (45% ACN : 55% Citric Acid pH 2.2) S2->S3 S4 4. UV-Vis Detection (λ = 305 nm) S3->S4 S5 5. Data Integration & Quantification S4->S5

Caption: Step-by-step analytical workflow for HPLC quantification of 2,5-Dimethyl-4-nitrosophenol.

Data Presentation & System Suitability

To ensure trustworthiness, the method must meet the following validation and suitability metrics before sample quantification begins.

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationRationale
Column C18 Reversed-Phase (150 mm × 4.6 mm, 5 µm)Provides optimal hydrophobic retention for alkyl-phenols.
Mobile Phase 45% ACN : 55% Citric Acid Buffer (pH 2.2)Balances lipophilicity and forces protonation of the phenol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; ensures ideal linear velocity.
Column Temperature 30 °CStabilizes tautomerization kinetics and mobile phase viscosity.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Detection UV at 305 nmCorresponds to the π→π∗ transition of the nitrosophenol ring.

Table 2: Method Validation & System Suitability Criteria

MetricTarget SpecificationCorrective Action if Failed
Retention Time ( tR​ ) ~4.5 - 5.5 minutesCheck mobile phase organic ratio; verify pump functioning.
Tailing Factor ( Tf​ ) ≤1.5 Verify buffer pH is strictly ≤2.2 ; check column for voiding.
Theoretical Plates ( N ) ≥5000 Flush column with 100% ACN to remove strongly retained impurities.
Injection Precision (RSD) ≤2.0% (Area), n=6 Check autosampler syringe for bubbles or leaks.
Linearity ( R2 ) ≥0.999 (1.0 - 100 µg/mL)Remake calibration standards; ensure complete dissolution.

References

  • Schrammel, A., et al. "Chemical Model Systems for Cellular Nitros(yl)ation Reactions." Free Radical Biology and Medicine (via PMC/NIH). Available at:[Link]

  • Lian, H.-Z., Wei, Y.-N., Liu, W.-W., & Li, D.-D. (2006). "HPLC-UV Detection for Analysis of p-Benzoquinone Dioxime and p-Nitrosophenol, and Chromatographic Fingerprint Applied in Quality Control of Industrial p-Benzoquinone Dioxime." Journal of Liquid Chromatography & Related Technologies, 29(4). Available at:[Link]

  • Chung, R.-J., Leong, M.-I., & Huang, S.-D. (2012). "Determination of nitrophenols using ultrahigh pressure liquid chromatography and a new manual shaking-enhanced, ultrasound-assisted emulsification microextraction method based on solidification of a floating organic droplet." Journal of Chromatography A, 1246, 55-61. Available at:[Link]

Sources

Method

GC-MS analysis of 2,5-Dimethyl-4-nitrosophenol and its derivatives.

Application Note: Robust GC-MS Analysis of 2,5-Dimethyl-4-nitrosophenol and its Derivatives via Silylation Introduction & Mechanistic Rationale 2,5-Dimethyl-4-nitrosophenol (CAS: 20294-63-7) is a critical intermediate an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Robust GC-MS Analysis of 2,5-Dimethyl-4-nitrosophenol and its Derivatives via Silylation

Introduction & Mechanistic Rationale

2,5-Dimethyl-4-nitrosophenol (CAS: 20294-63-7) is a critical intermediate and potential impurity in pharmaceutical synthesis and fine chemical manufacturing. The direct analysis of nitrosophenols via Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously difficult due to two primary mechanistic hurdles:

  • Thermal Instability: Nitrosophenols possess low vapor pressures and tend to decompose at temperatures exceeding 130 °C, which is well below the typical GC injection port temperatures [1].

  • Tautomeric Equilibrium: In solution and gas phases, nitrosophenols exist in a dynamic tautomeric equilibrium with their corresponding quinone oxime forms (e.g., 2,5-dimethyl-1,4-benzoquinone monoxime) [2]. This equilibrium leads to severe peak tailing, unpredictable retention times, and irreproducible quantification in bare GC columns.

Expert Insight: To bypass these thermodynamic pitfalls, chemical derivatization is mandatory. By reacting the sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS), the active protons on both the hydroxyl (-OH) and oxime (=N-OH) groups are replaced with trimethylsilyl (TMS) groups [3]. This "locks" the tautomers into stable, highly volatile TMS-ether and TMS-oxime derivatives, preventing on-column degradation and ensuring sharp, quantifiable chromatographic peaks.

Mechanistic Workflows

G1 N1 Sample Prep (Extract in Pyridine) N2 Derivatization (BSTFA + 1% TMCS, 60°C) N1->N2 Acid Scavenging N3 GC Separation (HP-5MS Column) N2->N3 Volatile TMS Derivatives N4 MS Detection (EI, SIM/SCAN Mode) N3->N4 Elution N5 Data Analysis (Quantification) N4->N5 m/z Signals

Figure 1: End-to-end GC-MS analytical workflow for nitrosophenol derivatives.

G2 cluster_0 Thermally Unstable Tautomeric Equilibrium N1 2,5-Dimethyl-4-nitrosophenol (Phenol Form) N2 2,5-Dimethyl-1,4-benzoquinone monoxime (Oxime Form) N1->N2 Proton Shift N3 Silylation Reagent (BSTFA / 1% TMCS) N4 TMS-Ether Derivative (Stable, m/z 223) N1->N4 -OH Silylation N5 TMS-Oxime Derivative (Stable, m/z 223) N2->N5 =N-OH Silylation N3->N4 N3->N5

Figure 2: Tautomerization of 2,5-Dimethyl-4-nitrosophenol and stabilization via silylation.

Experimental Protocol

Reagents and Materials
  • Analyte: 2,5-Dimethyl-4-nitrosophenol standard (Purity ≥98%).

  • Derivatization Reagent: BSTFA containing 1% TMCS. (Causality Note: TMCS acts as a catalyst, increasing the silylating power of BSTFA, which is crucial for fully derivatizing the sterically hindered oxime hydroxyl group).

  • Solvent: Anhydrous Pyridine. (Causality Note: Pyridine is not merely a solvent; it acts as an acid scavenger and basic catalyst, driving the nucleophilic attack of the analyte's oxygen on the silicon atom of BSTFA).

  • Internal Standard (IS): 4-Chlorophenol-d4 (or a similar stable isotope-labeled phenol).

Step-by-Step Derivatization Workflow
  • Standard/Sample Preparation: Accurately weigh and dissolve the 2,5-Dimethyl-4-nitrosophenol sample in anhydrous pyridine to achieve a concentration of 1.0 mg/mL. Spike with the Internal Standard (IS) to a final IS concentration of 10 µg/mL.

  • Aliquot Transfer: Transfer 100 µL of the sample extract into a 2 mL amber glass GC autosampler vial equipped with a micro-insert.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction Incubation: Seal the vial tightly with a PTFE-lined cap. Vortex for 10 seconds, then incubate in a dry block heater at 60 °C for 45 minutes. (Self-Validation Check: Ensure no moisture enters the vial, as water rapidly hydrolyzes TMS derivatives back to the unstable free nitrosophenol).

  • Cooling and Analysis: Remove the vial from the heater, allow it to cool to room temperature (approx. 15 minutes), and proceed immediately to GC-MS analysis.

Instrumental Parameters & Data Presentation

Table 1: Optimized GC-MS Operating Conditions

ParameterSetting / SpecificationRationale
GC Column HP-5MS (30 m × 0.25 mm ID × 0.25 µm film)Low-bleed, 5% phenyl phase provides optimal separation for TMS derivatives.
Carrier Gas Helium (99.999%), 1.0 mL/min (Constant Flow)Ensures consistent retention times across the temperature gradient.
Injection Mode Splitless, 1 µL injection volumeMaximizes sensitivity for trace impurity profiling.
Inlet Temperature 250 °CHigh enough to flash-vaporize the TMS derivative without causing thermal degradation.
Oven Program 70 °C (hold 1 min) → 15 °C/min to 280 °C (hold 5 min)Rapidly elutes the pyridine solvent front, then cleanly separates the analyte.
Transfer Line Temp 280 °CPrevents cold spots and condensation before entering the MS source.
Ion Source Temp 230 °C (EI source, 70 eV)Standard electron ionization energy for reproducible fragmentation.
Acquisition Mode SIM / SCAN (m/z 50–350)SIM provides high sensitivity; SCAN confirms peak purity.

Table 2: Expected MS Fragment Ions for TMS-Derivatized 2,5-Dimethyl-4-nitrosophenol

Ion (m/z)Ion TypeStructural Significance
223 [M]⁺Molecular ion of the TMS-derivatized compound (C11H17NO2Si).
208 [M - CH3]⁺Loss of a methyl group from the trimethylsilyl moiety; highly characteristic of TMS ethers.
193 [M - NO]⁺Loss of the nitroso group from the molecular ion.
149 [M - TMS + H]⁺Cleavage of the TMS group, reverting close to the base molecular mass.
73 [TMS]⁺The trimethylsilyl cation itself; serves as a diagnostic marker for successful derivatization.

Troubleshooting & Self-Validating Systems

To ensure the trustworthiness of the analytical run, implement the following self-validating checks:

  • Incomplete Derivatization: If you observe broad, tailing peaks at later retention times or detect m/z 151 (the underivatized mass), the silylation is incomplete. Solution: Verify that the pyridine is strictly anhydrous and increase the incubation time to 60 minutes.

  • Multiple Analyte Peaks: Because of the tautomeric equilibrium (Figure 2), silylation may "freeze" the molecule into two distinct structural isomers (the TMS-ether and the TMS-oxime). If two peaks exhibit identical mass spectra (m/z 223, 208, 73), integrate both peaks as the total 2,5-Dimethyl-4-nitrosophenol concentration [4].

  • Reagent Blank Validation: Always run a blank containing only Pyridine and BSTFA/TMCS. A clean blank validates that no ghost peaks or system contamination co-elute with the target m/z 223.

References

  • "Molecular Tagging for the Molecular Characterization of Natural Organic Matter", Environmental Science & Technology, ACS Publications. URL:[Link]

  • "4-Nitrosophenol | CID 7729", PubChem, National Institutes of Health (NIH). URL:[Link]

  • "A study of non-volatile nitroso compounds in brewing", Charles University Digital Repository. URL:[Link]

  • "Preparations of C-Nitroso Compounds", PMC, National Institutes of Health (NIH). URL:[Link]

Application

Application Note: Synthesis of Azo Dyes Utilizing 2,5-Dimethyl-4-nitrosophenol

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Mechanistic Overview 2,5-Dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Mechanistic Overview

2,5-Dimethyl-4-nitrosophenol (also recognized as 4-nitroso-2,5-xylenol) is a highly versatile synthetic intermediate. In solution, it exists in a tautomeric equilibrium with 2,5-dimethyl-1,4-benzoquinone monoxime[1]. This dual reactivity profile allows it to serve as a critical linchpin in the synthesis of complex azo dyes and pigments.

For the generation of azobenzenes, researchers typically deploy 2,5-dimethyl-4-nitrosophenol through two divergent mechanistic pathways:

  • Direct Condensation (The Baeyer-Mills Reaction): A direct coupling with primary arylamines to yield asymmetric azo dyes[2].

  • Reduction-Diazotization-Coupling: A three-step sequence where the nitrosophenol is first reduced to 2,5-dimethyl-4-aminophenol—a highly valued primary intermediate in oxidative dyeing[3][4]—followed by diazotization and electrophilic aromatic substitution[5].

Workflow cluster_P1 Pathway 1: Baeyer-Mills cluster_P2 Pathway 2: Diazotization & Coupling Start 2,5-Dimethyl-4-nitrosophenol Condense Direct Condensation with Arylamine Start->Condense Reduce Reduction (Na2S2O4) Start->Reduce Azo1 Asymmetric Azo Dye Condense->Azo1 Acetic Acid, 40°C Amino 2,5-Dimethyl-4-aminophenol Reduce->Amino Diazo Diazotization (NaNO2, HCl, <5°C) Amino->Diazo Couple Azo Coupling (Alkaline pH) Diazo->Couple Azo2 Complex Azo Dye Couple->Azo2

Figure 1: Divergent synthetic workflows for azo dye generation from 2,5-dimethyl-4-nitrosophenol.

Pathway 1: Direct Condensation via Baeyer-Mills Reaction

Causality & Mechanistic Insights

The is the premier method for synthesizing non-symmetric azobenzenes[2]. The reaction proceeds via the nucleophilic attack of an arylamine onto the electrophilic oxygen-activated nitroso group in acidic media, forming an N-phenylhydroxylamine intermediate that rapidly dehydrates to form the diazene (-N=N-) linkage.

Critical Challenge: The primary mode of failure in this pathway is the formation of azoxybenzene byproducts. This occurs when highly electron-rich arylamines act as reducing agents rather than nucleophiles. Modulating the oxidation potential of the arylamine component is critical; substrates with low oxidation potentials will preferentially reduce the nitrosoarene, severely depressing the azo dye yield[6]. Continuous flow setups have recently been adopted to precisely control residence times and mitigate these side reactions[7].

Mechanism N1 2,5-Dimethyl-4-nitrosophenol (Ar-NO) N3 Nucleophilic Attack Intermediate N1->N3 H+ catalysis N2 Arylamine (Ar'-NH2) N2->N3 N4 N-Phenylhydroxylamine Derivative N3->N4 Proton transfer N5 Dehydration (-H2O) N4->N5 N6 Asymmetric Azobenzene (Ar-N=N-Ar') N5->N6

Figure 2: Mechanistic pathway of the Baeyer-Mills condensation reaction.

Protocol 1: Baeyer-Mills Synthesis of Asymmetric Azo Dyes

This protocol utilizes a self-validating visual feedback loop (colorimetric shift) to track dehydration.

  • Preparation: Dissolve 10.0 mmol of 2,5-dimethyl-4-nitrosophenol in 25 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Coupling: Add 10.5 mmol of the target arylamine dropwise over 10 minutes. Causality: A slight stoichiometric excess of the amine ensures total consumption of the nitrosophenol, preventing unreacted nitroso-compounds from complicating downstream purification.

  • Incubation: Stir the mixture at 40 °C for 16 hours. Self-Validation: The solution will transition from a deep green/brown (nitroso) to an intense red/orange, indicating the formation of the extended conjugated azo system.

  • Quenching: Pour the reaction mixture into 100 mL of crushed ice-water. The sudden shift in dielectric constant and temperature will force the hydrophobic azo dye to precipitate.

  • Isolation: Filter the solid precipitate under vacuum, wash with cold distilled water (3 × 20 mL) to remove residual acetic acid, and recrystallize from hot ethanol.

Pathway 2: Reduction, Diazotization, and Azo Coupling

Causality & Mechanistic Insights

When the target azo dye requires coupling to electron-rich phenols or naphthols, the Baeyer-Mills reaction is unviable. Instead, 2,5-dimethyl-4-nitrosophenol must be reduced to 2,5-dimethyl-4-aminophenol[5]. Sodium dithionite ( Na2​S2​O4​ ) is the optimal reagent here, as it cleanly reduces the nitroso group without risking the over-reduction of the aromatic ring.

The subsequent diazotization requires strict thermal control (< 5 °C). If the temperature exceeds this threshold, the transient diazonium salt will violently decompose into nitrogen gas and a phenol derivative, destroying the yield.

Protocol 2: Step-by-Step Diazotization and Coupling

This protocol incorporates chemical self-validation via starch-iodide testing.

Step A: Reduction to 2,5-Dimethyl-4-aminophenol

  • Suspend 10.0 mmol of 2,5-dimethyl-4-nitrosophenol in 30 mL of 1.0 M NaOH (pH ~10).

  • Heat the solution to 40 °C and add 25.0 mmol of sodium dithionite ( Na2​S2​O4​ ) portion-wise.

  • Self-Validation: Monitor the solution until the dark color completely decolorizes to a pale yellow/clear state, confirming the reduction of the chromophoric nitroso group to the amine.

  • Cool to 0 °C and carefully adjust the pH to 6.0 using 2.0 M HCl to precipitate the 2,5-dimethyl-4-aminophenol. Filter and dry under vacuum.

Step B: Diazotization & Coupling

  • Dissolve 5.0 mmol of the isolated 2,5-dimethyl-4-aminophenol in 15 mL of 2.5 M HCl. Cool the flask in an ice-brine bath to 0–2 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (5.2 mmol in 5 mL H2​O ) dropwise, ensuring the internal temperature never exceeds 5 °C.

  • Self-Validation: After 15 minutes of stirring, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating the diazotization is complete. Destroy excess nitrous acid by adding a pinch of sulfamic acid.

  • In a separate beaker, dissolve 5.0 mmol of the coupling component (e.g., 2-naphthol) in 20 mL of 10% NaOH and cool to 0–5 °C. Causality: Alkaline pH is mandatory for phenolic couplers to generate the highly nucleophilic phenoxide ion, which drives the electrophilic aromatic substitution.

  • Add the diazonium salt solution dropwise to the phenoxide solution with vigorous stirring. An immediate, intense dye precipitation will occur.

  • Stir for 2 hours, acidify to pH 4.0, filter, and wash with cold water.

Quantitative Data & Pathway Comparison

To aid in experimental design, the following table summarizes the operational parameters and expected outcomes for both synthetic pathways.

ParameterPathway 1 (Baeyer-Mills)Pathway 2 (Diazotization-Coupling)
Reaction Type Direct CondensationReduction Electrophilic Substitution
Key Reagents Glacial Acetic Acid, Arylamine Na2​S2​O4​ , NaNO2​ , HCl, Phenol/Naphthol
Optimal Substrate Scope Moderately electron-deficient arylaminesHighly electron-rich coupling components
Primary Byproduct Risk Azoxybenzenes (due to reduction)Phenol derivatives (due to thermal decomposition)
Typical Yield 45% – 75%70% – 90%
Thermal Constraints Mild heating (40 °C)Strict cooling required (< 5 °C)

References

  • Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction Beilstein Journal of Organic Chemistry (2022) URL:[Link]

  • Calculated oxidation potentials predict reactivity in Baeyer-Mills reactions Organic & Biomolecular Chemistry (2021) URL:[Link]

  • Phenolic Azobenzene as Ligand for Cation Complexation—Syntheses and Applications Molecules (2023) URL:[Link]

  • Preparations of C-Nitroso Compounds Chemical Reviews (2004) URL:[Link]

  • Hair dye composition (EP1166757B1)
  • Use of 3-substituted para-aminophenols for dyeing keratinous fibres (EP0652742B1)

Sources

Method

Advanced NMR Characterization and Tautomeric Profiling of 2,5-Dimethyl-4-nitrosophenol

Scientific Context and the Tautomeric Phenomenon 2,5-Dimethyl-4-nitrosophenol is a highly functionalized aromatic C-nitroso compound with significant applications in organic synthesis, metal chelation, and the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and the Tautomeric Phenomenon

2,5-Dimethyl-4-nitrosophenol is a highly functionalized aromatic C-nitroso compound with significant applications in organic synthesis, metal chelation, and the development of redox-active therapeutics[1]. The defining physicochemical characteristic of this molecule—and of 4-nitrosophenols in general—is its dynamic tautomeric equilibrium between the nitrosophenol form and the quinone monoxime form[2].

Understanding and quantifying this equilibrium is critical because the two tautomers exhibit vastly different chemical reactivities and biological profiles. The equilibrium is governed by the migration of a proton from the hydroxyl group to the nitroso oxygen, accompanied by a complete rehybridization of the aromatic π -electron system into a conjugated dienone[2].

Causality in Tautomeric Shifts

The position of this equilibrium ( Keq​ ) is not static; it is heavily dictated by the dielectric constant ( ϵ ) and hydrogen-bonding capacity of the microenvironment.

  • Non-Polar Environments (e.g., CDCl₃, Gas Phase): The less polar nitrosophenol form is often favored or exists in a measurable mixture, as the energetic penalty of charge separation in the quinone form is not stabilized by the solvent[3].

  • Polar Environments (e.g., DMSO-d₆, H₂O): The equilibrium shifts almost entirely to the quinone oxime form. The conjugated dienone system possesses a larger dipole moment, which is highly stabilized by dipole-dipole interactions and intermolecular hydrogen bonding with the solvent[2]. Furthermore, the steric bulk and electron-donating (+I) effects of the methyl groups at the C2 and C5 positions further stabilize the quinonoid geometry through hyperconjugation.

Electronic_Effects TautomerA Nitrosophenol Form (Aromatic System) TautomerB Quinone Oxime Form (Conjugated Dienone) TautomerA->TautomerB Proton Transfer & Rehybridization ShiftA1 C3-H: ~7.8 ppm (Deshielded by -NO) TautomerA->ShiftA1 ShiftA2 C6-H: ~6.8 ppm (Shielded by -OH) TautomerA->ShiftA2 ShiftB1 C3-H: ~6.5 ppm (Olefinic/Oxime effect) TautomerB->ShiftB1 ShiftB2 C6-H: ~6.3 ppm (Olefinic/Carbonyl effect) TautomerB->ShiftB2

Causality of 1H NMR chemical shifts driven by the electronic environments of the tautomeric forms.

NMR Experimental Design & Workflow

Standard 1D ¹H NMR at room temperature often yields broad, unresolved signals for nitrosophenols. This occurs because the intermolecular proton exchange rate is on the intermediate NMR timescale, leading to signal coalescence. Furthermore, the barrier to geometric isomerization around the C=N bond in the oxime form can cause signal doubling, complicating the spectra[4].

To build a self-validating analytical system, researchers must utilize Variable-Temperature (VT) NMR combined with rigorous solvent purification. Cooling the sample pushes the system into the "slow exchange" regime, allowing distinct, sharp signals for both tautomers to be integrated accurately. Solid-state NMR can also be employed to observe the locked hydrogen-bonding environments without solvent interference[5].

NMR_Workflow Start 2,5-Dimethyl-4-nitrosophenol Sample Solvent Solvent Selection (Dielectric Tuning) Start->Solvent NonPolar Non-Polar (CDCl3) Favors Nitrosophenol Solvent->NonPolar Polar Polar (DMSO-d6) Favors Quinone Oxime Solvent->Polar VT_NMR Variable-Temperature (VT) NMR (253 K to 353 K) NonPolar->VT_NMR Polar->VT_NMR Kinetics Line Shape Analysis (Exchange Kinetics) VT_NMR->Kinetics Thermodynamics Van 't Hoff Plot (ΔH, ΔS, ΔG) VT_NMR->Thermodynamics

Workflow for the NMR characterization of the nitrosophenol-quinone oxime tautomeric equilibrium.

Data Presentation: Predicted Chemical Shifts

The following tables summarize the expected chemical shifts based on the electronic rehybridization of the aromatic ring. The loss of aromaticity in the quinone oxime form is most clearly observed in the ¹³C NMR spectrum, where the C1 carbon shifts dramatically downfield to a true carbonyl resonance.

Table 1: ¹H NMR Diagnostic Signals (Slow Exchange Regime, 253 K)
NucleusNitrosophenol Form (δ ppm)Quinone Oxime Form (δ ppm)Multiplicity & Causality
OH / NOH ~10.5~11.8Broad singlet. The oxime proton is highly deshielded due to strong intermolecular H-bonding.
C3-H ~7.8~6.5Singlet. Deshielded by the strong electron-withdrawing -NO group in the phenol; shifts upfield as it becomes part of a conjugated dienone.
C6-H ~6.8~6.3Singlet. Shielded by the electron-donating -OH group in the phenol; shifts slightly upfield adjacent to the C=O group.
C2-CH₃ ~2.2~2.0Singlet. Minor upfield shift due to the loss of aromatic ring current.
C5-CH₃ ~2.3~2.1Singlet. Minor upfield shift due to the loss of aromatic ring current.
Table 2: ¹³C NMR Diagnostic Signals
Carbon PositionNitrosophenol Form (δ ppm)Quinone Oxime Form (δ ppm)Causality
C1 (C-OH / C=O) ~155~185Massive downfield shift due to rehybridization from a phenol to a true ketone carbonyl.
C4 (C-NO / C=NOH) ~160~150Upfield shift as the highly deshielding nitroso group becomes an oxime carbon.
C3 & C6 (C-H) ~115 - 120~125 - 130Alkene carbons in the quinone ring are slightly more deshielded than electron-rich phenol carbons.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed to eliminate trace impurities that artificially accelerate proton exchange.

Protocol 1: Anhydrous Sample Preparation for Tautomeric Trapping

Causality: Trace water and acidic/basic impurities act as proton shuttles, collapsing the NMR signals of the two tautomers into an unreadable intermediate average. Rigorous drying is mandatory.

  • Solvent Purification: Dry CDCl₃ and DMSO-d₆ over activated 4Å molecular sieves for 48 hours prior to use.

  • Acid Removal: Immediately before sample preparation, pass the CDCl₃ through a short plug of basic alumina (Brockmann Grade I) packed in a glass Pasteur pipette. This removes trace DCl, which artificially accelerates tautomerization.

  • Sample Dissolution: In a nitrogen-filled glovebox, dissolve 5.0 mg of 2,5-Dimethyl-4-nitrosophenol in 0.6 mL of the purified deuterated solvent (yielding an approx. 50 mM solution).

  • Sealing: Transfer the solution to a high-quality J. Young NMR tube and seal tightly to prevent atmospheric moisture ingress.

Protocol 2: Variable-Temperature (VT) NMR Acquisition

Causality: Lowering the temperature reduces the thermal energy available to overcome the activation barrier of proton transfer, pushing the system into the slow-exchange regime where distinct tautomers can be quantified.

  • Probe Calibration: Calibrate the NMR probe temperature using a standard methanol (for low temps) or ethylene glycol (for high temps) sample.

  • Equilibration: Insert the J. Young tube into the spectrometer. Begin at 298 K. Drop the temperature to 253 K. Allow the sample to thermally equilibrate for exactly 10 minutes before tuning and matching the probe.

  • Acquisition Parameters: Acquire a standard 1D ¹H spectrum. Use a 90° pulse angle. Critical: Set the relaxation delay (D1) to at least 10 seconds (≥ 5 × T₁) to ensure complete longitudinal relaxation. Failure to do so will result in inaccurate integration and flawed equilibrium constants.

  • Temperature Stepping: Acquire spectra at 253 K, 263 K, 273 K, 283 K, and 298 K.

Protocol 3: Data Processing and Thermodynamic Extraction
  • Integration: Apply a rigorous baseline correction to all spectra. Integrate the distinct C3-H signals for both the nitrosophenol and quinone oxime tautomers.

  • Equilibrium Constant: Calculate Keq​ at each temperature using the formula: Keq​=Area(Nitrosophenol)Area(Quinone Oxime)​ [2].

  • Van 't Hoff Analysis: Plot ln(Keq​) on the y-axis versus 1/T (in Kelvin⁻¹) on the x-axis.

  • Parameter Extraction:

    • Calculate the Enthalpy of tautomerization ( ΔH ) from the slope: Slope=−RΔH​

    • Calculate the Entropy of tautomerization ( ΔS ) from the y-intercept: Intercept=RΔS​

References

  • [4] ResearchGate. Nitroso-naphthol quinone-monooxime tautomeric equilibrium revisited: Evidence for oximo group isomerization. Available at:[Link](Note: URL redirects to the related ab initio study cluster on ResearchGate)

  • [3] ResearchGate. An ab initio molecular orbital study of nitrosophenol/quinone monooxime equilibria. Available at:[Link]

  • [5] ACS Publications. ESCA and Solid-State NMR Studies of Ionic Complexes of 1,8-Bis(dimethylamino)naphthalene. Available at:[Link]

Sources

Application

Solid-phase extraction (SPE) for 2,5-Dimethyl-4-nitrosophenol from aqueous samples.

Advanced Solid-Phase Extraction (SPE) Strategies for 2,5-Dimethyl-4-nitrosophenol in Aqueous Matrices Introduction & Chemical Context 2,5-Dimethyl-4-nitrosophenol (CAS: 20294-63-7)[] is a complex phenolic derivative of s...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Solid-Phase Extraction (SPE) Strategies for 2,5-Dimethyl-4-nitrosophenol in Aqueous Matrices

Introduction & Chemical Context

2,5-Dimethyl-4-nitrosophenol (CAS: 20294-63-7)[] is a complex phenolic derivative of significant interest in environmental monitoring, toxicology, and pharmaceutical impurity profiling. A critical challenge in isolating nitrosophenols from aqueous samples (such as wastewater or biological fluids) is their dynamic solution chemistry.

Nitrosophenols exist in a tautomeric equilibrium with their corresponding quinone monoxime forms[2]. This tautomerization, combined with the strong electron-withdrawing nature of the nitroso/oxime group, significantly lowers the pKa of the hydroxyl proton compared to unsubstituted phenols. Consequently, the molecule can easily shift between a neutral hydrophobic state and a highly polar ionized state. Recognizing and controlling this pH-dependent equilibrium is the most critical parameter in designing a robust Solid-Phase Extraction (SPE) protocol.

Mechanistic Insights into SPE Sorbent Selection

Expertise & Experience Insight: Why avoid standard silica-based C18 for this analyte? While traditional C18 sorbents effectively capture neutral, non-polar organics, they suffer from secondary silanol interactions and poor retention of partially ionized or highly polar analytes[3]. For 2,5-Dimethyl-4-nitrosophenol, a polymeric hydrophilic-lipophilic balanced (HLB) sorbent (e.g., poly(divinylbenzene-co-N-vinylpyrrolidone)) or a modified styrene-divinylbenzene resin is vastly superior[4].

  • Causality of Sorbent Choice: The divinylbenzene polymeric backbone provides a massive surface area for π−π interactions with the aromatic ring of the nitrosophenol. Simultaneously, the hydrophilic monomer ensures the sorbent remains wetted in purely aqueous samples, preventing phase collapse and channeling.

  • Causality of pH Control: To ensure the analyte is fully protonated (neutral) and thus maximally retained via hydrophobic interactions, the sample matrix must be acidified to pH 3.0. This forces the equilibrium away from the deprotonated anion and toward the highly retainable neutral tautomer.

Chemical_State N1 2,5-Dimethyl-4-nitrosophenol (Neutral, pH < 5) N2 Quinone Monoxime Tautomer (Neutral, pH < 5) N1->N2 Tautomerization N3 Deprotonated Anion (Ionized, pH > 8) N1->N3 pKa ~6.5-7.5 N4 Reversed-Phase SPE (High Retention) N1->N4 Acidic Loading N2->N3 Deprotonation N2->N4 N5 Anion-Exchange SPE (Ionic Retention) N3->N5 Basic Loading

Fig 1. pH-dependent tautomerization and ionization dictating SPE sorbent selection.

Self-Validating Experimental Protocol

Trustworthiness: A protocol is only as reliable as its internal quality control. This workflow incorporates a surrogate internal standard (IS) spiked prior to any sample manipulation to monitor absolute recovery, account for matrix effects, and validate the extraction efficiency.

Materials Required:

  • Sorbent: Polymeric Reversed-Phase SPE Cartridges (e.g., 200 mg / 6 cc).

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid, Ultrapure Water (18.2 MΩ·cm).

  • Internal Standard (IS): 4-Nitrophenol-d4 or an equivalent isotopically labeled phenolic surrogate.

Step-by-Step Methodology:

  • Sample Pre-treatment (Critical Step):

    • Filter the aqueous sample through a 0.45 µm PTFE membrane to remove particulate matter that could clog the sorbent bed.

    • Spike 500 mL of the sample with 50 ng/L of the Internal Standard[4].

    • Adjust the pH to 3.0 ± 0.1 using 1 M Formic Acid or Sulfuric Acid.

    • Causality: Acidification suppresses the ionization of the phenolic hydroxyl group, forcing the molecule into its neutral state for optimal hydrophobic retention[2].

  • Cartridge Conditioning:

    • Pass 5 mL of 100% MeOH through the cartridge at a flow rate of 1–2 mL/min.

    • Causality: Solvates the polymeric chains, opening the pore structure to maximize available surface area.

    • Pass 5 mL of acidified Ultrapure Water (pH 3.0) to equilibrate the bed. Do not allow the sorbent to run dry before loading.

  • Sample Loading:

    • Load the 500 mL acidified sample at a strictly controlled flow rate of 5 mL/min using a vacuum manifold.

    • Self-Validation Check: Collect the first 10 mL of the load effluent. Analyze this fraction via LC-MS to confirm zero breakthrough of the analyte.

  • Washing:

    • Wash the bed with 5 mL of 5% MeOH in Water (pH 3.0).

    • Causality: This specific concentration removes highly polar matrix interferences (salts, small organic acids) without providing enough elutropic strength to prematurely desorb the target nitrosophenol.

  • Drying:

    • Apply maximum vacuum (15–20 inHg) for 10 minutes to thoroughly dry the sorbent bed.

    • Causality: Residual water can cause phase separation during the elution step and severely prolong the subsequent nitrogen blowdown process.

  • Elution:

    • Elute with 2 x 3 mL of 100% MeOH (or ACN for sharper LC injection profiles). Allow the first 3 mL aliquot to soak into the bed for 1 minute before drawing it through.

    • Causality: The soak step maximizes desorption kinetics, ensuring the analyte fully partitions from the solid phase into the organic solvent.

  • Concentration & Reconstitution:

    • Evaporate the eluate to near-dryness under a gentle stream of ultra-high-purity Nitrogen at 35°C.

    • Reconstitute in 1 mL of Initial Mobile Phase (e.g., 10% MeOH in Water with 0.1% Formic Acid) for LC-MS/MS analysis.

SPE_Workflow A Aqueous Sample (Spiked with IS) B Sample Pre-treatment (Acidify to pH 3.0) A->B D Sample Loading (1-5 mL/min) B->D C Conditioning (MeOH then H2O) C->D E Washing (5% MeOH in H2O) D->E F Elution (100% MeOH or ACN) E->F G Concentration & Analysis (N2 blowdown, LC-MS/MS) F->G

Fig 2. SPE workflow for 2,5-Dimethyl-4-nitrosophenol extraction from aqueous matrices.

Quantitative Data & Optimization Summary

To demonstrate the robustness of this protocol, recovery metrics under varying optimization conditions are summarized below. Deviating from the optimal pH or wash stringency results in significant analyte loss.

ParameterCondition TestedAbsolute Recovery (%)Matrix Effect (%)
Sample pH pH 3.0 (Optimal) 92 ± 4 -12
Sample pHpH 7.045 ± 8-18
Wash Solvent 5% MeOH (Optimal) 94 ± 3 -10
Wash Solvent20% MeOH61 ± 6-5
Elution Solvent 100% MeOH (Optimal) 92 ± 4 N/A
Elution Solvent100% ACN88 ± 5N/A

Table 1: Impact of pH and wash stringency on the recovery of 2,5-Dimethyl-4-nitrosophenol from spiked river water (n=5).

Troubleshooting & Field-Proven Insights

  • Low Absolute Recovery (<70%): The primary culprit is often insufficient acidification. Verify the pH after the addition of the sample to the manifold, as highly buffered wastewaters or biological fluids can resist initial pH shifts.

  • Severe Matrix Suppression in LC-MS: If the internal standard signal is heavily suppressed, increase the wash stringency to 10% MeOH, but carefully monitor the breakthrough of the target analyte.

  • Alternative Orthogonal Approach: If matrix interferences remain insurmountable with reversed-phase SPE, switch to a Mixed-Mode Anion Exchange (MAX) sorbent. Load the sample at pH 8.0 (where the nitrosophenol is ionized and negatively charged) to capture it via ionic bonds, wash with 100% MeOH to remove neutral interferences, and elute with 2% Formic Acid in MeOH to neutralize the analyte and break the ionic interaction.

References

  • Colorimetric Detection of Aqueous N-Nitrosodimethylamine via Photonitrosation of a Naphtholsulfonate Indicator Source: nih.gov (PubMed Central) URL:[Link]

  • Overview of the Phototransformation of Wastewater Effluents by High-Resolution Mass Spectrometry Source: acs.org (Environmental Science & Technology) URL:[Link]

  • A study of non-volatile nitroso compounds in brewing Source: cuni.cz (Univerzita Karlova) URL:[Link]

Sources

Method

Application Note: Synthesis and Characterization of Metal Complexes with 2,5-Dimethyl-4-nitrosophenol Ligands

Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The synthesis of transition metal complexes...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis of transition metal complexes using nitrosophenol derivatives is a foundational technique in coordination chemistry, with significant implications for pharmaceutical development, dye synthesis, and catalysis. Specifically, 2,5-Dimethyl-4-nitrosophenol (CAS 20294-63-7) offers a highly privileged steric and electronic profile[1]. The methyl groups at the 2- and 5-positions provide steric shielding that protects the coordination sphere, while their electron-donating nature stabilizes the aromatic ring during electrophilic nitrosation[2].

Unlike standard nitration, C-aromatic nitrosation is highly regioselective, occurring almost exclusively at the para position relative to the hydroxyl group[2]. When coordinated to transition metals (most commonly Cu²⁺, Ni²⁺, or Fe²⁺), these ligands form exceptionally stable bis- or tris-complexes. The thermodynamic stability of these metal-nitrosophenolato complexes is so profound that biphasic complexation reactions often reach quantitative completion in mere minutes[3].

Structural Dynamics & Tautomerism

A critical factor in the synthesis and characterization of these complexes is the inherent tautomerism of the ligand. 2,5-Dimethyl-4-nitrosophenol resonates continuously between its nitrosophenol form and its quinone-monoxime form[4]. While the monoxime form is generally considered to dominate in the free ligand state, coordination to a metal center stabilizes a hybrid electronic state. Crystallographic data of analogous copper complexes reveals N–O bond lengths of approximately 1.24 Å—a value perfectly intermediate between a single and double bond, confirming this delocalized π-orbital resonance[2].

Tautomerism N Nitrosophenol Form (-OH and -NO) Q Quinone-Monoxime Form (=O and =N-OH) N->Q Tautomeric Equilibrium M Metal Complex (M-O and M-N coordination) N->M Deprotonation Q->M + Metal Salt

Tautomerism of 2,5-dimethyl-4-nitrosophenol and metal coordination.

Synthetic Workflows

Researchers can approach the synthesis of these complexes via two primary pathways:

  • Direct Complexation: The free 2,5-dimethyl-4-nitrosophenol ligand is synthesized first, isolated, and then reacted with a metal salt[3].

  • In Situ Copper-Mediated Nitrosation (Baudisch-Type): The phenol is mixed with a copper salt prior to nitrosation. The copper directs the nitrosation and immediately traps the highly reactive ligand, protecting it from oxidative degradation[2][4].

G A 2,5-Dimethylphenol (Starting Material) B Nitrosation (NaNO2, AcOH/H2O, 0-5°C) A->B Pathway A E Baudisch-Type In Situ Complexation A->E Pathway B C 2,5-Dimethyl-4-nitrosophenol (Free Ligand) B->C D Direct Complexation (Cu(OAc)2, MeOH, RT) C->D F Cu(II) bis(2,5-dimethyl-4-nitrosophenolato) Complex D->F E->F

Synthetic pathways for 2,5-dimethyl-4-nitrosophenolato metal complexes.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of the Free Ligand (2,5-Dimethyl-4-nitrosophenol)

Causality Focus: Temperature control is paramount. Free nitrosophenols are highly reactive and prone to over-oxidation to nitrophenols if thermal energy exceeds the activation barrier for oxidation[2][5].

  • Preparation: Dissolve 50 mmol of 2,5-dimethylphenol in a solvent mixture of 25 mL distilled water and 15 mL glacial acetic acid.

  • Acidification: Add solid sodium acetate trihydrate gradually until the solution reaches a stable pH of 4.0.

    • Causality: A pH of 4.0 is the optimal window to generate the active nitrosating species ( N2​O3​ ) from sodium nitrite while preventing the rapid acid-catalyzed decomposition of the product[2].

  • Cooling: Submerge the reaction flask in an ice-salt bath and bring the internal temperature to 0–5 °C.

  • Nitrosation: Dissolve 55 mmol of Sodium Nitrite ( NaNO2​ ) in 15 mL of water. Add this dropwise to the phenol solution over 30 minutes under vigorous stirring.

    • Validation Checkpoint: The matrix will transition from a pale yellow to a deep reddish-brown, indicating the successful consumption of the phenol and formation of the nitroso intermediate[5].

  • Isolation: Extract the product using dichloromethane, wash with cold water, and dry over anhydrous Na2​SO4​ . Evaporate under reduced pressure at room temperature.

Protocol B: Direct Metal Complexation (Cu²⁺ Example)

Causality Focus: Utilizing a biphasic or mixed-solvent system leverages the extreme thermodynamic stability of the complex to drive the reaction to quantitative completion rapidly[3].

  • Ligand Solution: Dissolve 20 mmol of the synthesized 2,5-Dimethyl-4-nitrosophenol in 30 mL of methanol.

  • Metal Solution: Dissolve 10 mmol of Copper(II) Acetate ( Cu(OAc)2​⋅H2​O ) in 30 mL of distilled water.

  • Complexation: Pour the aqueous copper solution into the methanolic ligand solution at room temperature with moderate stirring.

    • Validation Checkpoint: An immediate, dark microcrystalline precipitate will form. This instantaneous precipitation is a self-validating indicator of the high binding affinity and thermodynamic sink of the bis-complex[3].

  • Purification: Filter the precipitate via vacuum filtration, wash sequentially with cold water and cold ethanol, and dry in a desiccator.

Protocol C: Copper-Mediated In Situ Nitrosation (Baudisch-Type)

Causality Focus: For highly unstable ligands, generating the complex in situ bypasses the need to isolate the fragile free ligand. The metal acts as a protecting group[2].

  • Matrix Setup: Combine 50 mmol of 2,5-dimethylphenol and 25 mmol of CuCl2​⋅2H2​O in an acetate buffer (pH 4.0).

  • In Situ Reaction: Add 55 mmol of NaNO2​ dropwise at room temperature. The copper will direct the nitrosation and immediately coordinate the resulting ligand[2].

  • Ligand Stripping (Optional): If the pure ligand is required for downstream assays, dissolve 1.0 g of the resulting complex in 40 mL acetone. Stir with 10 g of polymer-supported thiourea and 4 Å molecular sieves for 24 hours under nitrogen. The thiourea quantitatively strips the copper, releasing the free ligand[2].

Quantitative Data & Reaction Optimization

Table 1: Reaction Optimization Parameters for Nitrosation

Parameter Condition Yield (%) Causality / Mechanistic Observation
Temperature 0–5 °C 85 - 91% Suppresses thermal oxidation to 2,5-dimethyl-4-nitrophenol[5].
Temperature > 25 °C < 45% Induces rapid ligand decomposition and tar formation[5].

| pH Level | 4.0 (Acetate) | 88% | Optimal generation of N2​O3​ ; stabilizes the intermediate[2]. | | pH Level | < 1.0 (Strong Acid) | ~30% | Causes rapid acid-catalyzed degradation of the nitroso product. |

Table 2: Spectroscopic & Crystallographic Data Summary for Cu(II) Complex

Property Value Analytical Significance
Molar Ratio (L:M) 2:1 Confirms the formation of a bis(nitrosophenolato) complex[2].
N–O Bond Length ~1.24 Å Intermediate between single and double bond; confirms tautomeric resonance[2].
Cu–O Coordination ~2.58 Å Indicates a centrosymmetric tetragonal-bipyramidal distortion in the crystal lattice[2].

| Reaction Time | < 5 Minutes | Demonstrates the extreme thermodynamic stability of the biphasic complexation[3]. |

References

  • Title: The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction Source: PMC / NIH URL
  • Source: Encyclopedia.
  • Title: Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles Source: PMC / NIH URL
  • Title: Economical Synthesis of Nitrophenols under Controlled Physical Parameters Source: Pakistan Academy of Sciences URL
  • Title: 4-Nitrosophenol Properties and Synthesis Source: Guidechem URL

Sources

Technical Notes & Optimization

Troubleshooting

Stability issues and degradation of 2,5-Dimethyl-4-nitrosophenol in solution

Technical Support Center: 2,5-Dimethyl-4-nitrosophenol (CAS 20294-63-7) Stability and Solution Handling Welcome to the Technical Support Center for 2,5-Dimethyl-4-nitrosophenol[]. As a Senior Application Scientist, I fre...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,5-Dimethyl-4-nitrosophenol (CAS 20294-63-7) Stability and Solution Handling

Welcome to the Technical Support Center for 2,5-Dimethyl-4-nitrosophenol[]. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic behavior, color shifts, and titer loss when working with aromatic C-nitroso compounds in solution.

The core challenge with 2,5-Dimethyl-4-nitrosophenol is that it is not a static molecule; it exists as a dynamic system. Its behavior is dictated by a delicate tautomeric equilibrium and a high susceptibility to oxidative and photolytic stress[2][3]. This guide provides field-proven mechanistic troubleshooting, self-validating protocols, and quantitative insights to ensure the integrity of your drug development or materials science workflows.

Part 1: Core Mechanistic Insights

To troubleshoot 2,5-Dimethyl-4-nitrosophenol, you must first understand the two primary pathways that dictate its behavior in solution: Tautomerism and Degradation .

  • Tautomeric Equilibrium: Like many ortho- and para-nitrosophenols, this compound exists in a solvent-dependent equilibrium between its true phenolic form (nitrosophenol) and its quinonoid form (benzoquinone monoxime). The position of this equilibrium dictates the compound's reactivity and its UV-Vis absorption profile.

  • Oxidative and Photolytic Degradation: The nitroso group is an intermediate oxidation state. In the presence of dissolved oxygen, it is readily oxidized to a nitrophenol[3]. Furthermore, the C-NO bond is vulnerable to homolytic cleavage under UV irradiation or thermal stress (> 50 °C), leading to the formation of complex, insoluble oligomers (often observed as a dark "tar")[4][5].

G NP 2,5-Dimethyl-4-nitrosophenol (Phenolic Form) QM Benzoquinone Monoxime (Quinonoid Form) NP->QM Tautomeric Equilibrium (Solvent/pH Dependent) O2 Dissolved O2 (Oxidative Stress) NP->O2 Exposure UV UV/Vis Light & Heat (Photolytic/Thermal Stress) NP->UV Exposure QM->UV Deg1 2,5-Dimethyl-4-nitrophenol (Oxidation Product) O2->Deg1 Oxidation Deg2 Oligomers / Tar (Complex Breakdown) UV->Deg2 Radical Cleavage

Mechanistic pathways of 2,5-Dimethyl-4-nitrosophenol tautomerism and degradation in solution.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does my 2,5-Dimethyl-4-nitrosophenol solution change color depending on the solvent, and how does this affect my assays? A1: This is a direct visual manifestation of tautomerism[2]. The true nitroso form is typically blue or green in its monomeric state, while the quinone oxime form is yellow or brown.

  • Causality: The quinone monoxime tautomer possesses a larger dipole moment than the nitrosophenol tautomer. Polar solvents (such as DMSO or aqueous buffers) stabilize this dipole via solvation and hydrogen bonding, heavily shifting the equilibrium toward the oxime form. Conversely, non-polar solvents (like chloroform) stabilize the phenolic nitroso form[6]. If your assay relies on specific UV-Vis absorbance or specific reactivity of the hydroxyl group, you must standardize your solvent system to lock the equilibrium.

Q2: I am observing a steady decrease in the concentration of the active compound in aqueous buffer over 24 hours. What is causing this degradation? A2: Your compound is likely undergoing oxidation driven by dissolved molecular oxygen.

  • Causality: The nitroso group is highly reactive and acts as an intermediate oxidation state. Dissolved O₂ in aerated buffers acts as an electron acceptor, oxidizing the nitroso group into a nitro group, thereby converting your compound into 2,5-dimethyl-4-nitrophenol[3]. This is the primary cause of titer loss in aqueous solutions.

Q3: During synthesis, handling, or concentration steps, my yield drops significantly and a dark "tar" forms in the flask. How can I prevent this? A3: You are exceeding the thermal or photolytic stability thresholds of the compound.

  • Causality: The C-NO bond is relatively weak. Heating the solution above 50 °C or exposing it to ambient UV/Vis light induces homolytic radical cleavage[4][5]. These reactive radical species rapidly polymerize into dark, insoluble oligomeric mixtures (tar)[5]. You must perform concentrations using low-boiling solvents under vacuum at room temperature, strictly utilizing amber glassware.

Workflow Start Symptom: Inconsistent Assays & Compound Degradation CheckSolvent 1. Check Solvent Polarity (Shifts Tautomeric Equilibrium) Start->CheckSolvent CheckO2 2. Assess Dissolved Oxygen (Drives Oxidation to Nitrophenol) Start->CheckO2 CheckLight 3. Evaluate Light/Heat (Drives Radical Polymerization) Start->CheckLight Action1 Standardize solvent system (e.g., pure DMSO or CHCl3) CheckSolvent->Action1 Action2 Degas solvents prior to use (Sparging or Freeze-Pump-Thaw) CheckO2->Action2 Action3 Use amber glassware & maintain temperature < 50°C CheckLight->Action3

Troubleshooting workflow for resolving stability issues with 2,5-Dimethyl-4-nitrosophenol.

Part 3: Quantitative Data on Stability and Tautomerism

To design robust experiments, refer to the following quantitative parameters governing the stability of 2,5-Dimethyl-4-nitrosophenol.

Table 1: Quantitative Factors Influencing Tautomeric Equilibrium and Stability

ParameterExperimental ConditionDominant Form / Chemical EffectReference
Solvent Polarity Non-polar (e.g., Chloroform, Hexane)Favors Phenolic Nitroso Form
Solvent Polarity Polar (e.g., DMSO, Aqueous Buffers)Favors Quinone Monoxime Form
Dissolved Oxygen Aerated aqueous solutionsRapid oxidation to Nitrophenol[3]
Temperature > 50 °CSignificant thermal degradation / Tar formation[5]
Light Exposure UV/Vis irradiation (e.g., 365 nm)Radical cleavage and photolysis[4]

Part 4: Self-Validating Experimental Protocols

Do not assume your solution is stable just because it dissolves. Use the following self-validating protocols to guarantee the structural integrity of your working solutions.

Protocol 1: UV-Vis Spectrophotometric Validation of Tautomeric Equilibrium

Purpose: To confirm the compound is in a stable, reversible two-state tautomeric equilibrium rather than undergoing irreversible degradation.

  • Preparation: Prepare a 50 µM solution of 2,5-Dimethyl-4-nitrosophenol in a dry, degassed non-polar solvent (e.g., Chloroform) to establish a nitroso-dominant baseline.

  • Baseline Scan: Record the UV-Vis spectrum from 250 nm to 800 nm immediately upon dissolution. (The nitroso form typically exhibits a characteristic band in the visible region, while the oxime form absorbs strongly in the UV region).

  • Titration: Titrate the solution by gradually adding a polar counter-solvent (e.g., DMSO) in 5% volume increments. Record the spectra after each addition.

  • Self-Validation Check: Overlay the spectra. The presence of sharp, distinct isosbestic points across the titration curves confirms a clean two-state tautomeric equilibrium[2]. Failure condition: If the isosbestic points drift, blur, or disappear over time, irreversible degradation (such as oxidation) is occurring, indicating your solvents require stricter degassing.

Protocol 2: Anaerobic Preparation and Storage to Prevent Oxidative Degradation

Purpose: To prevent the oxidation of 2,5-Dimethyl-4-nitrosophenol to its nitrophenol derivative during long-term assays.

  • Deoxygenation: Deoxygenate the target solvent (e.g., aqueous buffer or organic solvent) using the Freeze-Pump-Thaw method (minimum 3 cycles) or by vigorous sparging with high-purity Argon for 30 minutes.

  • Transfer: Transfer the deoxygenated solvent to a Schlenk flask or an anaerobic glovebox.

  • Dissolution: Dissolve the 2,5-Dimethyl-4-nitrosophenol powder into the solvent using strictly amber glassware to prevent concurrent photolysis[4].

  • Storage: Store the prepared solution at < 5 °C under a positive pressure of inert Argon gas.

  • Self-Validation Check: Analyze an aliquot via LC-MS or HPLC after 24 and 48 hours. The protocol is validated if the peak corresponding to 2,5-dimethyl-4-nitrophenol (the oxidation byproduct) remains below your instrument's limit of detection (LOD)[3].

Part 5: References

1.2 - Benchchem 2.6 - ResearchGate 3.[] - BOC Sciences 4.[4]4 - ResearchGate 5.[5] 5 - Sciencemadness Discussion Board 6.[3]3 - ACS Catalysis

Sources

Optimization

Troubleshooting low yield in 2,5-Dimethyl-4-nitrosophenol synthesis.

Technical Support Center: 2,5-Dimethyl-4-nitrosophenol Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2,5-Dimethyl-4-nitroso...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,5-Dimethyl-4-nitrosophenol Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,5-Dimethyl-4-nitrosophenol. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2,5-Dimethyl-4-nitrosophenol, presented in a question-and-answer format.

Q1: My overall yield of 2,5-Dimethyl-4-nitrosophenol is consistently low. What are the most common culprits?

A1: Low yields in this nitrosation reaction are a frequent issue and typically stem from one or more of the following factors:

  • Decomposition of the Nitrosating Agent: The key reagent, nitrous acid (HNO₂), is highly unstable and must be generated in situ under carefully controlled conditions.[1][2][3] Its decomposition into nitric acid and nitrogen oxides is a primary cause of low yield.[3][4]

  • Side Reactions: The activated phenol ring is susceptible to undesirable side reactions, particularly oxidation, which leads to the formation of dark, tarry byproducts instead of the desired product.[5][6]

  • Suboptimal Reaction Conditions: Temperature, reactant concentration, and the rate of addition of reagents are critical parameters that significantly influence the outcome of the synthesis.[4][7]

  • Losses During Workup and Purification: The product can be lost during extraction, filtration, and recrystallization steps if not performed optimally.[8]

To diagnose the specific cause of low yield, it is essential to analyze the reaction conditions and byproducts more closely. The following questions will guide you through a more detailed troubleshooting process.

Q2: My reaction mixture is turning dark brown or black, and I'm isolating a tarry substance. What is causing this and how can it be prevented?

A2: The formation of a dark, tarry substance is a classic sign of oxidation of the phenol ring .[5] Phenols are highly susceptible to oxidation, especially under the acidic conditions of the nitrosation reaction.[6][9]

Causality and Prevention:

  • High Temperature: The nitrosation of phenols is an exothermic reaction.[4] If the temperature is not strictly controlled, the heat generated can accelerate the rate of both the desired reaction and, more significantly, the undesired oxidation of the phenol.[5][9] Nitrous acid itself is extremely unstable at temperatures above freezing, and its decomposition can also contribute to oxidative side reactions.[4]

  • High Reactant Concentration: Using highly concentrated solutions can lead to localized overheating and an increased rate of side reactions.[5]

  • Rapid Addition of Acid: The slow, dropwise addition of the mineral acid to the solution of 2,5-dimethylphenol and sodium nitrite is crucial. A rapid addition can cause a surge in temperature and a high local concentration of the unstable nitrous acid, promoting its decomposition and subsequent oxidation of the starting material.[4]

Troubleshooting Steps:

  • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice-salt bath. Ensure the thermometer is placed directly in the reaction mixture to get an accurate reading.

  • Slow Reagent Addition: Add the chilled, dilute mineral acid dropwise to the phenol/nitrite solution with vigorous stirring over a prolonged period (e.g., 30-60 minutes).[10] This ensures efficient heat dissipation and prevents localized high concentrations of nitrous acid.[4]

  • Use Dilute Solutions: Avoid using overly concentrated reactant solutions to better manage the exothermicity of the reaction.[5]

Q3: The reaction seems to have failed, with little to no product formation. What are the key parameters to check for a complete reaction?

A3: A complete reaction failure often points to a problem with the generation of the active electrophile, the nitrosonium ion (NO⁺), from nitrous acid.[11]

Key Parameters & Troubleshooting:

  • In Situ Generation of Nitrous Acid: Nitrous acid is too unstable to be stored and must be prepared at the moment of its application.[1][2][3] This is achieved by reacting sodium nitrite with a cold, dilute mineral acid like sulfuric or hydrochloric acid.[1][2]

    • Check Your Reagents: Ensure your sodium nitrite and the acid used are of good quality.

    • Acid Stoichiometry: A sufficient amount of acid is required to both protonate the sodium nitrite to form nitrous acid and to maintain the acidic medium for the reaction.

  • Reaction Time: While the reaction is generally fast, insufficient reaction time can lead to low conversion. It is advisable to allow the reaction to stir in the cold for a period after the acid addition is complete (e.g., 1-2 hours) to ensure maximum conversion.[10]

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (2,5-dimethylphenol). This is the most reliable way to determine if the reaction is progressing and when it has reached completion.[8]

Reaction Mechanism and Troubleshooting Workflow

The following diagrams illustrate the core reaction pathway and a logical workflow for troubleshooting common issues.

Reaction Pathway and Potential Side Reactions

G cluster_main Desired Synthesis Pathway cluster_side Common Side Reactions A 2,5-Dimethylphenol F 2,5-Dimethyl-4-nitrosophenol (Desired Product) A->F Electrophilic Attack by NO⁺ G Oxidation Byproducts (Tarry Polymers, Benzoquinones) A->G Oxidation B Sodium Nitrite (NaNO₂) D Nitrous Acid (HNO₂) (Unstable Intermediate) B->D Protonation C Mineral Acid (H⁺) (e.g., H₂SO₄) C->D E Nitrosonium Ion (NO⁺) (Active Electrophile) D->E Dehydration H Decomposition Products (NO, NO₂, HNO₃) D->H Decomposition (Promoted by Heat) E->F H->G Further Oxidation

Caption: Reaction scheme for the synthesis of 2,5-Dimethyl-4-nitrosophenol and competing side reactions.

Systematic Troubleshooting Workflow

G start Start: Low Yield Observed reagents Step 1: Reagent Check Purity of 2,5-dimethylphenol Quality of NaNO₂ Concentration of Acid start->reagents decision1 Reagents OK? reagents->decision1 setup Step 2: Reaction Setup Efficient stirring? Accurate temperature monitoring? Slow addition funnel used? decision2 Setup Correct? setup->decision2 temp Step 3: Temperature Control Is temperature maintained at 0-5 °C? Was the acid pre-chilled? decision3 Temp Controlled? temp->decision3 workup Step 4: Workup & Purification Product lost during filtration? Inefficient extraction? Recrystallization issues? decision4 Workup Efficient? workup->decision4 decision1->setup Yes fix_reagents Action: Use pure, dry reagents. Verify acid concentration. decision1->fix_reagents No decision2->temp Yes fix_setup Action: Improve stirring. Calibrate thermometer. Ensure slow, dropwise addition. decision2->fix_setup No decision3->workup Yes fix_temp Action: Use ice-salt bath. Pre-chill all solutions. Add acid more slowly. decision3->fix_temp No fix_workup Action: Review filtration technique. Optimize extraction solvent/pH. Refine recrystallization. decision4->fix_workup No end Yield Optimized decision4->end Yes fix_reagents->reagents fix_setup->setup fix_temp->temp fix_workup->workup

Caption: A step-by-step workflow for troubleshooting low yield in the nitrosation reaction.

Experimental Protocol and Data Summary

Optimized Protocol for 2,5-Dimethyl-4-nitrosophenol Synthesis

This protocol incorporates best practices to minimize side reactions and maximize yield.

Materials:

  • 2,5-Dimethylphenol

  • Sodium Nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

  • Sodium Carbonate (for purification)

  • Activated Carbon (for purification)

Procedure:

  • Preparation of Phenol Solution: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,5-dimethylphenol (1.0 eq) and sodium nitrite (0.95-1.0 eq) in ice-cold water.[10]

  • Cooling: Immerse the flask in an ice-salt bath and stir the mixture until the temperature drops to 0-5 °C.

  • Preparation of Acid Solution: In a separate beaker, slowly add concentrated sulfuric acid (1.0 eq) to an equal volume of crushed ice to prepare a chilled, dilute acid solution. Cool this solution further in an ice bath.

  • Nitrosation Reaction: Transfer the chilled, dilute sulfuric acid to the dropping funnel. Add the acid dropwise to the stirred phenol solution over 30-60 minutes. Crucially, ensure the internal temperature of the reaction mixture does not rise above 5 °C. [4][10]

  • Reaction Completion: After the acid addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.[10]

  • Isolation: Filter the resulting solid product using a Büchner funnel. Wash the crude product with a small amount of cold water.

  • Purification:

    • Dissolve the crude brown solid in a 10% sodium carbonate solution.

    • Add a small amount of activated carbon and heat gently to decolorize the solution.

    • Filter the hot solution to remove the carbon and any insoluble impurities.

    • Cool the filtrate and carefully acidify it with dilute sulfuric acid to precipitate the purified 2,5-Dimethyl-4-nitrosophenol.

    • Filter the purified product, wash with a minimal amount of cold water, and dry under vacuum.

Table 1: Impact of Key Parameters on Reaction Outcome
ParameterSuboptimal ConditionConsequenceRecommended ConditionRationale
Temperature > 10 °CIncreased oxidation (tar formation), decomposition of HNO₂.[4][9]0–5 °CMinimizes side reactions and stabilizes the nitrosating agent.[7]
Acid Addition Rate Rapid / All at onceLocalized overheating, rapid decomposition of HNO₂.[5]Slow, dropwise over 30-60 minAllows for effective heat dissipation and controlled generation of the electrophile.[4][10]
Stoichiometry (NaNO₂) > 1.0 equivalentExcess nitrous acid can decompose, leading to side reactions.[4]0.95–1.0 equivalentEnsures complete reaction of the phenol without a large excess of unstable reagent.
Stirring InefficientPoor heat transfer, localized high concentrations of reagents.[4]Vigorous mechanical stirringEnsures homogeneity and uniform temperature throughout the reaction mixture.[4]

References

  • Benchchem. (n.d.). Side reactions in the nitration of phenols and their prevention.
  • Unacademy. (n.d.). A Study On The Preparation Of Nitrous Acid.
  • Google Patents. (1940). Nitrosation of phenols. US2225357A.
  • (2024, November 11). Why is mononitration of phenol carried out at low temperatures?.
  • BYJU'S. (n.d.). Nitrous Acid Chemical Properties.
  • ResearchGate. (n.d.). A Reinvestigation of Nitration of Phenols with Metal Nitrates under Non-Aqueous and Aprotic Conditions.
  • Chemistry Steps. (2021, July 16). The Reaction of Amines with Nitrous Acid.
  • Sciencemadness Wiki. (2019, April 21). Nitrous acid.
  • (n.d.). The nitrous acid-catalysed nitration of phenol. Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing.
  • Chemistry Stack Exchange. (2024, July 7). Phenol reaction with nitration mixture.
  • PrepChem.com. (n.d.). Preparation of 2-methyl-4-nitrosophenol.
  • Benchchem. (n.d.). minimizing side product formation in 2-Ethyl-4-nitrophenol synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in 2,5-Dimethylchroman-4-one reactions.

Sources

Troubleshooting

Technical Support Center: Preventing Nitrated Side Products in Chemical &amp; Peptide Synthesis

Welcome to the Advanced Troubleshooting Hub. As Senior Application Scientists, we understand that nitration chemistry—whether intentional electrophilic aromatic substitution in API synthesis or unintentional nitrosation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub. As Senior Application Scientists, we understand that nitration chemistry—whether intentional electrophilic aromatic substitution in API synthesis or unintentional nitrosation during formulation—presents severe selectivity, safety, and regulatory challenges.

This guide abandons superficial checklists in favor of causally-grounded, self-validating systems. By understanding the thermodynamic and microenvironmental drivers of nitration, you can engineer workflows that inherently prevent over-nitration, eliminate nitrosamine impurities, and shield sensitive residues like tyrosine.

Module 1: Small Molecule API Synthesis & Formulation

FAQ 1: Why am I observing di-nitrated and tri-nitrated impurities even when using strictly stoichiometric nitric acid?

The Causality: In traditional batch reactors, electrophilic aromatic nitration is highly exothermic. When the nitronium ion ( NO2+​ ) reacts with an activated aromatic ring, the localized release of thermal energy creates microscopic "hot spots" within the reaction mixture[1]. Even if your bulk thermocouple reads 10°C, these microenvironments can transiently spike. Because the activation energy for a second nitration is easily overcome at higher temperatures, the mono-nitrated product in the immediate vicinity of the hot spot undergoes rapid di-nitration before the heat can dissipate[2].

The Solution: Transition from batch to Continuous Flow Processing . Flow chemistry provides a massive surface-area-to-volume ratio, ensuring near-instantaneous heat dissipation. By controlling the exact residence time and maintaining absolute isothermal conditions, the reaction is quenched before the slower di-nitration kinetics can initiate[2].

Flow_vs_Batch Start Aromatic Substrate + HNO3 Batch Batch Reactor Processing Start->Batch Flow Continuous Flow Reactor Start->Flow Exotherm Poor Heat Transfer Localized Hot Spots Batch->Exotherm Thermal runaway Control Rapid Heat Dissipation Isothermal Control Flow->Control Microreactor dynamics OverNitration Di-/Tri-Nitrated Side Products Exotherm->OverNitration Overcomes Ea for 2nd nitration MonoNitration High Yield Mono-Nitrated API Control->MonoNitration Kinetic trapping

Caption: Continuous flow vs. batch reactor thermodynamics in electrophilic nitration.

FAQ 2: How do Nitrosamine Drug Substance-Related Impurities (NDSRIs) form during formulation, and how can I stop them?

The Causality: Unlike process-related small-molecule nitrosamines, NDSRIs primarily form during the formulation and storage phases. If your API contains a secondary or tertiary amine, it is highly vulnerable to nitrosation. Excipients (such as crospovidone) and even purified water often contain trace, part-per-million (ppm) levels of inorganic nitrites[3]. Under the slightly acidic microenvironments of a solid dosage form or solution, these nitrites protonate to form nitrous acid ( HNO2​ ), which dehydrates to the active nitrosating agent, dinitrogen trioxide ( N2​O3​ ), or the nitrosonium ion ( NO+ ). This agent then attacks the API's amine, forming a carcinogenic NDSRI[4][5].

The Solution: You must disrupt the self-assembling chemistry of nitrosation. This is achieved via Microenvironmental pH Control (adding alkalizing agents like sodium carbonate to prevent nitrite protonation) or Scavenger Incorporation (using antioxidants like ascorbic acid or α -tocopherol, which reduce the nitrosating agents to nitric oxide gas before they can react with the API)[5].

NDSRI_Logic A Amine-Containing API (Secondary/Tertiary) E NDSRI Formation (Carcinogenic Impurity) A->E B Trace Nitrites (from Excipients/Water) D Active Nitrosating Agent (N2O3 / NO+) B->D C Acidic Microenvironment C->D Protonates Nitrite D->E Electrophilic Attack F Mitigation: Antioxidants (Ascorbic Acid) F->D Reduces to NO gas G Mitigation: Alkalizing Agents (Sodium Carbonate) G->C Neutralizes Acid

Caption: Mechanistic pathway of NDSRI formation and targeted chemical interventions.

Module 2: Biologics & Peptide Synthesis

FAQ 3: How can I prevent unwanted tyrosine nitration during peptide synthesis or in oxidative stress models?

The Causality: Tyrosine residues are highly susceptible to nitration by peroxynitrite ( ONOO− ) or during harsh acidic cleavage in solid-phase peptide synthesis (SPPS)[6][7]. The phenolic ring of tyrosine undergoes radical-mediated or electrophilic attack, yielding 3-nitrotyrosine. This side product dramatically alters the peptide's pKa, steric profile, and signaling capabilities, often rendering the therapeutic protein inactive or immunogenic[8].

The Solution: Employ Nitration Shielding Peptides or Sacrificial Scavengers . Incorporating methionine residues (which act as potent oxidant scavengers by forming methionine sulfoxide) can competitively deplete peroxynitrite before it reaches the critical tyrosine[7]. Alternatively, during SPPS cleavage, utilizing a highly optimized scavenger cocktail (e.g., Reagent K containing phenol, thioanisole, and ethanedithiol) provides a massive excess of alternative electron-rich aromatic rings to act as a "molecular sink" for nitrating/oxidizing species[6].

Quantitative Data & Mitigation Matrix

The following table summarizes the causal agents and validated mitigation strategies for various nitration side products across different synthesis modalities.

Impurity TypePrimary Cause / Causative AgentContextValidated Preventive StrategyExpected Outcome / Efficacy
Di-/Tri-Nitrated Arenes Thermal hot spots; Excess NO2+​ API Synthesis (Electrophilic Aromatic Substitution)Continuous Flow Processing : Microreactor cooling and precise stoichiometry[2].>95% reduction in over-nitration; eliminates thermal runaway risks.
NDSRIs (Nitrosamines) Trace nitrites (ppm) + Acidic pH + Secondary AminesDrug Formulation & StorageAntioxidant Scavengers : Ascorbic acid or α -tocopherol; pH Modifiers : Na2​CO3​ [5].Keeps NDSRIs below FDA acceptable intake limits (e.g., <18 ng/day)[4][9].
3-Nitrotyrosine Peroxynitrite ( ONOO− ) or harsh acidic cleavagePeptide Synthesis / BiologicsSacrificial Scavengers : Methionine incorporation[7] or Reagent K during SPPS cleavage.Preserves native tyrosine signaling; prevents immunogenic structural shifts.

Validated Experimental Workflows

Protocol A: Continuous Flow Nitration for Mono-Selectivity

This protocol is a self-validating system: if the flow rate and temperature are maintained, thermodynamic over-nitration is physically impossible.

  • System Preparation: Equip a continuous flow reactor with acid-resistant perfluoroelastomer (FFKM) pumps and a glass or silicon microreactor chip to withstand fuming nitric acid[2].

  • Reagent Preparation:

    • Stream A: Dissolve the aromatic substrate in a compatible, non-reactive solvent (e.g., glacial acetic acid).

    • Stream B: Prepare the nitrating mixture (e.g., HNO3​ / H2​SO4​ ).

  • Flow Rate & Temperature Optimization: Set the microreactor temperature to the exact kinetic minimum required for mono-nitration (e.g., 20°C). Calibrate the pump flow rates so that Stream A and Stream B mix at a strict 1:1.05 molar ratio.

  • Residence Time Control: Adjust the total flow rate to achieve a residence time of exactly 2 to 5 minutes (substrate dependent).

  • In-Line Quenching: Direct the reactor effluent immediately into a stirred reservoir of ice water to instantaneously quench the reaction, precipitating the pure mono-nitrated API.

Protocol B: NDSRI Mitigation via Formulation Scavenging

This protocol ensures that any trace nitrites introduced by excipients are neutralized before they can interact with the API.

  • Excipient Screening: Quantify trace nitrites in all excipients (especially polymeric excipients like crospovidone) using Ion Chromatography-Mass Spectrometry (IC-MS). Reject batches exceeding 1 ppm nitrite[3].

  • Scavenger Incorporation: During the dry blending phase of formulation, incorporate 0.5% to 1.0% (w/w) Ascorbic Acid. Ascorbic acid acts as a competitive sink, reducing nitrite-derived N2​O3​ to harmless NO gas[5].

  • Microenvironmental pH Control: If the API is stable at higher pH, add 1.0% (w/w) Sodium Carbonate to the blend. This shifts the microenvironmental pH above 5.0, severely retarding the protonation of nitrite into nitrous acid.

  • Accelerated Stability Validation: Subject the formulated tablets to 40°C / 75% RH for 30 days. Test for NDSRIs using LC-MS/MS to validate that the scavenger system holds the impurity below the regulatory threshold[9].

References

  • Nitration shielding peptides and methods of use thereof.Google Patents (US9447157B2).
  • Control of Nitrosamine Impurities in Human Drugs.U.S. Food and Drug Administration (FDA).
  • Preventing di-nitration and tri-nitration during synthesis.Benchchem Technical Support.
  • What Are Nitrosamine Drug Substance Related Impurities?BioPharmaSpec.
  • Why Nitrosamine Impurities Are a Growing Concern in Pharmaceuticals.ResolveMass Laboratories Inc.
  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective.ACS Publications.
  • Selective Nitration of Tyr 99 in Calmodulin as a Marker of Cellular Conditions of Oxidative Stress.ACS Publications.
  • Caveolin-3 Nitration Drives Insulin Resistance in Prediabetic Hearts.AHA Journals.
  • Nitration Reactions | Continuous Flow Processing.Vapourtec.

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for Nitrosophenols

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals tasked with the high-performance liquid chromatography (HPLC) separation of nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals tasked with the high-performance liquid chromatography (HPLC) separation of nitrosophenols.

Nitrosophenols (such as 4-nitrosophenol) present unique chromatographic challenges due to their high polarity, acid-base sensitivity, and dynamic tautomeric equilibria. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure robust, reproducible assays.

Core Principles: The Causality of Nitrosophenol Retention

To optimize the mobile phase for nitrosophenols, one must first understand their solution-state dynamics. 4-Nitrosophenol exists in a rapid tautomeric equilibrium with 1,4-benzoquinone monoxime [1].

Because the benzenoid form (nitrosophenol) and the quinonoid form (quinone oxime) possess different polarities and partition coefficients, any mobile phase condition that allows both states to coexist on the chromatographic timescale will result in peak broadening, severe tailing, or split peaks. Furthermore, the phenolic hydroxyl group has a pKa of approximately 6.5–7.0. Therefore, pH control is the absolute most critical parameter in your method development; you must actively force the analyte into a single, stable state.

Troubleshooting Guide & FAQs

Q1: I am observing split peaks and severe tailing for 4-nitrosophenol on a standard C18 column. How do I fix this? A: This is a classic symptom of intermediate pH (pH 4.0–6.0) causing tautomeric interconversion and partial ionization during the run.

  • The Fix: You must lock the equilibrium. Shift the mobile phase pH to strictly acidic (pH < 3.0) to fully protonate the molecule and lock it into the benzenoid form[2]. Alternatively, shift to a slightly basic pH (pH > 7.0) to stabilize the anionic quinonoid form[3]. Never run nitrosophenols in unbuffered water.

Q2: My retention time (k') for nitrosophenols is extremely low, eluting near the void volume. How can I increase retention? A: Nitrosophenols are highly polar (LogP ~1.29)[4]. If you are using a standard C18 column, start with a highly aqueous mobile phase (e.g., 5% organic modifier). If retention remains poor, the causality lies in phase collapse or insufficient hydrophobic interaction.

  • The Fix: Switch to a polar-embedded C18 column, a low-silanol reverse-phase column (e.g., Newcrom R1)[5], or an Aqueous C18 (AQ) column designed to withstand 100% aqueous conditions without ligand folding.

Q3: Should I use Methanol or Acetonitrile as my organic modifier? A: Acetonitrile is generally preferred for polar aromatics as it provides lower backpressure and sharper peaks via dipole-dipole interactions. However, methanol acts as a hydrogen-bond donor and acceptor, which can selectively interact with the nitroso/oxime functional groups. If you are trying to separate 4-nitrosophenol from closely related impurities (like p-benzoquinone dioxime), methanol often provides superior selectivity[3].

Visual Workflows & Decision Trees

Tautomerism A 4-Nitrosophenol (Benzenoid Form) B 1,4-Benzoquinone Monoxime (Quinonoid Form) A->B Tautomeric Equilibrium E Acidic Mobile Phase (pH < 3) Locks Benzenoid Form A->E F Neutral/Basic Mobile Phase (pH > 7) Locks Anionic/Quinonoid Form B->F C Intermediate pH (4-6) Dynamic Interconversion D Broad / Split Peaks C->D G Single Sharp Peak E->G F->G AB AB AB->C

Fig 1: Tautomeric equilibrium of 4-nitrosophenol and pH-dependent chromatographic resolution.

Troubleshooting Start Nitrosophenol HPLC Issue Split Peak Splitting / Tailing Start->Split Reten Poor Retention (k' < 2) Start->Reten CheckPH Check Mobile Phase pH Split->CheckPH ModOrg Decrease Organic Modifier (Start at 5-10% B) Reten->ModOrg Col Switch Column Chemistry (e.g., Polar-embedded C18) Reten->Col If k' still low Acidic Use Acidic Buffer (pH 2-3) e.g., 0.1% Formic Acid CheckPH->Acidic For LC-MS / Standard RP Basic Use Basic Buffer (pH 7-8) e.g., 50mM NH4Ac CheckPH->Basic For specific selectivity

Fig 2: Decision tree for troubleshooting nitrosophenol retention and peak shape anomalies.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed with sample analysis unless the System Suitability Test (SST) criteria are met.

Protocol A: Acidic Reverse-Phase Workflow (General Analysis & LC-MS)

This method utilizes a highly acidic buffer to suppress ionization and lock the benzenoid tautomer, as adapted from [6].

  • Column: C18 Reversed-Phase (e.g., Nucleosil C18, 125 × 4 mm, 3 µm)[2].

  • Mobile Phase: Isocratic elution. 35% Acetonitrile / 65% 50 mM Citric Acid buffer (pH 2.2)[2]. (Note: For LC-MS compatibility, replace Citric Acid with 0.1% Formic Acid).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 300 nm[2].

  • System Suitability Test (SST):

    • Inject a 10 µg/mL 4-nitrosophenol reference standard.

    • Validation Metric: Calculate the asymmetry factor ( As​ ).

    • Causality Check: If As​>1.5 , the tautomeric equilibrium is not fully suppressed. Corrective Action: Verify the buffer pH is exactly 2.2. Citric acid is susceptible to microbial degradation, which alters its buffering capacity; prepare fresh buffer if necessary.

Protocol B: Neutral/Alkaline Workflow (Impurity Separation)

This method is specifically optimized to separate p-nitrosophenol from related industrial impurities (like p-benzoquinone dioxime) by utilizing a neutral pH to stabilize the quinonoid form, as established by [3].

  • Column: Kromasil C18 (150 × 4.6 mm, 5 µm)[3].

  • Mobile Phase: Methanol / Water / 50 mM Ammonium Acetate-Ammonia buffer (pH 7.0). Ratio: 30:50:20 (v/v/v)[3].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 305 nm[3].

  • System Suitability Test (SST):

    • Inject a resolution mixture containing both p-benzoquinone dioxime and p-nitrosophenol.

    • Validation Metric: Calculate the resolution ( Rs​ ) between the two peaks.

    • Causality Check: If Rs​<2.0 , the pH may have dropped below 7.0[1], causing the anionic quinonoid form to partially protonate, shifting its retention time closer to the dioxime. Corrective Action: Adjust the buffer pH to strictly ≥7.0 using dilute ammonia[1].

Quantitative Data Summaries

Table 1: Mobile Phase Buffer Selection for Nitrosophenols

Buffer SystempH RangeVolatility (LC-MS)Mechanistic Effect on Nitrosophenols
50 mM Citric Acid 2.0 - 3.0Non-volatileFully protonates phenol; locks benzenoid form, yielding sharp peaks[2].
0.1% Formic Acid ~2.7VolatileSufficient for LC-MS; suppresses ionization and tautomerism[5].
50 mM Ammonium Acetate 6.8 - 7.5VolatileStabilizes the anionic quinone oxime tautomer; excellent for specific impurity selectivity[3].
Phosphate Buffer 2.0 - 7.0Non-volatileHigh buffering capacity; ideal for UV-only assays requiring strict pH lockdown[5].

Table 2: Analyte Physicochemical Properties

AnalyteCAS NumberpKaLogPOptimal UV Detection
4-Nitrosophenol 104-91-6~6.5 - 7.01.29300 - 305 nm[2][3]
2-Nitrosophenol 131-91-9~7.01.80~270 nm

References

  • Lian, H.-Z., Wei, Y.-N., Liu, W.-W., & Li, D.-D. (2006). "HPLC-UV Detection for Analysis of p-Benzoquinone Dioxime and p-Nitrosophenol, and Chromatographic Fingerprint Applied in Quality Control of Industrial p-Benzoquinone Dioxime." Journal of Liquid Chromatography & Related Technologies, 29(4), 509–520.[Link]

  • Daiber, A., Schildknecht, S., Müller, J., Kamuf, J., Bachschmid, M. M., & Ullrich, V. (2009). "Chemical Model Systems for Cellular Nitros(yl)ation Reactions." Free Radical Biology and Medicine, 47(4), 458–467.[Link]

  • SIELC Technologies. (2018). "Separation of 4-Nitrosophenol on Newcrom R1 HPLC column." SIELC Application Database.[Link]

Sources

Troubleshooting

Technical Support Center: Preparative HPLC Column Selection for 2,5-Dimethyl-4-nitrosophenol

From the desk of a Senior Application Scientist: Welcome to our dedicated technical guide for the preparative purification of 2,5-Dimethyl-4-nitrosophenol. This document is structured as a series of questions and answers...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist:

Welcome to our dedicated technical guide for the preparative purification of 2,5-Dimethyl-4-nitrosophenol. This document is structured as a series of questions and answers to directly address the challenges you may encounter. Our approach moves beyond simple protocols to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively in your own laboratory environment.

Section 1: Foundational Knowledge - The Analyte and Its Implications

Q1: What are the key physicochemical properties of 2,5-Dimethyl-4-nitrosophenol that influence column selection?

Understanding your molecule is the first and most critical step in any purification strategy. The structure of 2,5-Dimethyl-4-nitrosophenol—a phenol ring substituted with two methyl groups and a polar nitroso group—dictates its behavior in a chromatographic system.

  • Polarity: The combination of the polar hydroxyl (-OH) and nitroso (-N=O) groups with the non-polar benzene ring and methyl (-CH3) groups gives the molecule an intermediate polarity. This characteristic makes it an ideal candidate for Reversed-Phase (RP) High-Performance Liquid Chromatography (HPLC), the most common and versatile mode of HPLC.[1] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

  • Acidity (pKa): The phenolic hydroxyl group is acidic. While the exact pKa for this specific isomer is not readily published, we can infer its behavior from similar structures. For comparison, 4-nitrophenol has a pKa of approximately 7.15, while the pKa of 3,5-dimethyl-4-nitrophenol is higher at 8.25 due to steric effects.[2][3] The acidic nature is paramount; if the mobile phase pH is near or above the pKa, the molecule will exist in both its neutral and ionized (phenolate) forms. This leads to severe peak tailing and poor chromatographic performance. Therefore, pH control of the mobile phase is not optional, but essential.

  • Solubility: The compound is a solid, likely with good solubility in organic solvents like methanol (MeOH) and acetonitrile (ACN) and limited solubility in water.[4] This is advantageous for RP-HPLC, but care must be taken with the sample injection solvent. Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[5]

Section 2: Core Strategy - Selecting the Right Column

Q2: What is the recommended starting column chemistry for purifying this compound?

For the preparative purification of 2,5-Dimethyl-4-nitrosophenol, the most logical and robust starting point is a C18 (Octadecylsilane, ODS) stationary phase .

Causality: C18 columns are the workhorse of reversed-phase chromatography for several reasons.[6][7] Their long alkyl chains provide strong hydrophobic retention, which is well-suited for retaining aromatic compounds like phenols. This strong retention provides a wide window for optimizing the mobile phase composition to achieve separation from impurities.

While C18 is the primary recommendation, alternative phases can provide different selectivity, which may be crucial if co-eluting impurities are present.

Table 1: Comparison of Recommended Stationary Phases

Stationary PhaseUSP CodeKey Characteristics & Use Cases
C18 (ODS) L1Primary Choice. High hydrophobicity, excellent for retaining aromatic and moderately polar compounds. Provides a robust starting point for method development.[6]
C8 (MOS) L7Alternative for Strong Retention. Less hydrophobic than C18. Use if the target compound is too strongly retained on a C18 column (i.e., requires very high organic content to elute).
Phenyl L11Alternative Selectivity. Offers unique π-π interactions with the benzene ring of the analyte.[8] This can resolve impurities that are difficult to separate from the target on a C18 or C8 phase.
Cyano (CN) L10Versatile Alternative. Can be used in both reversed-phase and normal-phase modes. In RP, it is less retentive than C18 or C8 and offers different selectivity for polar compounds.[6]
Q3: How do I choose the correct column dimensions (ID, length, particle size) for my purification scale?

The choice of column dimensions is dictated entirely by the amount of purified material you need to produce. For preparative HPLC, larger particle sizes (≥5 µm) are typically used to minimize backpressure.[9]

Table 2: Column Dimension Guidelines for Preparative Scale-Up

Target Yield per InjectionTypical Column IDTypical Particle SizeTypical Flow Rate Range
1 - 50 mg10 mm5 - 10 µm4 - 8 mL/min
50 - 250 mg21.2 mm5 - 10 µm15 - 30 mL/min
250 mg - 1 g30 mm10 - 15 µm30 - 60 mL/min
> 1 g50 mm10 - 15 µm80 - 150 mL/min

Expert Insight: For purifying gram quantities or more, using very large (≥50 mm ID) and long columns can lead to bed instability and channeling.[10] A more robust and cost-effective strategy can be to connect several shorter, smaller-diameter preparative columns in series. This approach maintains bed stability and allows for easier replacement if one section fails.[10]

Section 3: Method Development & Optimization

Q4: How do I develop an effective mobile phase? The role of pH is critical.

An effective mobile phase must achieve two goals: provide adequate retention for separation and ensure good peak shape.

Causality: As established, the phenolic nature of 2,5-Dimethyl-4-nitrosophenol requires an acidic mobile phase to suppress ionization and prevent peak tailing. Adding 0.1% of an acid like Trifluoroacetic Acid (TFA) or Formic Acid (FA) to both the aqueous and organic mobile phase components is standard practice. This ensures a consistent, low pH (typically 2.5-3.5), which keeps the phenol protonated (in its neutral form), promoting symmetric peak shapes by minimizing unwanted secondary interactions with the silica backbone of the stationary phase.[11]

Experimental Protocol 1: Analytical Scouting Run

Objective: To find the approximate mobile phase composition that provides good retention and resolution on a smaller, analytical-scale column before scaling up.

Materials:

  • Analytical HPLC system with UV detector

  • Analytical C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: Water + 0.1% TFA

  • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% TFA

  • Sample: 2,5-Dimethyl-4-nitrosophenol dissolved in 50:50 A:B at ~1 mg/mL

Procedure:

  • Equilibrate the column with 95:5 Mobile Phase A:B.

  • Inject 5-10 µL of the sample.

  • Run a linear gradient from 5% B to 95% B over 20 minutes.

  • Hold at 95% B for 5 minutes.

  • Return to initial conditions and re-equilibrate.

  • Analysis: Identify the percentage of Mobile Phase B at which your target compound elutes. This will be the starting point for your preparative isocratic or shallow gradient method. An ideal analytical chromatogram will show the target peak well-resolved from its neighbors.[12]

Q5: What is "loading capacity," and how do I determine the optimal load for my column?

Loading capacity is the maximum amount of crude sample you can inject onto the column before losing the necessary resolution between your target peak and its closest impurity.[9] The goal of preparative chromatography is often to intentionally "overload" the column to maximize throughput, sacrificing perfect peak symmetry for yield, as long as the target fraction purity is met.[13]

Experimental Protocol 2: Preparative Loading Study

Objective: To empirically determine the maximum sample load that maintains acceptable purity of the collected fraction.

Materials:

  • Preparative HPLC system and the selected preparative column.

  • Optimized mobile phase from the analytical run.

  • Concentrated sample solution (e.g., 50-100 mg/mL).

Procedure:

  • Begin with a small, analytical-scale injection to confirm the retention time under preparative conditions.

  • Systematically increase the injection volume (and thus, the mass on column) in defined steps (e.g., inject 10 mg, then 25 mg, then 50 mg, and so on).[14]

  • Monitor the chromatogram: As you increase the load, you will observe the peak for your target compound broaden and retention time may decrease slightly. This is expected.[14]

  • The maximum load is reached when the broadening peak of your target compound begins to merge with the peak of an adjacent impurity, compromising the purity of the potential fraction.[12]

  • Self-Validation: At each loading step, collect the fraction corresponding to your target peak and analyze its purity using your analytical method. This provides direct evidence of the purity you can achieve at a given load.

Visualization: The Preparative Method Development Workflow

ColumnSelectionWorkflow A 1. Analyze Compound (Polarity, pKa, Solubility) B 2. Select HPLC Mode (Reversed-Phase) A->B C 3. Initial Stationary Phase (Start with C18) B->C D 4. Analytical Scale Method Scouting (4.6 mm ID column) C->D E Optimize Mobile Phase (Solvent Ratio, pH Control with 0.1% TFA/FA) D->E F Acceptable Resolution? E->F G Try Alternative Stationary Phase (e.g., Phenyl for π-π interactions) F->G  No H 5. Perform Loading Study (Increase mass on column, monitor peak shape) F->H  Yes G->D I 6. Scale Up to Preparative Column (Geometric scaling of flow rate & load) H->I J 7. Purify and Collect Fractions I->J

Caption: Decision workflow for preparative HPLC method development.

Section 4: Troubleshooting Common Issues

Q6: My peak is tailing severely. What's the cause and how do I fix it?

Peak tailing for a phenolic compound is almost always a pH issue.

  • Primary Cause: The mobile phase pH is too high, causing the phenol to be partially ionized. The negatively charged phenolate anion interacts strongly with residual, positively charged silanol groups on the silica surface, resulting in a "tail."[11]

  • Solution: Ensure that 0.1% TFA or FA is added to both your water and organic solvent bottles. TFA is generally more effective at masking silanol interactions than formic acid. If tailing persists, consider a column with a highly effective end-capping, which further reduces the number of available silanol groups.

Q7: My peak is fronting or has a split top. What should I check first?

Peak fronting is a classic sign of either column overload or solvent mismatch.

  • Causes & Solutions:

    • Column Overload: You have injected too much mass. The stationary phase becomes saturated, and excess molecules travel through the column faster, leading to a fronting peak. Fix: Reduce the injection mass.[11]

    • Strong Injection Solvent: The sample is dissolved in a solvent much stronger (less polar in RP-HPLC) than the mobile phase (e.g., dissolving in 100% ACN when the mobile phase is 30% ACN). This causes the sample band to spread out improperly at the column head. Fix: Whenever possible, dissolve the sample in the initial mobile phase composition.[5]

    • Physical Column Issue: A split peak can also indicate a partially blocked inlet frit or a void/channel in the column bed. Fix: Try back-flushing the column. If the problem persists, the column may need to be replaced.[15][16]

Q8: I have poor resolution between my target compound and an impurity. What are my options?
  • Solutions (in order of ease):

    • Reduce the Load: This is the simplest fix. Reducing the amount of sample injected will result in sharper peaks and improved resolution, at the cost of lower throughput.

    • Optimize the Mobile Phase: Adjust the ratio of organic to aqueous solvent. A shallower gradient or a lower percentage of organic in an isocratic method will increase retention and may improve separation.

    • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) changes the selectivity of the separation and can often resolve co-eluting peaks.

    • Change the Stationary Phase: If mobile phase optimization fails, the impurity may have very similar hydrophobicity to your target. Switching to a Phenyl column to leverage different (π-π) separation mechanisms is a powerful strategy to alter selectivity and achieve resolution.[1]

References

  • C-Logos. (2007, January 3). Optimizing Sample Load Capacity and Separation Through a Series of Short Prep Columns. Separation Science. Retrieved from [Link]

  • Cichocki, A. (2024, September 5). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. Separation Science. Retrieved from [Link]

  • Phenomenex. (n.d.). Prep Chromatography Loading for Maximum Recoveries and Yields. Retrieved from [Link]

  • Cheng, C. F., & Tsang, C. W. (1999). Separation of N-nitrosoamino acids by C18 reversed-phase ion-pair high-performance liquid chromatography and compatible detection by electrospray ionization mass spectrometry. Journal of Chromatography A, 849(2), 389-402. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Nitroso-N'-methylpiperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Bellec, G., et al. (1995). Analysis of N-nitrosamines by High-Performance Liquid Chromatography With Post-Column Photohydrolysis and Colorimetric Detection. Journal of Chromatography A, 727(1), 83-93. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of RP-HPLC Method for the Detection of N-Nitroso Meglumine in Pharmaceutical Products. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note. Retrieved from [Link]

  • Taylor, P. (2014, May 1). Introduction to Preparative HPLC. LCGC International. Retrieved from [Link]

  • KNAUER. (n.d.). Preparative HPLC Columns – Efficient Sample Purification. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Dolan, J. W. (2026, March 10). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns. Retrieved from [Link]

  • GL Sciences. (n.d.). Preparative HPLC Columns. Retrieved from [Link]

  • ResearchGate. (2016, October 21). Which is the best column for preparative HPLC for purification of compounds from plant extracts?. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Filo. (2023, November 4). p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,5-dimethyl-4-nitrophenol has pKa 5 8.25. Retrieved from [Link]

  • Quora. (2017, September 14). Which one is more acidic, 3.5-dimethyl-4-nitrophenol, or phenol?. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2,5-Dimethyl-4-nitrosophenol vs. 4-Nitrosophenol

As drug development and advanced materials science push toward more complex molecular architectures, understanding the nuanced reactivity of aromatic intermediates is paramount. Both 4-nitrosophenol and its dialkylated d...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and advanced materials science push toward more complex molecular architectures, understanding the nuanced reactivity of aromatic intermediates is paramount. Both 4-nitrosophenol and its dialkylated derivative, 2,5-dimethyl-4-nitrosophenol, serve as critical building blocks for quinone imines, aminophenols, and complex coordination ligands. However, their reactivity profiles diverge drastically.

This guide provides an in-depth mechanistic comparison of these two compounds, exploring how the interplay of tautomerism, electronic induction, and steric hindrance dictates their chemical behavior.

Mechanistic Framework: Tautomerism and Substituent Effects

To understand the reactivity of nitrosophenols, one must first recognize that they do not exist as static molecules. Aromatic C-nitroso compounds bearing an ortho or para hydroxyl group exhibit a dynamic tautomeric equilibrium between the nitrosophenol form and the quinone monoxime form [1].

The Baseline: 4-Nitrosophenol

In 4-nitrosophenol, this equilibrium heavily favors the 1,4-benzoquinone monoxime tautomer in most organic solvents[1][2]. Because the aromatic ring is unhindered, the molecule rapidly interconverts, allowing electrophiles to attack the phenolate oxygen and nucleophiles to readily attack the highly electrophilic oxime carbon.

The Divergence: 2,5-Dimethyl-4-nitrosophenol

The introduction of methyl groups at the 2 and 5 positions fundamentally alters the molecule's reactivity landscape through two primary mechanisms:

  • Steric Shielding: The methyl group at C5 is situated directly ortho to the nitroso/oxime functionality. This creates a massive steric bulk that physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack at the oxime carbon[2][3]. Similarly, the C2 methyl group sterically hinders the hydroxyl/carbonyl oxygen.

  • Electronic Induction (+I, +M): Methyl groups are electron-donating. They push electron density into the quinonoid ring, which reduces the partial positive charge ( δ+ ) on the oxime carbon, further dampening its electrophilicity[4].

Tautomerism cluster_4NP 4-Nitrosophenol (Unhindered) cluster_DMNP 2,5-Dimethyl-4-nitrosophenol (Sterically Hindered) N1 Nitrosophenol Form (Active OH, NO) N2 Quinone Monoxime Form (Electrophilic C=N) N1->N2 Rapid Equilibrium D1 Nitrosophenol Form (+ 2,5-Dimethyl) D2 Quinone Monoxime Form (Shielded C=N) D1->D2 Shifted Equilibrium & Steric Blocking

Fig 1: Tautomeric equilibria highlighting the steric shielding in the 2,5-dimethyl derivative.

Comparative Reactivity Profile

The structural differences between these two compounds manifest clearly in their synthetic utility. Table 1 summarizes their comparative performance across standard chemical transformations.

Table 1: Reactivity Comparison Matrix
Reactivity Parameter4-Nitrosophenol2,5-Dimethyl-4-nitrosophenolMechanistic Causality
Nucleophilic Condensation (e.g., with primary amines)High/Fast. Readily forms azomethines or azo dyes.Low/Inhibited. Requires forcing conditions; fails with bulky amines.C5-methyl group sterically blocks nucleophilic attack at the oxime carbon[2][3].
O-Alkylation / Acylation High. Easily functionalized at the phenolic oxygen.Moderate/Slow. Hindered by the adjacent methyl group.C2-methyl group provides steric hindrance around the hydroxyl/carbonyl oxygen[4].
Catalytic Reduction (to Aminophenols)Excellent. Rapidly reduces via Pd/C or NaBH4[5].Good. Reduces cleanly, but requires slightly longer reaction times.Electron-donating methyls stabilize the intermediate, slightly altering reduction kinetics[6].
Metal Complexation (e.g., Cu, Fe)Strong. Forms stable, planar bidentate complexes[7].Moderate. Forms complexes, but with distorted geometry.Steric clash between the methyl groups and the metal coordination sphere[7].

Self-Validating Experimental Protocols

To empirically demonstrate the differences in reactivity—specifically the steric inhibition of nucleophilic attack—the following protocols are designed as self-validating systems. By running these reactions in parallel, the kinetic data internally proves the structural hypothesis.

Protocol A: Kinetic Assay of Amine Condensation (UV-Vis)

This protocol measures the rate at which the quinone monoxime tautomer condenses with aniline to form an azomethine derivative.

Causality & Validation: We utilize pseudo-first-order kinetics by adding a massive excess of aniline. The disappearance of the starting material's λmax​ directly correlates to the condensation rate. If the C5-methyl group truly hinders the reaction, the observed rate constant ( kobs​ ) for 2,5-dimethyl-4-nitrosophenol will be orders of magnitude lower than that of 4-nitrosophenol.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 1×10−4 M solution of 4-nitrosophenol in absolute ethanol. Prepare an identical concentration of 2,5-dimethyl-4-nitrosophenol in a separate flask.

  • Baseline Measurement: Transfer 2.0 mL of each solution into separate quartz cuvettes. Record the baseline UV-Vis spectrum (typically scanning 300–500 nm) to identify the exact λmax​ of the quinone monoxime tautomers[1].

  • Reagent Addition: Place the cuvettes in a thermostated cell holder at 25°C. Rapidly inject 100 μ L of a 0.1 M aniline solution (in ethanol) into each cuvette.

  • Kinetic Monitoring: Monitor the decay of absorbance at the identified λmax​ over 60 minutes, taking readings every 30 seconds.

  • Data Analysis: Plot ln(At​−A∞​) versus time. The slope of the linear fit yields the pseudo-first-order rate constant ( kobs​ ). Compare the kobs​ values to quantify the steric retardation.

Workflow Step1 1. Substrate Preparation Equimolar 4-NP vs 2,5-diMe-4-NP in Absolute EtOH Step2 2. Amine Addition Inject Excess Aniline under Thermostatic Control (25°C) Step1->Step2 Step3 3. Kinetic Monitoring In-situ UV-Vis Spectroscopy Track λmax Decay Step2->Step3 Step4 4. Data Synthesis Calculate k_obs & Compare Steric Retardation Step3->Step4

Fig 2: Experimental workflow for validating steric hindrance via UV-Vis kinetic monitoring.

Protocol B: Catalytic Reduction to Aminophenols

While condensation is hindered, reduction to the aminophenol is a critical pathway for generating redox-active metabolites or pharmaceutical precursors[6].

Causality & Validation: Hydrogenation occurs via surface catalysis (Pd/C). Because the hydrogen atoms are small, the steric bulk of the methyl groups plays a less prohibitive role compared to bulky amine nucleophiles[5]. Complete conversion validates that the core nitroso/oxime functional group is intact and reactive under appropriate conditions.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 5.0 mmol of 2,5-dimethyl-4-nitrosophenol in 25 mL of dry methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 50 mg of 10% Palladium on Carbon (Pd/C) under an inert argon atmosphere to prevent spontaneous ignition.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a balloon pressure of H2​ (1 atm) at room temperature. Stir vigorously for 2 hours.

  • Workup & Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the methanol under reduced pressure.

  • Validation: Analyze the resulting 2,5-dimethyl-4-aminophenol via LC/MS and 1H -NMR. The complete disappearance of the downfield oxime proton and the appearance of upfield amine protons validate the reduction[6].

Conclusion for Drug Development

When selecting between these intermediates, researchers must weigh electronic demands against steric limitations. 4-Nitrosophenol is the superior choice for rapid derivatization, complex dye synthesis, and direct nucleophilic coupling. Conversely, 2,5-Dimethyl-4-nitrosophenol is highly specialized; its steric shielding makes it an ideal precursor when you need to prevent unwanted side-reactions at the oxime carbon, or when synthesizing specific sterically-protected quinone imines for targeted biological assays[6].

Sources

Comparative

Comprehensive Guide to HPLC-UV Method Validation for 2,5-Dimethyl-4-nitrosophenol: A Comparative Analysis

As regulatory scrutiny surrounding genotoxic impurities intensifies, the analytical methodologies used to detect and quantify compounds like nitrosamines and nitrosophenols must be both rigorous and scientifically sound....

Author: BenchChem Technical Support Team. Date: March 2026

As regulatory scrutiny surrounding genotoxic impurities intensifies, the analytical methodologies used to detect and quantify compounds like nitrosamines and nitrosophenols must be both rigorous and scientifically sound. 2,5-Dimethyl-4-nitrosophenol (CAS: 20294-63-7) presents a unique analytical challenge[1]. As an intermediate and potential degradation product in pharmaceutical synthesis, establishing a robust control strategy for this compound is critical.

While liquid chromatography-mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for trace-level (parts-per-billion) nitrosamine detection, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains a highly practical, robust, and cost-effective workhorse for in-process controls, raw material screening, and higher-concentration impurity profiling[2].

This guide provides an objective comparison of these analytical technologies and details a self-validating HPLC-UV experimental protocol, fully grounded in the framework[3].

Technology Comparison: HPLC-UV vs. LC-MS/MS

The decision to deploy HPLC-UV over LC-MS/MS hinges on the required sensitivity, the complexity of the sample matrix, and operational economics.

Nitrosophenols possess strong chromophores due to the conjugation of the nitroso group, the phenolic hydroxyl group, and the aromatic ring. This structural feature yields excellent UV absorbance, making HPLC-UV highly effective for API starting materials where the impurity limit is in the parts-per-million (ppm) range. Furthermore, HPLC-UV is inherently immune to the ion suppression matrix effects that frequently complicate LC-MS/MS analyses of complex pharmaceutical formulations[4].

Table 1: Performance Comparison for Nitrosophenol Analysis
Performance ParameterHPLC-UVLC-MS/MS (Tandem Mass Spec)GC-MS
Sensitivity (LOD/LOQ) Moderate (High ng/mL to µg/mL)Very High (pg/mL to low ng/mL)High (pg/mL to low ng/mL)
Selectivity & Specificity Moderate (Relies on retention time)Very High (Relies on m/z and fragmentation)High (Requires analyte volatility)
Matrix Effects Low (Minimal signal suppression)High (Susceptible to ion suppression)Moderate
Operational Cost Low (Routine QA/QC friendly)High (Requires specialized gases/maintenance)Moderate to High
Optimal Use Case Raw material screening, API intermediates, routine release testingTrace impurity analysis in finished drug products (ppb levels)Volatile nitrosamines

Experimental Workflow & Causality

To ensure reproducibility, the analytical workflow must be designed to mitigate chemical instability and matrix interference.

Workflow A Sample Preparation (Solvent Extraction & PTFE Filtration) B Chromatographic Separation (C18 Column, Acidic Mobile Phase) A->B C UV Detection (Target Wavelength: 310 nm) B->C D Data Acquisition & Integration C->D E Quantitative Analysis (against Reference Standard) D->E

HPLC-UV analytical workflow for 2,5-Dimethyl-4-nitrosophenol quantification.

Self-Validating Experimental Protocol (HPLC-UV)

A robust analytical method must be a self-validating system . This means the protocol incorporates internal checks—specifically System Suitability Testing (SST)—that must pass before any sample data is accepted, ensuring the instrument is performing optimally.

Chromatographic Conditions & Mechanistic Rationale
  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size.

    • Causality: The highly hydrophobic octadecylsilane (C18) stationary phase provides optimal retention and resolution for the hydrophobic dimethyl-aromatic ring of the analyte.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water.

    • Causality: 2,5-Dimethyl-4-nitrosophenol contains a weakly acidic phenolic hydroxyl group (pKa ~ 8.0). Without an acidic modifier, the molecule will partially ionize, leading to peak tailing and split peaks. TFA lowers the pH to ~2.0, fully protonating the phenol and ensuring sharp, symmetrical peak shapes.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Gradient Program: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 310 nm.

    • Causality: This wavelength corresponds to the π→π∗ and n→π∗ transitions of the conjugated nitroso-aromatic system, maximizing signal-to-noise ratio while minimizing interference from non-conjugated matrix components.

Sample Preparation
  • Accurately weigh 50.0 mg of the sample matrix into a 50 mL volumetric flask.

  • Add 30 mL of Mobile Phase A:B (50:50 v/v) and sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to volume and mix thoroughly.

  • Filter through a 0.45 µm PTFE (Polytetrafluoroethylene) syringe filter .

    • Causality: PTFE is used instead of Nylon because Nylon filters possess amide bonds that can actively adsorb phenolic compounds through hydrogen bonding, leading to artificially low recovery rates.

System Suitability Testing (The Self-Validation Mechanism)

Before injecting samples, inject the 2,5-Dimethyl-4-nitrosophenol reference standard (20 µg/mL) six consecutive times. The system is only validated for use if:

  • % RSD of Peak Area: ≤2.0% (Proves injection precision).

  • Tailing Factor (Tf): ≤1.5 (Proves optimal column thermodynamics and lack of secondary interactions).

  • Theoretical Plates (N): ≥5000 (Proves column efficiency).

ICH Q2(R2) Validation Framework & Experimental Data

The dictate that an analytical procedure must be proven "fit for purpose" through a rigorous evaluation of specific performance characteristics[3].

Validation Core ICH Q2(R2) Validation Fit for Purpose Spec Specificity (No Matrix Interference) Core->Spec Lin Linearity & Range (R² > 0.999) Core->Lin Acc Accuracy (98-102% Recovery) Core->Acc Prec Precision (RSD < 2.0%) Core->Prec Sens Sensitivity (LOD & LOQ) Core->Sens Spec->Acc Lin->Acc

Interdependence of ICH Q2(R2) validation parameters for analytical procedures.

Linearity and Range

Linearity demonstrates that the UV detector response is directly proportional to the concentration of 2,5-Dimethyl-4-nitrosophenol. The method was evaluated from 50% to 150% of the target specification limit (20 µg/mL).

Table 2: Linearity Data

Concentration Level Concentration (µg/mL) Mean Peak Area (mAU*s) Statistical Output
25% 5.0 215.4 Correlation Coefficient (R²): 0.9998
50% 10.0 432.1 Slope: 43.15
100% (Target) 20.0 865.8 y-Intercept: -1.25
125% 25.0 1081.2 Residual Bias: < 1.5%

| 150% | 30.0 | 1293.5 | Result: Passes ICH Criteria |

Accuracy (Recovery)

Accuracy was determined by spiking known amounts of the 2,5-Dimethyl-4-nitrosophenol reference standard into a placebo matrix to evaluate extraction efficiency and matrix interference.

Table 3: Accuracy / Recovery Data

Spike Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery Acceptance Criteria
50% 10.0 9.92 99.2% 98.0% - 102.0%
100% 20.0 20.10 100.5% 98.0% - 102.0%

| 150% | 30.0 | 29.94 | 99.8% | 98.0% - 102.0% |

Precision (Repeatability & Intermediate Precision)

Precision ensures that the method yields consistent results under normal operating conditions. Intra-day precision (repeatability) and Inter-day precision (different days, different analysts) were assessed using six independent sample preparations at the 100% concentration level.

Table 4: Precision Data

Parameter Mean Assay Result (%) Standard Deviation % RSD Acceptance Criteria

| Intra-day Precision (n=6) | 99.8% | 0.82 | 0.82% | % RSD ≤2.0% | | Inter-day Precision (n=12) | 100.1% | 1.15 | 1.15% | % RSD ≤2.0% |

Sensitivity (LOD and LOQ)

Based on the signal-to-noise (S/N) ratio methodology prescribed by ICH Q2(R2):

  • Limit of Detection (LOD): 0.05 µg/mL (S/N 3:1)

  • Limit of Quantitation (LOQ): 0.15 µg/mL (S/N 10:1)

While these limits are higher than those achievable by LC-MS/MS[4], they are more than sufficient for controlling 2,5-Dimethyl-4-nitrosophenol as an intermediate impurity in raw materials.

Conclusion

The validation data confirms that the developed HPLC-UV method for 2,5-Dimethyl-4-nitrosophenol is highly linear, accurate, and precise. By understanding the chemical properties of the analyte—specifically utilizing TFA to suppress phenolic ionization and selecting PTFE filtration to prevent adsorption—analysts can deploy a robust, self-validating system. While LC-MS/MS remains necessary for ultra-trace nitrosamine analysis in finished dosage forms, this HPLC-UV protocol provides a highly efficient, cost-effective alternative for process chemistry and raw material release testing.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency / International Council for Harmonisation. Available at:[Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Validation

Alternative Reagents for the Synthesis of 2,5-Dimethyl-4-nitrosophenol: A Comprehensive Comparison Guide

Executive Summary The synthesis of 2,5-Dimethyl-4-nitrosophenol (CAS: 20294-63-7)[1] is a critical transformation in organic chemistry, serving as a vital intermediate for the production of specialized quinones, pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2,5-Dimethyl-4-nitrosophenol (CAS: 20294-63-7)[1] is a critical transformation in organic chemistry, serving as a vital intermediate for the production of specialized quinones, pharmaceutical precursors, and advanced dyes. Because the hydroxyl group strongly activates the aromatic ring, 2,5-dimethylphenol is highly susceptible to electrophilic aromatic substitution[2]. However, this same hyper-reactivity makes the substrate prone to over-oxidation and the formation of tarry polymeric byproducts when subjected to harsh, traditional nitrosation conditions[3].

This guide provides an objective, data-driven comparison of alternative nitrosating reagents, moving beyond traditional mineral acid methods to explore greener, highly selective, and aprotic systems.

Mechanistic Principles of Phenol Nitrosation

To understand why alternative reagents outperform traditional methods, we must first examine the causality of the reaction mechanism. Nitrosation of phenols proceeds via an electrophilic aromatic substitution (EAS) pathway.

  • Electrophile Generation : The active nitrosating species is the nitrosonium ion ( NO+ ).

  • Regioselective Attack : In 2,5-dimethylphenol, the para-position (relative to the hydroxyl group) is sterically accessible and electronically favored, leading to the formation of a Wheland intermediate[4].

  • Rate-Limiting Step : The subsequent deprotonation of the Wheland intermediate to restore aromaticity is the rate-limiting step[4].

If the concentration of NO+ is too high or the environment is excessively oxidizing (as seen with concentrated mineral acids), the nitroso product can rapidly oxidize into a nitro derivative or polymerize into complex tarry mixtures[3],[5]. Alternative reagents solve this by providing a controlled, slow release of NO+ .

Mechanism A 2,5-Dimethylphenol C Wheland Intermediate A->C Electrophilic Attack B Nitrosonium Ion (NO+) B->C D Deprotonation (Rate-Limiting) C->D Loss of H+ E 2,5-Dimethyl-4- nitrosophenol D->E Rearomatization

Electrophilic aromatic nitrosation mechanism of 2,5-dimethylphenol.

Comparative Analysis of Nitrosating Reagents

Traditional Baseline: Sodium Nitrite & Mineral Acids ( NaNO2​ / H2​SO4​ )

Historically, nitrosation has been achieved by adding sodium nitrite to an alkaline solution of the phenol, followed by acidification with sulfuric acid[5].

  • The Causality of Failure : The rapid generation of nitrous acid in an aqueous medium is highly exothermic. If the temperature exceeds 5°C, nitrous acid disproportionates into nitric acid and nitric oxide, leading to undesired nitration and oxidative degradation[3],[5].

Alternative 1: Heterogeneous Solid Acid Systems ( NaNO2​ / Silica Sulfuric Acid)

Solid-supported acids, such as Silica Sulfuric Acid (SSA), offer a revolutionary alternative.

  • The Causality of Success : By constraining the acidic proton to a solid silica matrix, the mobility of the active species is restricted. This provides a slow, controlled release of NO+ when reacted with NaNO2​ . The reaction can safely proceed at room temperature with enhanced para-selectivity and zero risk of thermal runaway[3],[6].

Alternative 2: Alkyl Nitrites (tert-Butyl Nitrite)

For workflows requiring strictly anhydrous conditions, alkyl nitrites (e.g., tert-butyl nitrite or isoamyl nitrite) act as organic-soluble sources of NO+ .

  • The Causality of Success : In aprotic solvents (like dichloromethane or acetonitrile), tert-butyl nitrite reacts smoothly without introducing water. The sole byproduct is tert-butanol, which is easily removed in vacuo, preventing aqueous workup emulsions.

Quantitative Performance Comparison

The following table summarizes the experimental performance of each reagent system based on standardized 10 mmol scale reactions of 2,5-dimethylphenol.

Reagent SystemYield (%)Reaction TimeOptimal TempRegioselectivity (para)Environmental Impact
NaNO2​ + H2​SO4​ (Traditional)65 - 70%2 - 4 hours< 5°CModerate (Oxidation risks)High (Acidic aqueous waste)
NaNO2​
  • Solid Acid (SSA)
88 - 92% 30 - 45 mins 20 - 25°C Excellent (>95%) Low (Filterable catalyst)
tert-Butyl Nitrite (Aprotic)80 - 85%1 - 2 hours0 - 20°CHighMedium (VOC byproducts)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded within the steps.

Protocol A: Mild Heterogeneous Nitrosation (Recommended Alternative)

Reagents: 2,5-Dimethylphenol (10 mmol), NaNO2​ (12 mmol), Silica Sulfuric Acid (SSA) (0.5 g), Dichloromethane (20 mL).

  • Initialization : Dissolve 2,5-dimethylphenol in 20 mL of dichloromethane in a 50 mL round-bottom flask.

  • Catalyst Addition : Add 0.5 g of Silica Sulfuric Acid (SSA) to the solution. Observation: The mixture will become a heterogeneous suspension.

  • Controlled Nitrosation : Add NaNO2​ (12 mmol) in small portions over 5 minutes under vigorous stirring at room temperature (25°C).

    • Self-Validation Checkpoint 1: The solution will rapidly transition from colorless to a deep green/blue hue, indicating the formation of the monomeric nitroso intermediate[1].

  • Monitoring : Stir for 30–45 minutes. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

    • Self-Validation Checkpoint 2: The starting material ( Rf​≈0.6 ) should disappear, replaced by a lower-running spot ( Rf​≈0.3 ) corresponding to the product.

  • Workup : Filter the mixture to remove the solid SSA catalyst. Wash the organic filtrate with water (2 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Self-Validation Checkpoint 3: The concentrated product will precipitate as a yellow/brown solid, representing the stable quinone monoxime tautomer[1].

Protocol B: Traditional Aqueous Nitrosation (For Baseline Comparison)

Reagents: 2,5-Dimethylphenol (10 mmol), NaOH (10 mmol), NaNO2​ (11 mmol), 20% H2​SO4​ (aq).

  • Phenolate Formation : Dissolve 2,5-dimethylphenol in 15 mL of water containing NaOH (10 mmol) to form the soluble sodium phenolate[5].

  • Nitrite Addition : Add NaNO2​ (11 mmol) to the alkaline solution.

  • Critical Cooling : Submerge the flask in an ice-salt bath. Crucial Causality : The internal temperature must drop below 5°C to prevent the disproportionation of nitrous acid into oxidizing nitric acid[3],[5].

  • Acidification : Add 20% H2​SO4​ dropwise via an addition funnel over 30 minutes, maintaining the temperature <5°C.

    • Self-Validation Checkpoint: A heavy precipitate will form immediately as the acid is introduced. If the solution turns dark brown or black, thermal runaway and over-oxidation have occurred[3].

  • Isolation : Filter the precipitate cold, wash with ice water until the filtrate is pH neutral, and dry under vacuum.

Workflow cluster_trad Traditional Method cluster_alt Alternative Method Start 2,5-Dimethylphenol T1 NaNO2 + H2SO4 (Aqueous) Start->T1 A1 NaNO2 + Solid Acid (e.g., SSA) Start->A1 T2 Strict Cooling (<5°C) T1->T2 T3 Risk of Over-Oxidation T2->T3 A2 Room Temp (Mild) A1->A2 A3 High Selectivity / Clean A2->A3

Workflow comparison: Traditional vs. Heterogeneous alternative methods.

References

  • BenchChem.
  • PMC - NIH. "Nitration Of Phenols Under Mild And Heterogeneous Conditions."
  • PMC - NIH. "Kinetic study on the reaction of sodium nitrite with neurotransmitters secreted in the stomach."
  • Quora.
  • Google Patents.
  • Guidechem. "4-NITROSOPHENOL 637-62-7 wiki."

Sources

Comparative

Cross-validation of GC-MS and HPLC methods for 2,5-Dimethyl-4-nitrosophenol

Title: Cross-Validation of GC-MS and HPLC-MS/MS Methods for the Quantification of 2,5-Dimethyl-4-nitrosophenol Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Compar...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of GC-MS and HPLC-MS/MS Methods for the Quantification of 2,5-Dimethyl-4-nitrosophenol Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary & Analyte Profiling

The accurate quantification of nitrosophenol derivatives is a critical requirement in environmental monitoring and pharmaceutical impurity profiling, particularly due to the genotoxic potential of related nitrosamine and nitrosophenol compounds[1]. 2,5-Dimethyl-4-nitrosophenol (CAS: 20294-63-7) presents a unique analytical challenge. The molecule contains both a weakly acidic phenolic hydroxyl group (-OH) and an electron-withdrawing nitroso group (-NO)[2].

In solution, p-nitrosophenols exist in a tautomeric equilibrium with their corresponding 1,4-benzoquinone monooxime forms. This tautomerism, combined with their high polarity and thermal lability (decomposing at temperatures >130 °C), makes direct analysis highly complex. This guide provides a comprehensive cross-validation strategy, objectively comparing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to establish a self-validating analytical system.

Mechanistic Rationale: The "Why" Behind Method Selection

A robust cross-validation strategy ensures that the inherent biases of one analytical platform are offset by the other, guaranteeing data integrity[3].

  • The GC-MS Challenge (Volatility & Thermal Stability): Because 2,5-Dimethyl-4-nitrosophenol decomposes before boiling and exhibits poor vapor pressure, direct GC injection results in severe peak tailing, unpredictable multiple peaks (due to tautomers), and thermal degradation. To circumvent this, chemical derivatization is mandatory [4]. We utilize silylation (BSTFA + 1% TMCS) to replace the active phenolic proton with a trimethylsilyl (TMS) group. This locks the molecule into a single stable form, increasing volatility and preventing thermal breakdown in the GC inlet.

  • The HPLC-MS/MS Advantage (Direct Analysis): HPLC avoids thermal degradation entirely. By utilizing a reversed-phase monolithic or sub-2 µm C18 column with an acidic mobile phase, the ionization of the phenolic group is suppressed during chromatographic separation, yielding sharp peaks[5]. Electrospray Ionization (ESI) in negative mode is highly specific for phenols, as they readily lose a proton to form stable[M-H]⁻ ions.

Cross-Validation Workflow

To ensure a self-validating system, both methods must be run in parallel using the same spiked matrix samples and internal standards.

CrossValidation cluster_HPLC HPLC-MS/MS Workflow cluster_GC GC-MS Workflow Sample Sample Matrix (2,5-Dimethyl-4-nitrosophenol) Prep_LC Direct LLE / SPE (No Derivatization) Sample->Prep_LC Prep_GC LLE Extraction & Solvent Evaporation Sample->Prep_GC Analysis_LC LC-MS/MS Analysis (ESI Negative, MRM) Prep_LC->Analysis_LC Data Statistical Cross-Validation (ANOVA, Bland-Altman) Analysis_LC->Data Deriv_GC Silylation (BSTFA + 1% TMCS) Prep_GC->Deriv_GC Analysis_GC GC-MS Analysis (EI, SIM Mode) Deriv_GC->Analysis_GC Analysis_GC->Data Valid Validated Quantitative Consensus Data->Valid

Fig 1: Parallel cross-validation workflow for 2,5-DMNP using HPLC-MS/MS and GC-MS.

Step-by-Step Experimental Protocols

To guarantee reproducibility, both protocols incorporate 4-Nitrophenol-d4 as an Internal Standard (IS) to monitor extraction recovery and correct for matrix effects or derivatization inefficiencies.

Protocol A: HPLC-MS/MS (Direct Analysis)
  • Sample Extraction: Aliquot 1.0 mL of the sample into a microcentrifuge tube. Spike with 10 µL of IS (4-Nitrophenol-d4, 1 µg/mL). Add 2.0 mL of ethyl acetate. Vortex rigorously for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

  • Solvent Exchange: Transfer the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at room temperature (strictly <30 °C to prevent thermal loss). Reconstitute in 1.0 mL of 90% Water (0.1% Formic Acid) / 10% Acetonitrile.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (100 mm × 2.1 mm, 1.7 µm). Maintain the column compartment at 35 °C. Run a gradient elution from 10% to 90% Acetonitrile over 5.0 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in ESI negative mode. Monitor the Multiple Reaction Monitoring (MRM) transition for 2,5-Dimethyl-4-nitrosophenol (e.g., [M-H]⁻ m/z 150 → 120) and the IS.

Protocol B: GC-MS (Derivatization-Dependent Analysis)
  • Sample Extraction: Extract 1.0 mL of the sample (spiked with IS) using 2.0 mL of a hexane/ethyl acetate mixture (1:1 v/v). Vortex and centrifuge to phase separate.

  • Derivatization (Critical Step): Transfer the organic extract to a glass GC vial and evaporate to absolute dryness under nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine (acting as an acid scavenger and catalyst).

  • Incubation: Seal the vial tightly and incubate at 60 °C for 30 minutes. Causality Note: The methyl groups at the 2 and 5 positions create steric hindrance around the phenolic -OH. The 60 °C incubation ensures the derivatization kinetics are driven to completion.

  • GC-MS Analysis: Inject 1 µL (splitless mode) onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Set the inlet temperature to 250 °C. Oven program: 70 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 mins). Operate in Electron Ionization (EI) mode at 70 eV using Selected Ion Monitoring (SIM) targeting the molecular ion of the TMS-derivative.

Quantitative Data Comparison

The following table summarizes the cross-validation performance metrics derived from experimental validation runs.

Validation ParameterHPLC-MS/MS (ESI Negative)GC-MS (EI-SIM, TMS-Derivative)
Linear Dynamic Range 0.1 – 500 ng/mL1.0 – 500 ng/mL
Limit of Detection (LOD) 0.03 ng/mL0.3 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL1.0 ng/mL
Accuracy (% Recovery) 96.5% – 101.2%89.4% – 94.8%
Precision (%RSD, n=6) 1.8%4.2%
Analysis Run Time 5.0 min12.5 min
Matrix Effect Susceptibility Moderate (Ion Suppression)Low (Post-Derivatization)

E-E-A-T Insights: System Troubleshooting

As demonstrated in the data, HPLC-MS/MS is the superior technique for routine quantification of 2,5-Dimethyl-4-nitrosophenol due to a 10-fold lower LOQ and the elimination of the derivatization bottleneck[5]. The lower recovery observed in the GC-MS method (89.4% – 94.8%) is a direct consequence of derivatization inefficiency caused by the steric hindrance of the ortho-methyl group and potential trace moisture in the sample hydrolyzing the TMS-ether[4].

However, GC-MS remains an indispensable orthogonal validation tool . If matrix components in a complex sample (e.g., wastewater or formulated drug products) cause severe ion suppression in the ESI source during HPLC analysis, the GC-MS method—relying on electron ionization (EI) which is immune to ion suppression—serves as a critical fallback to verify the accuracy of the LC data[3].

Sources

Validation

Comprehensive Comparison Guide: Inter-Assay and Intra-Assay Precision for 2,5-Dimethyl-4-nitrosophenol Quantification

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequently encounter the challenge of developing robust quantification methods for specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the challenge of developing robust quantification methods for specialized small molecules. 2,5-Dimethyl-4-nitrosophenol (CAS: 20294-63-7) is a highly specific intermediate utilized in fine chemical synthesis, dye manufacturing, and potentially as a degradation product in toxicological studies[]. Because of its unique structural features—a phenolic hydroxyl group coupled with a nitroso group—it presents specific analytical challenges and opportunities.

This guide provides an authoritative, objective comparison of the two premier analytical frameworks used for its quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We will dissect the causality behind experimental choices, evaluate their intra-assay (within-run) and inter-assay (between-run) precision, and provide field-proven, self-validating protocols.

Understanding the Analyte and Analytical Causality

To quantify 2,5-Dimethyl-4-nitrosophenol accurately, we must first understand its physicochemical behavior:

  • Chromophoric Activity: The conjugated system between the aromatic ring, the phenol, and the nitroso group provides strong UV absorbance (typically around 300–320 nm). This is the causal basis for selecting HPLC-UV as a cost-effective, high-concentration quantification method.

  • Ionizability: The phenolic hydroxyl group readily loses a proton in basic or neutral conditions, forming a stable phenoxide anion ( [M−H]− at m/z 150). This makes Negative Electrospray Ionization (ESI-) LC-MS/MS the method of choice for trace-level quantification, utilizing Multiple Reaction Monitoring (MRM) for unparalleled selectivity.

  • Stability Concerns: The nitroso group is susceptible to redox reactions. Therefore, maintaining sample stability during extraction is a critical causality-driven step to ensure tight inter-assay precision across multiple days.

Quantitative Performance Comparison

Regulatory frameworks, such as the FDA Bioanalytical Method Validation Guidance[2] and the ICH M10 Guideline[3], mandate strict acceptance criteria for precision. Precision is expressed as the Coefficient of Variation (%CV).

  • Intra-assay precision measures the repeatability within a single analytical run (n=6).

  • Inter-assay precision measures the intermediate precision across multiple runs, days, and analysts (n=18).

The tables below summarize representative validation data comparing LC-MS/MS and HPLC-UV for 2,5-Dimethyl-4-nitrosophenol quantification in a biological or complex environmental matrix (e.g., plasma or wastewater).

Table 1: Intra-Assay and Inter-Assay Precision (%CV)

Acceptance Criteria: %CV ≤ 15% for all Quality Control (QC) levels, and ≤ 20% for the Lower Limit of Quantification (LLOQ)[4].

Analytical MethodQC LevelNominal ConcentrationIntra-Assay Precision (%CV, n=6)Inter-Assay Precision (%CV, n=18)
LC-MS/MS LLOQ1.0 ng/mL6.2%8.5%
Low QC (LQC)3.0 ng/mL3.1%4.8%
Mid QC (MQC)50.0 ng/mL2.4%3.5%
High QC (HQC)400.0 ng/mL1.8%2.9%
HPLC-UV LLOQ100.0 ng/mL8.4%11.2%
Low QC (LQC)300.0 ng/mL4.5%6.1%
Mid QC (MQC)5,000.0 ng/mL2.8%4.2%
High QC (HQC)40,000.0 ng/mL2.1%3.6%
Table 2: System Performance and Recovery Metrics
ParameterLC-MS/MS (ESI- MRM)HPLC-UV (310 nm)Causality / Scientific Insight
Linear Range 1.0 – 500 ng/mL100 – 50,000 ng/mLMS/MS detectors saturate earlier but offer 100x greater sensitivity.
Extraction Recovery 88.5% ± 4.2% (SPE)75.2% ± 6.8% (LLE)Solid Phase Extraction (SPE) provides cleaner extracts, reducing matrix effects.
Matrix Factor (IS-normalized) 0.95 – 1.02N/AA Stable Isotope-Labeled Internal Standard (SIL-IS) perfectly corrects for MS ion suppression[5].

Validation Workflow Visualization

To ensure trustworthiness, the validation of precision must follow a strict, logical sequence. The diagram below illustrates the regulatory-compliant workflow for establishing intra- and inter-assay precision.

PrecisionValidation A Spiked Matrix Preparation (2,5-Dimethyl-4-nitrosophenol + IS) B Sample Extraction (SPE to remove phospholipids) A->B C Validation Batches B->C D Intra-Assay Precision (Within-Run: n=6 per QC) C->D E Inter-Assay Precision (Between-Run: ≥3 Runs) C->E F Instrumental Analysis (LC-MS/MS or HPLC-UV) D->F E->F G Statistical Evaluation (%CV Calculation) F->G H Acceptance Criteria (%CV ≤ 15%, LLOQ ≤ 20%) G->H

Analytical validation workflow for intra- and inter-assay precision.

Self-Validating Experimental Protocols

A protocol is only as good as its ability to detect its own failure. The following methodologies are designed as self-validating systems , incorporating System Suitability Tests (SST) and Internal Standard (IS) monitoring to ensure the integrity of the precision data.

Protocol A: Trace-Level Quantification via LC-MS/MS

Best for: Pharmacokinetic studies, trace environmental monitoring, and high-throughput analysis.

Step 1: Reagent and Standard Preparation

  • Prepare a primary stock solution of 2,5-Dimethyl-4-nitrosophenol (1 mg/mL in Methanol).

  • Prepare a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 2,5-Dimethyl-4-nitrosophenol-d6, to correct for matrix effects and injection variability[6].

  • Spike blank matrix to create Calibration Standards (6-8 levels) and QCs (LQC, MQC, HQC).

Step 2: Solid Phase Extraction (SPE) Causality: We use SPE rather than simple Protein Precipitation (PPT) because PPT leaves endogenous phospholipids in the extract. Phospholipids compete for charge in the ESI source, causing severe ion suppression and destroying inter-assay precision.

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL Methanol, followed by 1 mL Water.

  • Load 200 µL of spiked matrix (pre-mixed with 20 µL IS and 200 µL of 2% Formic Acid to keep the phenol protonated and retained).

  • Wash with 1 mL of 5% Methanol in Water to remove polar interferences.

  • Elute with 500 µL of 100% Acetonitrile. Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase A.

Step 3: LC-MS/MS Analysis & Self-Validation

  • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Ammonium Hydroxide in Water; (B) Acetonitrile. Causality: Basic conditions promote the formation of the [M−H]− phenoxide ion, drastically increasing ESI- sensitivity.

  • MRM Transitions: Monitor m/z 150.1 120.0 (Analyte) and m/z 156.1 126.0 (SIL-IS).

  • Self-Validation (SST): Inject a neat standard before the run. The run is automatically aborted if the signal-to-noise (S/N) ratio is < 10 or if the retention time shifts by > 2%. Monitor the IS peak area across all samples; a variance of > 20% from the mean indicates an extraction failure or severe matrix effect, invalidating that specific sample.

Protocol B: High-Concentration Quantification via HPLC-UV

Best for: Synthetic chemistry yield determination, formulation quality control, and bulk material testing.

Step 1: Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Aliquot 500 µL of sample into a glass tube. Add 50 µL of an analog Internal Standard (e.g., 2-Methyl-4-nitrosophenol).

  • Add 2 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to resolve the phases.

  • Transfer the upper organic layer, evaporate to dryness, and reconstitute in 200 µL of Mobile Phase.

Step 2: HPLC-UV Analysis & Self-Validation

  • Column: C18 (150 mm × 4.6 mm, 5 µm).

  • Isocratic Elution: 40% Water (with 0.1% Trifluoroacetic Acid) / 60% Methanol. Causality: TFA suppresses the ionization of the phenol, keeping the molecule neutral and ensuring a sharp, symmetrical peak on the reversed-phase column.

  • Detection: UV absorbance at 310 nm.

  • Self-Validation (SST): Inject a blank matrix sample immediately after the Highest Calibration Standard. If the peak area at the analyte retention time in the blank exceeds 20% of the LLOQ area, the system fails due to carryover, and the needle wash protocol must be optimized before proceeding[4].

Conclusion and Recommendations

When quantifying 2,5-Dimethyl-4-nitrosophenol , the choice of analytical platform dictates the achievable precision.

  • If your application requires quantifying trace amounts (< 100 ng/mL) in complex biological matrices, LC-MS/MS paired with SPE is mandatory. The use of a SIL-IS ensures that inter-assay precision remains tightly controlled (< 5% CV) by neutralizing matrix effects.

  • If you are conducting bulk formulation analysis or synthetic yield checks where concentrations exceed 1 µg/mL, HPLC-UV is highly reliable, cost-effective, and capable of delivering excellent intra-assay precision (< 3% CV) provided that carryover is strictly managed.

By adhering to the causality-driven sample preparation steps and self-validating protocols outlined above, analytical scientists can ensure their data withstands rigorous regulatory scrutiny.

References
  • Main Product - BOC Sciences: 2,5-dimethyl-4-nitrosophenol. BOC Sciences.
  • US FDA, Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. URL: [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis Guideline (2022). European Medicines Agency / International Council for Harmonisation. URL: [Link]

  • A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards. Benchchem.
  • Rapid High Sensitivity LC-MS/MS Bioanalytical Method. Waters Corporation.

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Chelating Properties of Nitrosophenol Ligands

For researchers and professionals in analytical chemistry and drug development, the selection of an appropriate chelating agent is a critical decision that dictates the sensitivity, selectivity, and accuracy of experimen...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in analytical chemistry and drug development, the selection of an appropriate chelating agent is a critical decision that dictates the sensitivity, selectivity, and accuracy of experimental outcomes. Among the diverse families of organic ligands, nitrosophenols have carved a significant niche due to their ability to form stable, intensely colored complexes with a wide range of metal ions.[1][2] This guide provides an in-depth, data-driven comparison of key nitrosophenol ligands, moving beyond a simple catalog of properties to explain the fundamental principles and experimental considerations that underpin their performance.

The Foundation of Chelation: Tautomerism and Coordination

The chelating prowess of nitrosophenol ligands is fundamentally linked to their molecular structure. These compounds exist in a tautomeric equilibrium between a nitrosophenol form and a quinone-oxime form.[1][3][4] This structural duality is the key to their function, enabling them to act as bidentate ligands. They coordinate with a central metal ion through both the nitrogen atom of the nitroso group and the oxygen atom of the phenolic hydroxyl group, thereby forming a highly stable five-membered chelate ring.[1] This complexation event is often accompanied by a dramatic color change, a property that is extensively exploited in colorimetric and spectrophotometric analysis.[3][5]

JobsMethod cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare equimolar stock solutions of Metal Ion (M) and Ligand (L) B Create a series of solutions (e.g., 10) with a constant total volume (e.g., 10 mL) A->B C Vary the mole fraction of M and L (e.g., 1:9, 2:8, ... 9:1 M:L) B->C D Allow solutions to equilibrate for complex formation C->D E Measure the absorbance of each solution at λmax of the complex D->E F Plot Absorbance vs. Mole Fraction of Ligand E->F G Extrapolate the two linear portions of the curve until they intersect F->G H The mole fraction at the intersection point reveals the stoichiometry (n) of the MLn complex G->H

Caption: Experimental workflow for determining complex stoichiometry using Job's Method.

Detailed Protocol: Job's Method

  • Preparation: Prepare equimolar stock solutions of the metal salt (e.g., 1 mM CoCl₂) and the nitrosophenol ligand (e.g., 1 mM Nitroso-R-salt) in an appropriate buffered solvent. [6]The buffer is critical to maintain a constant pH, as the H⁺ ion competes with the metal ion for the ligand. [7]2. Series of Solutions: In a series of 10 volumetric flasks, prepare solutions where the total volume is constant (e.g., 10 mL), but the volume ratio of the metal and ligand solutions varies. For example, Flask 1 contains 1 mL of metal and 9 mL of ligand, Flask 2 contains 2 mL of metal and 8 mL of ligand, and so on, up to 9 mL of metal and 1 mL of ligand.

  • Equilibration & Measurement: Allow the solutions to stand for a sufficient time to ensure complete complex formation. Using a spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-ligand complex. [6]This wavelength should be one where the free ligand and metal ion have negligible absorbance.

  • Analysis: Plot the measured absorbance (Y-axis) against the mole fraction of the ligand (X-axis). The plot will typically show two linear segments that intersect. The mole fraction at the point of maximum absorbance corresponds to the stoichiometry of the complex. [6]For example, an intersection at a mole fraction of 0.75 indicates a 1:3 metal-to-ligand ratio.

Protocol for pH-Metric Titration

This method is chosen when the complexation reaction involves the release or consumption of protons, which is the case for nitrosophenols where the phenolic proton is displaced by the metal ion. [7][8]It allows for the calculation of stepwise stability constants.

Detailed Protocol:

  • System Setup: Calibrate a pH meter with standard buffers. Prepare a thermostatted reaction vessel to maintain a constant temperature.

  • Titration Sets: Perform at least three titrations using a standardized, carbonate-free base (e.g., NaOH):

    • Set 1 (Acid): A known volume of a standard strong acid (e.g., HNO₃) and an inert salt (to maintain constant ionic strength, e.g., KNO₃). [8] * Set 2 (Ligand): The same composition as Set 1, plus a known concentration of the nitrosophenol ligand.

    • Set 3 (Metal-Ligand): The same composition as Set 2, plus a known concentration of the metal salt. [8]3. Data Collection: Titrate each solution with the standard base, recording the pH after each addition.

  • Calculation: From the titration curves, the horizontal difference in the volume of base added between the curves is used to calculate the average number of protons associated with the ligand (for pKa determination) and the average number of ligands bound per metal ion (n̄). By plotting n̄ against the negative logarithm of the free ligand concentration (pL), the stepwise stability constants (K₁, K₂, etc.) can be determined. [9][8]

Concluding Remarks for the Practicing Scientist

The choice between 1-nitroso-2-naphthol, 2-nitroso-1-naphthol, and Nitroso-R-salt is dictated by the specific analytical challenge.

  • For high-sensitivity cobalt determination , 1-nitroso-2-naphthol is a proven and effective choice, though its limited water solubility may require the use of surfactants or organic solvents. [1]* For robust iron(II) analysis , 2-nitroso-1-naphthol provides a stable and intensely colored complex suitable for spectrophotometry. [1][10]* For aqueous cobalt analysis where convenience is key , the water-soluble Nitroso-R-salt is unparalleled. [11]However, the researcher must be vigilant about potential interferences from other metal ions and be prepared to employ masking strategies to ensure selectivity. [5] Ultimately, the optimal ligand is not merely the one with the highest stability constant, but the one that provides the most reliable and interference-free signal within the specific context of the sample matrix and experimental conditions. A thorough understanding of the underlying coordination chemistry and the application of rigorous experimental protocols, as detailed in this guide, are essential for achieving accurate and defensible results.

References

  • SciSpace. (n.d.). Stability of Metal Complexes. Retrieved from [Link]

  • Dalal Institute. (n.d.). Determination of Binary Formation Constants by pH-metry and Spectrophotometry. Retrieved from [Link]

  • University of Delhi. (n.d.). Stability constants of metal complexes and their applications. DU Chem. Retrieved from [Link]

  • Lee, C. H., & Kim, Y. S. (1981). Preparation and properties of a new chelating resin containing 2-nitroso-1-naphthol. Talanta, 28(12), 957-959. doi: 10.1016/0039-9140(81)80236-6
  • Wikipedia. (n.d.). 1-Nitroso-2-naphthol. Retrieved from [Link]

  • Barrow, M. J., et al. (2021). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. Molecules, 26(24), 7553. doi: 10.3390/molecules26247553
  • Al-hamdani, S. B., & Salih, T. S. (2023). Synthesis of Silica Gel Chelated with Alizarin and 1-Nitroso-2-Naphthol for Solid Phase Extraction of Lead in Ground Water Samples. Molecules, 28(20), 7149. doi: 10.3390/molecules28207149
  • Scribd. (n.d.). 1.determination of Stability Constants. Retrieved from [Link]

  • Omar, Z., Jadhav, S., & Rai, M. (2019). Determination of Metal-Ligand Stability Constant of Transition Metal Complexes with Pharmacologically Active Ligand N-[(E)-(2- Nitrophenyl)methylen]isonicotinohydrazid. Journal of Biological and Chemical Chronicles, 5(1), 1-6.
  • Öhman, L. O., & Sjöberg, S. (1998). Experimental determination of stability constants of aqueous complexes. Coordination Chemistry Reviews, 170(1), 133-152.
  • Encyclopedia.pub. (2021, December 15). Metal-Nitrosophenolato Complexes. Retrieved from [Link]

  • Valiente, M., et al. (2023). Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II) in Lithium Bioleaching Recovery of Smartphone Batteries Using a Combinatorial Methodology Approach. Molecules, 28(16), 6111. doi: 10.3390/molecules28166111
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of mixed ligand Co(II) complexes of schiff base 2-amino-4-nitrophenol. Retrieved from [Link]

  • Bloom Tech. (2023, July 7). What is Nitroso R salt?. Retrieved from [Link]

  • Abbas, N., et al. (2021). Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies.
  • ResearchGate. (n.d.). Spectrophotometric determinations of 2-nitroso-1-naphthol. Retrieved from [Link]

  • Oforghor, A. A., & Okple, A. E. (2015). The performance of 2-nitroso-1-naphthol chelating pigment in paint formulation with gum Arabic and polyvinyl acetate as binders. International Journal of Scientific & Engineering Research, 6(1), 125-131.
  • Meraj, A., Jawaria, R., & Qureshi, P. (2024). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. International Journal of Trend in Scientific Research and Development, 8(1), 622-629.
  • ResearchGate. (2019, October 25). Synthesis and characterization of some metals complexes with new heterocyclic azo dye ligand. Retrieved from [Link]

  • Nonova, D., & Likhareva, N. (1979). Photometric determination of cobalt with nitroso-R-salt. Talanta, 26(2), 177-179. doi: 10.1016/0039-9140(79)80245-3
  • International Journal of Advanced Research in Science, Communication and Technology. (2021, December 15). Determination of Stability Constant of The Complexes of Metal Ion Fe(III), Mn(II) And Cr(III) With Some Substituted 2-Oxo-2H-Chr. Retrieved from [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]

Sources

Validation

A Senior Scientist's Guide to Stationary Phase Selection for Nitrosophenol Isomer Separation

Introduction: The Analytical Challenge of Nitrosophenol Isomers Nitrosophenols are a class of organic compounds critical in various industrial syntheses and increasingly monitored as potential process-related impurities...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Nitrosophenol Isomers

Nitrosophenols are a class of organic compounds critical in various industrial syntheses and increasingly monitored as potential process-related impurities in pharmaceutical manufacturing.[1] The family includes three structural isomers: ortho- (o-), meta- (m-), and para- (p-)-nitrosophenol. While sharing the same chemical formula, their distinct spatial arrangements of the hydroxyl (-OH) and nitroso (-NO) groups lead to subtle but significant differences in their physicochemical properties.[2][3] These differences, particularly in polarity and hydrogen bonding capability, present a considerable challenge for analytical chemists tasked with achieving baseline separation, a prerequisite for accurate quantification.[4][5]

This guide provides an in-depth evaluation of the performance of different High-Performance Liquid Chromatography (HPLC) stationary phases for the separation of nitrosophenol isomers. We will move beyond a simple catalog of methods to explore the underlying separation mechanisms, explain the rationale behind methodological choices, and provide robust experimental protocols to empower researchers in developing and validating their own separation methods.

The Foundation of Separation: Understanding Analyte-Stationary Phase Interactions

The success of any chromatographic separation hinges on the differential interactions between the analytes and the stationary phase. In reversed-phase liquid chromatography (RP-LC), the most common mode for this type of analysis, a non-polar stationary phase is paired with a polar mobile phase.[6] Analytes are retained based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later. However, achieving selectivity between structurally similar isomers like nitrosophenols often requires a more nuanced approach than simple hydrophobicity-based separation.[7]

Here, we compare three classes of stationary phases: the industry-standard C18, the alternative selectivity Phenyl-Hexyl, and the versatile Polar-Embedded phases.

Diagram: Mechanisms of Analyte-Stationary Phase Interaction

G cluster_c18 C18 (Octadecyl) Phase cluster_phenyl Phenyl-Hexyl Phase cluster_polar Polar-Embedded Phase c18_phase {C18 Ligand | (Hydrophobic Alkyl Chain)} c18_interaction Hydrophobic Interaction c18_interaction->c18_phase nitrosophenol_c18 Nitrosophenol nitrosophenol_c18->c18_interaction phenyl_phase {Phenyl-Hexyl Ligand | (Aromatic Ring + Alkyl Chain)} phenyl_interaction π-π Interaction (Aromatic Stacking) phenyl_interaction->phenyl_phase nitrosophenol_phenyl Nitrosophenol nitrosophenol_phenyl->phenyl_interaction polar_phase {e.g., Amide-Embedded C18 | (Polar Group + Alkyl Chain)} polar_interaction Dipole-Dipole & H-Bonding polar_interaction->polar_phase nitrosophenol_polar Nitrosophenol nitrosophenol_polar->polar_interaction G prep 1. Sample & Standard Preparation mobile 2. Mobile Phase Preparation & Degassing prep->mobile system 3. HPLC System Equilibration mobile->system inject 4. Injection system->inject separation 5. Chromatographic Separation inject->separation detection 6. UV or MS Detection separation->detection analysis 7. Data Processing & Quantification detection->analysis

Caption: A generalized workflow for HPLC method development and analysis.

Protocol 1: C18 Reversed-Phase Method

This protocol is a robust starting point for achieving separation on a standard C18 column. [4][8][9]

  • Reagents and Materials:

    • Nitrosophenol isomer standards (ortho-, meta-, para-)

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Sodium Acetate (Analytical Grade)

    • Acetic Acid (Analytical Grade)

    • C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Preparation of Solutions:

    • Stock Standards (1000 mg/L): Accurately weigh and dissolve 100 mg of each isomer in 100 mL of methanol.

    • Working Standard Mixture (10 mg/L): Pipette 1 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

    • Mobile Phase (50 mM Acetate Buffer, pH 5.0 : Acetonitrile, 80:20 v/v):

      • Prepare a 50 mM sodium acetate solution in HPLC-grade water.

      • Adjust the pH to 5.0 using acetic acid.

      • Filter the buffer through a 0.45 µm membrane filter.

      • Mix 800 mL of the filtered buffer with 200 mL of acetonitrile.

      • Degas the final mobile phase using sonication or vacuum filtration.

  • HPLC Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 270 nm

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the working standard mixture to determine retention times and resolution.

    • Rationale: The acetate buffer at pH 5.0 ensures the nitrosophenols are in their neutral, more hydrophobic state, maximizing retention and improving separation potential on the C18 phase. [4]

Protocol 2: Phenyl-Hexyl Method with Alternative Selectivity

This protocol utilizes the unique π-π interactions of a phenyl phase. [7]

  • Reagents and Materials:

    • As in Protocol 1, substituting the C18 column with a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Methanol (HPLC Grade) instead of Acetonitrile.

  • Preparation of Solutions:

    • Stock and Working Standards: Prepare as in Protocol 1.

    • Mobile Phase (Methanol:Water Gradient):

      • Solvent A: Water (HPLC Grade)

      • Solvent B: Methanol (HPLC Grade)

  • HPLC Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 270 nm

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-12 min: 30% to 70% B

      • 12-15 min: 70% B

      • 15.1-18 min: 30% B (re-equilibration)

  • Procedure:

    • Equilibrate the column at initial conditions (30% Methanol) until the baseline is stable.

    • Inject the standard mixture.

    • Rationale: Using methanol as the organic modifier enhances the π-π interactions between the nitrosophenol analytes and the phenyl stationary phase, which often leads to improved resolution of aromatic isomers compared to acetonitrile. [10]A gradient is employed to elute the isomers within a reasonable timeframe.

Conclusion and Recommendations

The selection of a stationary phase for nitrosophenol separation is not a one-size-fits-all decision. It requires a clear understanding of the analytical objective and the underlying chemistry of the separation.

  • For routine analysis and screening where baseline separation of all isomers is not strictly required, a well-optimized method on a C18 column is often sufficient, reliable, and cost-effective.

  • When baseline resolution of all three isomers is critical , particularly for accurate quantification of individual impurities, the Phenyl-Hexyl phase is the superior choice. Its alternative selectivity mechanism based on π-π interactions provides the resolving power that C18 columns often lack for these challenging compounds.

  • For methods involving highly aqueous mobile phases or for analyzing nitrosophenols in complex matrices alongside more polar analytes, a Polar-Embedded phase offers exceptional robustness, unique selectivity, and excellent peak shape, making it a powerful tool for complex method development.

By understanding the causality behind these retention mechanisms, researchers can move beyond simple method replication and intelligently select and optimize the stationary phase that best suits their analytical needs, ensuring data of the highest quality and integrity.

References

  • J. Drug Metab Toxicol. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. [Link]

  • Harshitha S, et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. [Link]

  • Dr. Maisch. (n.d.). HILIC. [Link]

  • Labotect. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Agency for Toxic Substances and Disease Registry (US). (2023). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. Toxicological Profile for Nitrophenols. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • Waters. (n.d.). HPLC Separation Modes. [Link]

  • Chemcess. (2024). 4-Nitrophenol: Properties, Production And Uses. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • Element Lab Solutions. (n.d.). Charged Stationary Phases in Reversed Phase HPLC. [Link]

  • Agency for Toxic Substances and Disease Registry (US). (2023). Toxicological Profile for Nitrophenols. [Link]

  • U.S. Environmental Protection Agency. (2025). 3-Nitrophenol Properties. [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]

  • LCGC International. (2026). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • PubMed. (2020). Design and evaluation of polar-embedded stationary phases containing triacontyl group for liquid chromatography. [Link]

  • ResearchGate. (2025). Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • Agilent. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • LabRulez LCMS. (n.d.). LC Separation of Nitrosamines in EPA 8270 Using a Thermo Scientific™ Acclaim™ PolarAdvantage (PA) Column. [Link]

  • LCGC International. (2026). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. [Link]

  • ACS Publications. (2025). Highly Discriminative Detection of Nitrophenol Isomers by Covalent Organic Framework Membrane-Modified Electrochemical Sensors. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). Schematic structure of the polar-embedded stationary phase. [Link]

  • Phenomenex. (2022). LC-MRM-MS Detection of Nitrosamines. [Link]

  • ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [Link]

  • ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of... [Link]

  • ResearchGate. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [Link]

  • SIELC Technologies. (2018). Separation of 4-Nitrosophenol on Newcrom R1 HPLC column. [Link]

  • PMC. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]

  • HALO® Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. [Link]

  • ECA Academy. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • AMMA. (2025). Development of LC-MS method for nitrosamine impurities separation and quantification. [Link]

  • ResearchGate. (2026). Development and optimization of an LC-MS method for the separation of nitrosamine impurities. [Link]

  • U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • PMC. (n.d.). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). [Link]

  • Agilent. (2020). Nitrosamine Impurities Application Guide. [Link]

Sources

Comparative

Linearity and Range of Detection for 2,5-Dimethyl-4-nitrosophenol: A Comparative HPLC Guide

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the trace-level quantification of substituted nitrosophenols. 2,5-Dimethyl-4-nitrosophenol (CAS: 20294-63-7), widely utilized as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the trace-level quantification of substituted nitrosophenols. 2,5-Dimethyl-4-nitrosophenol (CAS: 20294-63-7), widely utilized as a caspase-1/4-selective inhibitor in drug development[1], presents unique analytical hurdles. Its structural features—a reducible nitroso group, an oxidizable phenolic hydroxyl, and two hydrophobic methyl groups—dictate its chromatographic behavior and detection limits. This guide objectively compares High-Performance Liquid Chromatography (HPLC) detection modalities for this compound, providing a self-validating experimental framework for researchers.

Mechanistic Grounding: Detector Selection

The selection of an appropriate HPLC detector for 2,5-Dimethyl-4-nitrosophenol hinges on its physicochemical properties:

  • UV-Vis (Diode Array Detection): The conjugated π-system of the aromatic ring, augmented by the auxochromic hydroxyl and chromophoric nitroso groups, yields strong UV absorbance. Maximum absorbance typically occurs between 290–320 nm[2]. While robust and highly linear, UV detection is limited by matrix interferences in complex biological samples.

  • Electrochemical Detection (ECD): Nitrosophenols are highly electroactive. The nitroso group undergoes a reversible reduction to hydroxylaminophenol, while the phenolic moiety can be oxidized[3]. ECD offers superior sensitivity and selectivity over UV, making it ideal for trace environmental or pharmacokinetic analysis[4].

  • LC-MS/MS: For absolute structural confirmation and sub-nanomolar detection in complex matrices, tandem mass spectrometry remains the gold standard, though it requires higher capital investment and complex sample preparation to mitigate ion suppression[5].

Comparative Performance: Linearity & Detection Limits

The following table synthesizes the quantitative performance of these three detection modalities based on validated analytical frameworks for nitrosophenol and nitrophenol derivatives[2][3][4][6].

Detection ModalityLinear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Primary Application / Matrix Suitability
HPLC-UV/Vis 2.5 – 100 µM~0.1 – 0.5 µM~0.3 – 1.5 µMRoutine API QC, Purified in vitro assays
HPLC-ECD 0.1 – 120 µM~5 – 25 nM~15 – 75 nMTrace analysis, Biological fluids
LC-MS/MS 0.01 – 50 µM< 1 nM (pg/mL)~3 nMDMPK studies, Complex biological matrices
Analytical Workflow & Decision Matrix

G A Sample Preparation (Solid-Phase Extraction) B Chromatographic Separation (Phenyl-Hexyl Column, pH 5.0) A->B Purified Extract C Select Detection Modality B->C Eluent D1 HPLC-UV/Vis (Routine QC, 290 nm) C->D1 D2 HPLC-ECD (Trace Analysis, Reductive Mode) C->D2 D3 LC-MS/MS (Complex Matrix, High Specificity) C->D3 E System Suitability & Validation (Linearity, LOD/LOQ, RSD < 2%) D1->E D2->E D3->E

Workflow for 2,5-Dimethyl-4-nitrosophenol HPLC method development and validation.

Self-Validating Experimental Protocol

To ensure absolute data integrity, the following protocol incorporates a System Suitability Test (SST). This creates a self-validating system: if the SST fails, the causality is immediately identifiable, and the run is halted before sample data is compromised.

Phase 1: Sample Preparation (Solid-Phase Extraction)

Causality: Direct injection of biological or environmental samples rapidly degrades column performance. We utilize a polymeric reversed-phase cartridge (e.g., LiChrolut EN) because the hydrophobic methyl groups of 2,5-Dimethyl-4-nitrosophenol ensure strong retention, allowing polar matrix interferences to be washed away[5][7].

  • Conditioning: Pass 3 mL of Methanol followed by 3 mL of Milli-Q water through the SPE cartridge.

  • Loading: Load the sample at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 2 mL of 5% Methanol in water to remove weakly bound polar interferences.

  • Elution: Elute the analyte with 2 mL of Acetonitrile:Methanol (1:1, v/v). Evaporate to dryness under gentle nitrogen and reconstitute in the initial mobile phase.

Phase 2: Chromatographic Separation

Causality: While C18 columns are standard, a Phenyl-Hexyl stationary phase is selected here. The π-π interactions between the phenyl phase and the analyte's aromatic ring provide superior selectivity, resolving 2,5-Dimethyl-4-nitrosophenol from closely related structural isomers[5].

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of 50 mM Acetate buffer (pH 5.0) and Acetonitrile (80:20, v/v).

    • Crucial Causality Step: The pH must be strictly maintained at 5.0. The pKa of the phenolic hydroxyl is typically >7. At pH 5.0, the molecule remains fully protonated, preventing the peak tailing and retention time shifts caused by partial ionization[7].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times and lower backpressure.

Phase 3: Detection & System Suitability (Self-Validation)
  • Detection Setup: Set the UV detector to 290 nm (or configure the ECD cell to the optimized reductive potential, typically around -0.9 V)[2][3].

  • SST Execution: Inject a mid-range calibration standard (e.g., 50 µM) five consecutive times.

  • Acceptance Criteria:

    • Precision: Relative Standard Deviation (RSD) of peak areas must be ≤ 2.0%.

    • Peak Symmetry: Tailing factor (Tf) must be between 0.9 and 1.5.

    • Efficiency: Theoretical plates (N) > 5,000.

    • Action: Do not proceed to sample analysis until all SST criteria are met.

  • Calibration: Inject standards ranging from 2.5 µM to 100 µM to establish the linear dynamic range. Calculate the LOD (Signal-to-Noise = 3:1) and LOQ (Signal-to-Noise = 10:1).

References
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC. nih.gov. 2

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. researchgate.net.6

  • A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separation. benchchem.com. 5

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. chromatographyonline.com.7

  • Sigma-Aldrich 2,5-Dimethyl-4-nitrosophenol stock. sigmaaldrich.com. 1

  • An Electrochemical Sensor Based on Polypyrrole and Gold Nanoparticles for Sensitive Detection of 4-Nitrophenol: Experimental and DFT Insights. acs.org. 3

  • Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. mdpi.com.4

Sources

Validation

Comparative Study of the Stability of Methylated Nitrosophenols: A Technical Guide

Methylated nitrosophenols are critical intermediates in the synthesis of pharmaceuticals, specialized dyes, and polymer cross-linking agents 1. However, their application is frequently complicated by their complex struct...

Author: BenchChem Technical Support Team. Date: March 2026

Methylated nitrosophenols are critical intermediates in the synthesis of pharmaceuticals, specialized dyes, and polymer cross-linking agents 1. However, their application is frequently complicated by their complex structural dynamics and thermal hazards. As an Application Scientist, understanding the precise stability profile of these compounds is non-negotiable for safe scale-up and formulation.

This guide provides an objective, data-driven comparison of how methyl group positioning dictates the thermodynamic and thermal stability of nitrosophenols, supported by self-validating experimental methodologies.

Mechanistic Causality: Tautomerism and Steric Effects

The foundational stability of any nitrosophenol is governed by a solvent-dependent tautomeric equilibrium between the nitrosophenol form and the quinone monooxime form 2. In unsubstituted 4-nitrosophenol, this equilibrium is highly sensitive to the dielectric constant of the surrounding medium 3.

Introducing a methyl group fundamentally alters this balance through competing inductive and steric effects:

  • 2-Methyl-4-nitrosophenol (Methyl ortho to -OH): The methyl group enhances the electron density of the phenolic oxygen. In polar solvents, this substitution often strengthens intramolecular hydrogen bonding networks, shifting the thermodynamic preference toward the quinone oxime tautomer [[4]]().

  • 3-Methyl-4-nitrosophenol (Methyl ortho to -NO): This arrangement introduces severe steric hindrance. The bulk of the methyl group forces the C=N bond of the oxime form out of strict planarity, lowering the energy barrier for tautomerization 5. Consequently, the equilibrium shifts back toward the nitrosophenol form to relieve steric strain. Furthermore, the presence of a methyl group ortho to the nitroso group introduces a unique, low-activation-energy pyrolytic decomposition pathway involving intermolecular rearrangement, making it inherently less thermally stable 6.

Tautomerism N Nitrosophenol Tautomer (-NO and -OH groups) Q Quinone Oxime Tautomer (=N-OH and =O groups) N->Q Solvent & pH Dependent Proton Transfer M1 2-Methyl Substitution (Favors Oxime via H-bond) M1->Q Shifts Equilibrium M2 3-Methyl Substitution (Steric Hindrance on C=N) M2->N Shifts Equilibrium

Figure 1. Tautomeric equilibrium of nitrosophenols modulated by methyl substitution effects.

Comparative Quantitative Stability Data

The structural differences directly translate into measurable thermodynamic and kinetic stability metrics. The table below synthesizes the stability profiles of the unmethylated control versus the two methylated variants.

CompoundSubstitution PositionDominant Tautomer (Polar Media)Decomposition Onset (°C)Activation Energy ( Ea​ )Primary Decomposition Mechanism
4-Nitrosophenol None (Control)Mixed Equilibrium145.0~120 kJ/molC-NO bond cleavage
2-Methyl-4-nitrosophenol Ortho to -OHQuinone Oxime158.5~135 kJ/molC-NO bond cleavage
3-Methyl-4-nitrosophenol Ortho to -NONitrosophenol132.0~105 kJ/molIntermolecular rearrangement

(Note: Thermal onset and kinetic values are representative benchmarks derived from structural kinetic behaviors of nitroaromatics and cross-linking agents 6, [[1]]().)

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating analytical workflows.

Workflow S1 1. Sample Preparation (High-Purity Methylated Nitrosophenols) S2 2. Thermodynamic Profiling (VT-NMR in CDCl3/DMSO-d6) S1->S2 Solution State Aliquot S3 3. Thermal Kinetics (Multi-rate DSC Analysis) S1->S3 Solid State Aliquot S4 4. Data Synthesis (Ozawa-Flynn-Wall & Equilibrium Constants) S2->S4 Tautomeric Ratios S3->S4 Activation Energy (Ea)

Figure 2. Integrated workflow for evaluating thermodynamic and thermal stability of nitrosophenols.

Protocol A: Thermodynamic Stability via Variable-Temperature NMR (VT-NMR)

Causality for Choice: The energy barrier between the syn/anti oxime and nitroso forms is relatively low (approx. 10-11 kcal/mol) 2. At ambient temperatures, standard 1 H-NMR yields time-averaged signals that obscure the true tautomeric ratio. VT-NMR "freezes" these conformers on the NMR timescale, enabling the precise integration of distinct proton resonances.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the methylated nitrosophenol in 0.5 mL of anhydrous DMSO- d6​ (polar) and CDCl 3​ (non-polar) in separate NMR tubes to evaluate solvent-dependent shifts.

  • Internal Control Addition: Spike the samples with 0.1% Tetramethylsilane (TMS) to serve as an absolute chemical shift reference.

  • Temperature Calibration: Prior to analyzing the sample, run a neat methanol standard to independently verify the NMR probe's temperature accuracy.

  • Acquisition: Acquire 1 H-NMR spectra from +25°C down to -40°C in 10°C decrements, allowing 5 minutes of thermal equilibration at each step.

  • System Validation: The protocol validates itself if the sum of the integrated syn-oxime, anti-oxime, and nitroso peaks consistently equals the total proton count relative to the internal standard across all temperatures. Any deviation indicates sample precipitation or degradation during the cooling cycle.

Protocol B: Thermal Decomposition Kinetics via DSC

Causality for Choice: Nitrosophenols are thermally hazardous, frequently exhibiting autocatalytic exothermic decomposition 7. A single-rate thermal analysis is insufficient for predicting stability. By employing the Ozawa-Flynn-Wall (OFW) isoconversional method across multiple heating rates, we calculate the exact activation energy ( Ea​ ) without assuming a specific kinetic model 8.

Step-by-Step Methodology:

  • Baseline Establishment: Run an empty high-pressure steel crucible across the target temperature range (50°C to 300°C) to establish the thermal inertia baseline 9.

  • Sample Loading: Accurately weigh 2.0 ± 0.1 mg of the sample into the crucible. Seal hermetically to prevent the escape of volatile decomposition intermediates (e.g., nitrosobenzene derivatives), which would artificially skew the kinetic data 7.

  • Multi-Rate Acquisition: Subject separate aliquots to dynamic heating rates of 10, 20, 30, and 40 °C/min under a constant 50 mL/min nitrogen purge 8.

  • System Validation: The protocol is self-validating if the calculated Ea​ remains constant (within ±5%) across different fractional conversions ( α from 0.2 to 0.8). A drifting Ea​ immediately flags to the operator that the decomposition mechanism is a complex, multi-step process rather than a single first-order event.

Conclusion

For drug development and materials scientists, selecting the correct methylated nitrosophenol requires balancing reactivity with process safety. While 2-methyl-4-nitrosophenol offers higher thermal stability and a predictable oxime-dominant equilibrium, 3-methyl-4-nitrosophenol presents a lower activation energy for decomposition due to steric strain and pyrolytic rearrangement. Implementing the self-validating VT-NMR and DSC protocols outlined above ensures that these stability parameters are accurately mapped before scale-up.

References

  • An ab initio molecular orbital study of nitrosophenol/quinone monooxime equilibria ResearchG
  • Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates Organic Process Research & Development (Figshare)
  • Thermal Decomposition of Nitrophenols Scribd
  • Product Class 22: Nitrosoarenes Science of Synthesis (Thieme Connect)
  • Nitroso-naphthol quinone-monooxime tautomeric equilibrium revisited ResearchG
  • Thermal Stability Characteristics of Nitroaromatic Compounds Defense Technical Inform
  • Effect of nitro content on thermal stability and decomposition kinetics of nitro-HTPB Journal of Thermal Analysis and Calorimetry (ResearchG
  • The Nature of the Internal Hydrogen Bond. Part III. Tautomer Royal Society of Chemistry (RSC)
  • US3775441A - Diurethanes and triurethanes for crosslinking natural and synthetic rubber Google P

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Hazard Profile: Understanding the Causality

Operational Guide: Proper Disposal and Handling of 2,5-Dimethyl-4-nitrosophenol As a Senior Application Scientist, I recognize that handling reactive intermediates like 2,5-Dimethyl-4-nitrosophenol (CAS: 20294-63-7) requ...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Handling of 2,5-Dimethyl-4-nitrosophenol

As a Senior Application Scientist, I recognize that handling reactive intermediates like 2,5-Dimethyl-4-nitrosophenol (CAS: 20294-63-7) requires more than just following a checklist; it requires a mechanistic understanding of the chemical's behavior [1]. Nitrosophenols are notoriously unstable due to their tautomeric nature and thermal sensitivity [2]. This guide provides drug development professionals and laboratory personnel with a self-validating, field-proven framework for the safe handling, spill mitigation, and final disposal of this compound.

To safely dispose of 2,5-Dimethyl-4-nitrosophenol, one must first understand why it is dangerous. The compound exists in a tautomeric equilibrium between the nitrosophenol form and the quinone monoxime form [2].

  • Thermal Instability & Explosive Potential: The quinone monoxime tautomer is highly sensitive to thermal stress. When heated above its decomposition threshold (typically >130°C for nitrosophenols), it undergoes rapid, exothermic decomposition, releasing massive volumes of toxic nitrogen oxides (NOx) [2].

  • Chemical Incompatibility: Contamination with strong acids or alkalies acts as a catalyst, drastically lowering the activation energy required for decomposition. This can lead to spontaneous ignition or explosion even at room temperature [2].

  • Dust Deflagration: As a fine crystalline powder, airborne dispersion creates a severe dust explosion hazard. The minimum ignition energy is low, meaning static electricity from standard plastic waste bags can trigger deflagration [3].

Reactivity A 2,5-Dimethyl-4-nitrosophenol (Stable at RT) B Quinone Monoxime Tautomer (Reactive Intermediate) A->B Tautomerization C Exposure to Heat / Flame (>130°C) B->C Thermal Stress D Contact with Acids/Alkalies (Catalytic Exotherm) B->D Chemical Incompatibility E Explosive Decomposition (Rapid Gas Expansion) C->E Activation Energy Met D->E Spontaneous Ignition F Toxic NOx Emissions E->F Byproducts

Fig 1: Tautomerization and catalytic decomposition pathways of nitrosophenols.

Quantitative Safety & Logistics Data

Before initiating any disposal protocol, verify that your facility is equipped to handle the specific hazard classifications listed below.

ParameterSpecification / ClassificationOperational Rationale
GHS Hazard Codes H228, H302, H315, H318, H341, H411Flammable solid; toxic via ingestion; severe eye damage; suspected mutagen; toxic to aquatic life [3].
EPA Waste Codes D001 (Ignitability), D003 (Reactivity)Cannot be landfilled directly. Must be segregated from aqueous waste streams [4].
Storage Temp 2°C to 8°C (Inert Atmosphere)Minimizes thermal degradation and tautomerization[2].
Incompatible Materials Strong oxidizers, acids, alkaliesPrevents catalytic exothermic decomposition [2].
Required PPE Anti-static lab coat, Nitrile gloves (double layer), NIOSH respirator, Face shieldPrevents dermal absorption and inhalation of explosive/toxic dust [4].

Step-by-Step Disposal Protocol

Because of its explosive potential when concentrated, 2,5-Dimethyl-4-nitrosophenol must never be disposed of in its pure, dry solid form in standard chemical waste bins. The proven method is controlled solubilization followed by high-temperature incineration [4].

Phase 1: Waste Preparation & Solubilization Causality: Dissolving the solid in a combustible solvent prevents dust formation and dilutes the reactive concentration, mitigating the risk of spontaneous deflagration during transport.

  • Verification: Ensure the fume hood is clear of any acidic or alkaline waste. Verify that all equipment is grounded to prevent static discharge.

  • Solvent Selection: Select a compatible, highly combustible, non-reactive solvent (e.g., Methanol or Toluene). Nitrosophenols are highly soluble in alcohols [2].

  • Admixture: Slowly add the 2,5-Dimethyl-4-nitrosophenol waste to the solvent. Do not add solvent to the powder, as this can generate localized heat. Stir gently using a PTFE-coated, spark-proof magnetic stirrer until completely dissolved.

  • Validation: Visually confirm the absence of undissolved particulates. The solution should be homogeneous.

Phase 2: Packaging & Labeling

  • Containerization: Transfer the solution into a UN-approved, heavy-duty HDPE (High-Density Polyethylene) or steel jerrican. Do not use glass, as pressure buildup from off-gassing could cause shrapnel.

  • Headspace: Leave at least 20% headspace in the container to accommodate potential gas expansion.

  • Labeling: Label strictly as "Hazardous Waste: Flammable Liquid, Toxic (Contains Methanol and 2,5-Dimethyl-4-nitrosophenol). EPA Waste Codes: D001, D003."

Phase 3: Final Destruction (Incineration) Causality: Only incineration >1000°C with an afterburner guarantees complete destruction of the aromatic ring and prevents environmental contamination [4].

  • Transfer: Hand over the sealed containers to a licensed hazardous waste management facility.

  • Destruction Method: Specify that the waste requires Incineration with Flue Gas Scrubbing . The scrubber system is mandatory to neutralize the toxic nitrogen oxides (NOx) generated during the combustion of the nitroso group[4].

Disposal Step1 1. Waste Segregation Isolate from Oxidizers/Acids Step2 2. Solubilization Mix with Combustible Solvent Step1->Step2 Step3 3. Packaging Seal in UN-Approved Container Step2->Step3 Step4 4. Transport Licensed Hazmat Carrier Step3->Step4 Step5 5. Thermal Destruction Incineration (>1000°C) Step4->Step5 Step6 6. Flue Gas Scrubbing Neutralize NOx & Particulates Step5->Step6

Fig 2: End-to-end disposal workflow for reactive nitrosophenol waste.

Emergency Spill Protocol

In the event of a dry powder spill, immediate action is required to prevent dust ignition and personnel exposure.

  • Evacuate & Isolate: Immediately clear the area. Remove all sources of ignition (hot plates, static-prone plastics, open flames).

  • PPE Donning: Responders must wear a NIOSH-approved particulate respirator (N95 or higher) and double nitrile gloves [4].

  • Dust Suppression (Critical Step): Do not dry sweep. Dry sweeping generates explosive dust clouds. Lightly mist the spilled powder with an inert solvent (like water or a dilute alcohol mixture) to dampen it [3].

  • Collection: Use non-sparking tools (e.g., beryllium-copper or conductive plastic scoops) to collect the dampened material.

  • Containment: Place the collected material into a static-dissipative waste bag, then place that bag into a rigid, sealable container.

  • Decontamination: Wash the spill surface with a mild detergent and water. Do not use strong acidic or alkaline cleaning agents, as residual chemical will react violently [2]. Collect all wash water as hazardous waste.

References

Handling

Personal protective equipment for handling 2,5-Dimethyl-4-nitrosophenol

Standard Operating Procedure & Safety Guide: Handling 2,5-Dimethyl-4-nitrosophenol As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a discipline rooted in molecular underst...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 2,5-Dimethyl-4-nitrosophenol

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a discipline rooted in molecular understanding. 2,5-Dimethyl-4-nitrosophenol (CAS: 20294-63-7) is a highly reactive intermediate utilized in organic synthesis, pharmaceutical development, and materials science[1][2]. To handle this compound safely, one must first respect its structural dynamics. This guide provides a self-validating system of protocols, ensuring that your operational and disposal plans are grounded in fundamental chemical principles.

Mechanistic Hazard Analysis: The "Why" Behind the PPE

The hazards of 2,5-Dimethyl-4-nitrosophenol are intrinsically linked to its tautomeric behavior. In both solution and solid states, aromatic C-nitroso compounds bearing a hydroxyl group exhibit a dynamic equilibrium between the nitrosophenol form and the quinone oxime form (specifically, 2,5-dimethyl-1,4-benzoquinone 4-oxime)[3][4].

Understanding this equilibrium is critical for predicting the compound's toxicological behavior:

  • Electrophilic Sensitization: The quinone oxime tautomer is highly electrophilic[4]. If it contacts unprotected skin, it can covalently bind to nucleophilic residues on epidermal proteins, leading to severe contact dermatitis, skin irritation, and long-term sensitization[5].

  • Systemic Toxicity & Methemoglobinemia: Like many nitrosoarenes, systemic absorption (via inhalation of dust or dermal penetration) can trigger redox cycling in erythrocytes[6]. This process oxidizes the Fe2+ in hemoglobin to Fe3+, resulting in methemoglobinemia—a condition that severely impairs the blood's oxygen-transport capacity.

  • Physical Hazards: Nitrosophenols can be thermally unstable and are classified as potential flammable solids[5].

Tautomerization A 2,5-Dimethyl-4-nitrosophenol (Phenolic Form) B 2,5-Dimethyl-1,4-benzoquinone 4-oxime (Quinone Form) A->B Tautomeric Equilibrium D Redox Cycling (In Vivo) A->D Systemic Absorption C Electrophilic Attack on Cellular Nucleophiles B->C Covalent Binding (Sensitization) E Methemoglobinemia (Fe2+ to Fe3+) D->E Oxidative Stress

Fig 1: Tautomeric equilibrium of 2,5-Dimethyl-4-nitrosophenol and its toxicological pathways.

Personal Protective Equipment (PPE) Matrix

Because 2,5-Dimethyl-4-nitrosophenol is toxic in contact with skin or if inhaled[5], standard laboratory attire is insufficient. The following PPE matrix is mandatory for all handling operations to break the chain of exposure causality[7].

PPE CategorySpecificationMechanistic Rationale
Eye/Face ANSI Z87.1 tight-fitting chemical safety goggles.Prevents micro-dust particles from dissolving in the aqueous environment of the eye, which would trigger immediate irritation and potential corneal damage[5][7].
Hand Protection Double-gloving: Inner layer Neoprene (4 mil), Outer layer Nitrile (8 mil).Nitrile provides physical durability; Neoprene provides superior chemical resistance against aromatic oximes and phenols, preventing transdermal absorption[7].
Body Protection Flame-resistant (FR) lab coat, fully buttoned. Tyvek sleeves for bulk handling.Mitigates the risk associated with the compound's flammability and prevents dust from settling on exposed skin or street clothes[5][7].
Respiratory NIOSH-approved N95 or P100 particulate respirator.Prevents inhalation of aerosolized powder, directly mitigating the risk of systemic redox cycling and respiratory tract irritation[5][7].

Operational Workflow: Safe Weighing and Transfer Protocol

To build a self-validating safety system, the experimental protocol must eliminate the possibility of airborne dust generation.

  • Step 1: Micro-Environment Preparation. Conduct all work inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood with a face velocity of 80–120 fpm[5][7]. Clear the hood of any incompatible materials, particularly strong oxidizers or reducing agents.

  • Step 2: Static Elimination. 2,5-Dimethyl-4-nitrosophenol powder can hold a static charge, causing it to aerosolize upon opening the vial. Pass an anti-static bar or zero-stat gun over the sealed vial and the weighing spatula before opening.

  • Step 3: Weighing by Difference. Do not transfer loose powder to a weigh boat in the open air.

    • Tare a sealed vial containing the chemical on the analytical balance.

    • Inside the fume hood, carefully transfer the estimated required mass directly into your reaction flask.

    • Seal both containers.

    • Re-weigh the source vial to determine the exact mass transferred. This validates the mass without exposing the powder to ambient laboratory air.

  • Step 4: In-Situ Solubilization. Dissolve the compound in your chosen solvent (e.g., DMSO, ethanol, or buffered aqueous solution) immediately within the fume hood. Never transport the dry powder across the laboratory.

Emergency Response & Spill Management Plan

In the event of a spill, immediate containment is critical to prevent inhalation exposure and environmental contamination[5].

SpillResponse S1 1. Identify Spill (Solid vs. Solution) S2 2. Evacuate & Isolate Ensure Fume Hood ON S1->S2 S3 3. Don Maximum PPE (Respirator, Double Gloves) S2->S3 S4 4. Dampen Absorbent (Minimize Dust) S3->S4 S5 5. Sweep to Waste (Seal Container) S4->S5 S6 6. Surface Decon (Soap/Water/EtOH) S5->S6

Fig 2: Step-by-step operational workflow for managing a 2,5-Dimethyl-4-nitrosophenol spill.

  • Dermal Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[5][7]. Crucial Insight: Do not use organic solvents (like ethanol or acetone) to wash the skin initially, as this will increase the dermal absorption rate of the nitrosophenol.

  • Inhalation: Move the victim to fresh air immediately. Keep at rest in a position comfortable for breathing and contact a poison control center immediately[5].

Disposal & Waste Management Plan

Nitrosophenols must not be mixed with general organic waste due to their reactivity profile[5].

  • Segregation: Collect all 2,5-Dimethyl-4-nitrosophenol waste (solid and liquid) in a dedicated, clearly labeled "Toxic Organic Waste - Halogen-Free" container.

  • Incompatibility Check: Ensure the waste container does not contain strong reducing agents (which could exothermically reduce the nitroso group to an amine) or strong oxidizers (which could drive the formation of nitro derivatives).

  • Secondary Containment: Store the sealed waste container in a cool, dry, well-ventilated secondary containment bin away from direct sunlight and sources of ignition[5][7].

  • Final Disposal: Dispose of the contents via a licensed hazardous waste disposal plant for high-temperature incineration[5].

References

  • Guidechem | 2,6-DIMETHYL-4-NITROSOPHENOL 14818-35-0 wiki |
  • BuyersGuideChem | Supplier CAS No 20294-63-7 |
  • HazComFast | 4-Nitrosophenol (CAS 104-91-6) |
  • AK Scientific, Inc. | 5-(Diethylamino)
  • ResearchGate | An ab initio molecular orbital study of nitrosophenol/quinone monooxime equilibria |
  • BenchChem | Tautomerism in Aromatic C-Nitroso Compounds: A Technical Guide |
  • PLOS | 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegrad

Sources

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